Aleglitazar
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKLWSKQJBGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870357 | |
| Record name | 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475479-24-4 | |
| Record name | 2-Methoxy-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzo[b]thiophen-7-yl]propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Aleglitazar's Dual Agonism on PPAR Alpha and Gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of aleglitazar (B1664505), a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). This compound was developed as a potential treatment for type 2 diabetes mellitus (T2DM) with the aim of concurrently managing hyperglycemia and dyslipidemia.[1] This document provides a detailed overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its dual activity.
Core Mechanism: Balanced Activation of PPARα and PPARγ
This compound is a potent and balanced activator of both PPARα and PPARγ.[2] These ligand-activated transcription factors belong to the nuclear hormone receptor superfamily and play crucial roles in regulating glucose and lipid metabolism.[3][4] Upon activation by a ligand like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
The dual agonism of this compound is designed to combine the beneficial effects of both PPARα and PPARγ activation. PPARα activation is primarily associated with the regulation of fatty acid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.[3] PPARγ activation, on the other hand, is a key regulator of adipogenesis and insulin (B600854) sensitivity, resulting in improved glycemic control.[4]
Quantitative Analysis of PPAR Activation
The potency and selectivity of this compound have been extensively characterized using various in vitro assays. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for human PPARα and PPARγ, in comparison to other well-known PPAR agonists.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Maximum Fold Activation (MFA) PPARα | Maximum Fold Activation (MFA) PPARγ |
| This compound | 5 | 9 | 376 | 7 | 29 |
| Tesaglitazar | 4780 | 3420 | 51000 | 12 | 40 |
| Muraglitazar | 5680 | 243 | 16400 | 11 | 25 |
| Fenofibric Acid | 22400 | 1470 (inaccurate) | 1060 | 12 | 3 (inaccurate) |
| Pioglitazone | 11600 | 1160 | 9210 | 7 | 26 |
| Rosiglitazone | 15000 | 245 | 8630 | 6.5 | 26 |
Data sourced from a comprehensive 12-concentration dose-response analysis using a cell-based assay.[2][6]
Signaling Pathways and Downstream Effects
This compound's activation of PPARα and PPARγ initiates distinct but complementary signaling cascades that culminate in improved metabolic homeostasis.
PPARα Signaling Pathway
Activation of PPARα by this compound primarily impacts lipid metabolism in the liver and other metabolically active tissues.[5] Key downstream effects include the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. korambiotech.com [korambiotech.com]
- 3. Effect of this compound on Cardiovascular Outcomes After Acute Coronary Syndrome in Patients With Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]
- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Aleglitazar: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR)α and PPARγ agonist. The following sections detail the experimental protocols, quantitative outcomes, and underlying signaling pathways investigated in various animal models of metabolic disease.
Efficacy in Animal Models of Type 2 Diabetes and Dyslipidemia
This compound has been evaluated in several preclinical models that mimic human type 2 diabetes and dyslipidemia, primarily in Zucker diabetic fatty (ZDF) rats and rhesus monkeys. These studies have consistently demonstrated its potent effects on glycemic control and lipid metabolism.
Experimental Protocols
Zucker Diabetic Fatty (ZDF) Rat Model:
-
Animal Model: Male ZDF (fa/fa) rats, which spontaneously develop obesity, insulin (B600854) resistance, and hyperglycemia, are a widely used model for type 2 diabetes. Age-matched lean Zucker rats (fa/+) serve as healthy controls.
-
Acclimation: Animals are typically acclimated for at least one week before the start of the study, housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Drug Administration: this compound is administered orally, either by gavage or as a food admix, at doses ranging from 0.03 to 0.3 mg/kg/day.[1] The treatment duration in these studies typically ranges from 4 to 13 weeks.[1][2]
-
Key Assessments:
-
Glycemic Control: Blood glucose and glycated hemoglobin (HbA1c) levels are monitored at regular intervals. An Oral Glucose Tolerance Test (OGTT) is often performed at the end of the study to assess glucose disposal.
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol are measured.
-
Insulin Sensitivity: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.
-
Histopathology: Pancreatic and kidney tissues are collected at the end of the study for histological examination to assess islet morphology and signs of diabetic nephropathy.
-
Rhesus Monkey Model of Metabolic Syndrome:
-
Animal Model: Obese, hypertriglyceridemic, and insulin-resistant rhesus monkeys are utilized as a non-human primate model that closely mimics human metabolic syndrome.[2]
-
Study Design: A typical study includes a baseline assessment period (e.g., 28 days with vehicle only), a treatment period with oral administration of this compound (e.g., 0.03 mg/kg/day for 42 days), followed by a washout period (e.g., 63 days).[3]
-
Key Assessments:
-
Glycemic and Lipid Parameters: Plasma levels of glucose, insulin, triglycerides, total cholesterol, HDL, and LDL are measured at baseline, at the end of the dosing period, and at the end of the washout period.[3]
-
Insulin Sensitivity: Euglycemic-hyperinsulinemic clamp studies can be performed to directly measure insulin-mediated glucose disposal.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effects of this compound on Glycemic Control in ZDF Rats
| Parameter | Vehicle-Treated ZDF | This compound-Treated ZDF (0.3 mg/kg/day) | % Change vs. Vehicle | Reference |
| Blood Glucose (mmol/L) | 26.1 ± 1.0 | 8.3 ± 0.3 | ↓ 68.2% | [2] |
| HbA1c (%) | 9.2 | 5.4 | ↓ 41.3% | [2] |
| Plasma Insulin (pmol/L) | Markedly reduced | Near-normal levels preserved | - | [2] |
Table 2: Effects of this compound on Lipid Profile in ZDF Rats
| Parameter | Vehicle-Treated ZDF | This compound-Treated ZDF (0.3 mg/kg/day) | % Change vs. Vehicle | Reference |
| Triglycerides (mmol/L) | 8.5 ± 0.9 | 1.4 ± 0.1 | ↓ 83.5% | [2] |
| Non-Esterified Fatty Acids (mmol/L) | 0.26 ± 0.04 | 0.09 ± 0.02 | ↓ 65.4% | [2] |
Table 3: Effects of this compound in a Rhesus Monkey Model of Metabolic Syndrome (0.03 mg/kg/day)
| Parameter | Baseline | End of Dosing | % Change from Baseline | Reference |
| Triglycerides (mg/dL) | 328 | 36 | ↓ 89% | [2] |
| HDL Cholesterol (mg/dL) | 46 | 102 | ↑ 122% | [2] |
| LDL Cholesterol (mg/dL) | 92 | 54 | ↓ 41% | [2] |
| Insulin Sensitivity | - | - | ↑ 60% | [2] |
| Mean Body Weight | - | - | ↓ 5.9% | [2] |
Efficacy in Animal Models of Atherosclerosis
The anti-atherosclerotic potential of this compound has been investigated in mouse models that are genetically predisposed to developing atherosclerotic plaques.
Experimental Protocol
Apolipoprotein E-deficient (ApoE-/-) Mouse Model:
-
Animal Model: ApoE-/- mice, which lack the primary ligand for chylomicron and VLDL remnant clearance, develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.
-
Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.
-
Drug Administration: this compound is administered orally, mixed in the diet or by daily gavage.
-
Key Assessments:
-
Atherosclerotic Plaque Analysis: At the end of the study, the aorta is dissected, and the extent of atherosclerotic lesions is quantified. This is often done by en face analysis of the entire aorta stained with Oil Red O, or by histological analysis of cross-sections of the aortic root.
-
Plaque Composition: Immunohistochemistry is used to characterize the cellular composition of the plaques, including macrophage and smooth muscle cell content.
-
Lipid Profile: Serum levels of total cholesterol, HDL, and triglycerides are measured.
-
Quantitative Data Summary
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by activating both PPARα and PPARγ, which are nuclear receptors that regulate the transcription of a wide array of genes involved in glucose and lipid metabolism.
PPARα/γ Signaling Pathway
Caption: this compound activates PPARα and PPARγ signaling pathways.
Experimental Workflow for Atherosclerosis Study in ApoE-/- Mice
Caption: Workflow for a preclinical atherosclerosis study.
Safety and Toxicology
Non-clinical safety studies have been conducted with this compound in various animal species, including mice, rats, and monkeys.[5]
-
Target Organs: The main target organs identified were consistent with other PPAR agonists and included the liver, kidney, heart, and bone marrow.[5]
-
Adverse Effects: Observed effects were generally similar to those known for other PPARγ agonists.[5] In a 12-month monkey study, an increased incidence of generalized hair loss/thinning was observed.[5] Carcinogenicity studies in mice showed an increased incidence of angiomatous tumors.[5]
-
Genotoxicity and Immunotoxicity: No relevant compound-related effects were observed in genotoxicity and immunotoxicity studies in rats.[5]
Overall, the preclinical safety profile of this compound was considered to support its clinical development.[5] However, it is important to note that the clinical development of this compound was eventually halted due to a lack of cardiovascular efficacy and the occurrence of PPAR-related side effects in patients.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual PPARα/γ agonist tesaglitazar blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-clinical safety evaluation and risk assessment to human of this compound, a dual PPAR α/γ agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Aleglitazar: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleglitazar (B1664505) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a balanced affinity for both PPARα and PPARγ subtypes. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with coexisting dyslipidemia, it represents a therapeutic strategy aimed at simultaneously managing hyperglycemia and lipid abnormalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro/in vivo pharmacological properties of this compound. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this area. Although the clinical development of this compound was discontinued, the wealth of data generated provides valuable insights into the pharmacology of dual PPAR agonists.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, is a synthetic α-alkoxy-β-arylpropionic acid derivative.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid | [1] |
| CAS Number | 475479-34-6 | [2] |
| Molecular Formula | C₂₄H₂₃NO₅S | [2] |
| Molecular Weight | 437.51 g/mol | [2] |
| SMILES | CC1=C(CCOc2ccc(C--INVALID-LINK--C(O)=O)c3c2C=CS3)N=C(c4ccccc4)O1 | [1] |
| Melting Point | 146-147 °C | |
| Solubility | DMSO: ≥ 50 mg/mL (114.28 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.57 mM) | [3] | |
| pKa (Predicted) | 3.82 (most acidic) | |
| LogP (Predicted) | 4.4 |
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a potent and balanced agonist for both PPARα and PPARγ nuclear receptors.[4] These receptors act as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in glucose and lipid metabolism, as well as inflammation.[5]
Upon activation by a ligand such as this compound, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[6][7]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation enhances insulin (B600854) sensitivity, promotes glucose uptake in peripheral tissues, and modulates the expression of adipokines.[5]
The dual agonism of this compound is designed to provide a comprehensive therapeutic effect by simultaneously addressing the dyslipidemia (via PPARα) and insulin resistance (via PPARγ) commonly observed in patients with T2DM.[8]
In Vitro Pharmacology
Binding Affinity and Potency
This compound demonstrates high-affinity binding and potent activation of both human PPARα and PPARγ. The balanced nature of its dual agonism is a key feature of its pharmacological profile.
Table 2: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Receptor Subtype | Species | Value | Reference(s) |
| EC₅₀ | PPARα | Human | 5 nM | [4] |
| PPARγ | Human | 9 nM | [4] | |
| PPARα | Rat | 2.26 µM | [3] | |
| PPARα | Mouse | 2.34 µM | [3] | |
| IC₅₀ | PPARα | Human | 38 nM | [3] |
| PPARγ | Human | 19 nM | [3] |
Experimental Protocols
This assay quantifies the ability of a compound to activate PPAR-mediated gene transcription.
-
Cell Line: Baby Hamster Kidney cells (BHK21).
-
Methodology:
-
BHK21 cells are cultured in DMEM with 10% fetal bovine serum.
-
Cells are seeded in 6-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ, and a reporter plasmid containing a GAL4 upstream activating sequence driving a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected for normalization.
-
After a 4-hour incubation with the transfection mix, cells are treated with varying concentrations of this compound or a vehicle control.
-
Following a 24-hour incubation period, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
β-galactosidase activity is measured to normalize for transfection efficiency.
-
EC₅₀ values are calculated from the dose-response curves.[4]
-
This assay measures the ligand-dependent interaction between a PPAR and a cofactor peptide.
-
Methodology:
-
A GST-tagged PPAR ligand-binding domain (LBD) is incubated with a terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescently labeled cofactor peptide (acceptor fluorophore) in the presence of varying concentrations of this compound.
-
Binding of the ligand to the LBD induces a conformational change that promotes the recruitment of the cofactor peptide.
-
This brings the donor and acceptor fluorophores into close proximity, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The TR-FRET signal is measured, and EC₅₀ values are determined from the dose-response curves.[4]
-
In Vivo Pharmacology and Pharmacokinetics
Preclinical and clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid profiles.
Table 3: Summary of In Vivo Effects of this compound
| Species | Model | Key Findings | Reference(s) |
| Rhesus Monkey | Obese, hypertriglyceridemic, insulin-resistant | Reduced triglycerides by 89%, increased HDL-C by 125%, improved insulin sensitivity by 60%. | [9] |
| Human | Type 2 Diabetes | Dose-dependent improvements in fasting and postprandial glucose, insulin resistance, and lipid parameters. | [10] |
| Human | Type 2 Diabetes with recent Acute Coronary Syndrome | Increased incidence of adverse events (bone fractures, heart failure, gastrointestinal bleeding) leading to trial termination. | [9] |
Pharmacokinetics
-
Absorption: this compound is orally bioavailable.
-
Metabolism: this compound is metabolized, and co-administration with clopidogrel (B1663587) (a moderate CYP2C8 inhibitor) has been shown to increase its plasma exposure, suggesting that CYP2C8 is involved in its metabolism.
-
Excretion: Information on the excretion of this compound is limited in the provided search results.
Signaling Pathways and Gene Regulation
The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that underlie its therapeutic effects.
PPARα Signaling Pathway
Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid metabolism, such as:
-
Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the mitochondria for β-oxidation.
-
Acyl-CoA Oxidase (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway.
-
Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for uptake by tissues.
-
Apolipoproteins A-I and A-II (APOA1, APOA2): Major protein components of HDL, involved in reverse cholesterol transport.
PPARγ Signaling Pathway
This compound-mediated activation of PPARγ influences the expression of genes such as:
-
Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in the intracellular transport of fatty acids in adipocytes.
-
Glucose Transporter Type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake into muscle and adipose tissue.
-
Adiponectin: An adipokine that enhances insulin sensitivity and has anti-inflammatory properties.
-
CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.
Caption: this compound's dual PPARα/γ signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based PPAR transactivation assay used to characterize the activity of compounds like this compound.
Caption: Workflow for a PPAR transactivation assay.
Conclusion
This compound is a well-characterized dual PPARα/γ agonist that exhibits a potent and balanced activity profile. Its ability to simultaneously modulate lipid and glucose metabolism through the activation of both PPAR subtypes provided a strong rationale for its development as a therapy for T2DM. While its clinical development was halted due to safety concerns in a specific patient population, the extensive preclinical and clinical data available for this compound continue to be a valuable resource for researchers in the field of metabolic diseases and nuclear receptor pharmacology. The detailed information on its chemical properties, mechanism of action, and effects on gene expression presented in this guide serves to facilitate a deeper understanding of this compound and the broader class of dual PPAR agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Aleglitazar: A Dual PPAR Agonist's Journey
A Technical Guide on the Discovery, Development, and Discontinuation of a Promising Cardiorenal and Metabolic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleglitazar (B1664505) (RO0728804) was a potent and balanced dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist developed by Hoffmann-La Roche for the management of type 2 diabetes mellitus (T2DM) and the reduction of cardiovascular risk.[1][2] The rationale for its development was based on the potential synergistic benefits of combining PPARα-mediated lipid-lowering effects with PPARγ-mediated improvements in insulin (B600854) sensitivity and glycemic control.[3][4] Extensive preclinical and clinical development programs were undertaken, culminating in the large-scale Phase III cardiovascular outcomes trial, AleCardio. Despite promising early-phase results, the development of this compound was ultimately terminated due to a lack of cardiovascular efficacy and the emergence of significant safety concerns, including an increased risk of heart failure, renal impairment, and bone fractures.[5][6][7] This in-depth technical guide details the discovery and development history of this compound, from its molecular design to the outcomes of its pivotal clinical trials. It provides a comprehensive overview of its mechanism of action, preclinical pharmacology, and clinical trial data, along with detailed experimental protocols for key studies. This document serves as a valuable case study for researchers and professionals in the field of drug development, highlighting the complexities and challenges of developing novel therapies for metabolic and cardiovascular diseases.
Introduction: The Rationale for Dual PPARα/γ Agonism
Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and dyslipidemia, all of which contribute to an elevated risk of cardiovascular disease.[4] Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that act as transcription factors to regulate the expression of genes involved in glucose and lipid metabolism.[3][8] The three main isoforms are:
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.[9]
-
PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes glucose uptake, and regulates adipocyte differentiation.[9]
-
PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and energy homeostasis.
The therapeutic potential of targeting PPARs was established with the clinical success of fibrates (PPARα agonists) for dyslipidemia and thiazolidinediones (TZDs; PPARγ agonists) for T2DM. However, each class of drugs has limitations and characteristic side effects.[10] This led to the hypothesis that a dual PPARα/γ agonist could offer a more comprehensive treatment for T2DM by simultaneously addressing both dyslipidemia and hyperglycemia, potentially leading to improved cardiovascular outcomes.[3][11] this compound was rationally designed as a potent and balanced dual agonist to achieve this therapeutic goal.[12][13]
Discovery and Preclinical Development
Molecular Design and Synthesis
This compound, chemically known as (2S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, emerged from a research program focused on designing novel α-alkoxy-β-arylpropionic acids as balanced PPARα/γ co-agonists.[2][13] The synthesis and structure-activity relationship (SAR) studies aimed to optimize potency and balance the activity on both PPAR isoforms.[13] X-ray crystallography studies of this compound in complex with both PPARα and PPARγ receptors confirmed its binding mode and provided insights into its dual agonistic activity.[13]
In Vitro Pharmacology
Cell-based reporter gene assays were utilized to determine the potency and selectivity of this compound for the human PPAR isoforms. These studies demonstrated that this compound is a highly potent and balanced dual agonist for PPARα and PPARγ, with significantly less activity on PPARδ.[8]
Table 1: In Vitro Potency of this compound on Human PPAR Isoforms
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| This compound | 5 | 9 | >10,000 |
Data sourced from a comprehensive 12-concentration dose-response analysis using a cell-based assay.[8]
Preclinical Pharmacology in Animal Models
The efficacy of this compound was evaluated in various animal models of diabetes and dyslipidemia. In preclinical studies, this compound demonstrated beneficial effects on glucose homeostasis and lipid profiles.[14] In obese, hypertriglyceridemic, insulin-resistant rhesus monkeys, this compound treatment led to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol, and a marked increase in HDL cholesterol.[15] Furthermore, it improved insulin sensitivity and resulted in a modest reduction in body weight.[15] Similar positive effects on glucose clearance, insulin resistance, and lipid parameters were observed in other preclinical models.[14]
Preclinical Toxicology
A comprehensive non-clinical safety evaluation of this compound and its major human metabolite was conducted.[16] These studies included safety pharmacology, genotoxicity, repeat-dose toxicity, reproductive toxicity, and carcinogenicity studies. The main target organs identified were consistent with other PPAR agonists and included effects on red blood cell parameters, liver, heart, kidney, and adipose tissue, as well as fluid accumulation.[16] No statistically significant increase in tumors was observed in the rat carcinogenicity study.[16] In the mouse carcinogenicity study, an increased incidence of angiomatous tumors was noted.[16] Overall, the preclinical safety profile was considered to support the progression of this compound into Phase III clinical trials.[16]
Clinical Development
The clinical development program for this compound was extensive, encompassing Phase I, II, and III studies to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.
Phase I and II Clinical Studies
Phase I studies in healthy volunteers and patients with T2DM established the pharmacokinetic and pharmacodynamic profile of this compound, demonstrating dose-proportional exposure and no significant accumulation with once-daily dosing.[17]
The Phase II program included several key studies. A randomized, double-blind, placebo-controlled study investigated the effects of this compound on insulin sensitivity using a hyperinsulinemic-euglycemic clamp technique in patients with T2DM inadequately controlled with metformin.[2] This study showed that this compound significantly improved whole-body insulin sensitivity.[2]
The SYNCHRONY study was a pivotal Phase IIb, randomized, double-blind, placebo- and active-controlled, dose-ranging study designed to assess the efficacy and safety of this compound in patients with T2DM.[18][19]
Table 2: Key Efficacy Results from the SYNCHRONY Phase II Trial (16 weeks)
| Treatment Group | Change in HbA1c (%) from Baseline | Change in Triglycerides (%) from Baseline | Change in HDL-C (%) from Baseline |
| Placebo | -0.3 | -6 | +5 |
| This compound 50 µg | -0.36 | -26 | +12 |
| This compound 150 µg | -0.85 | -37 | +18 |
| This compound 300 µg | -1.03 | -44 | +20 |
| This compound 600 µg | -1.35 | -48 | +25 |
| Pioglitazone 45 mg | -0.71 | -15 | +10 |
Data are mean changes from baseline.[18]
The SYNCHRONY study demonstrated that this compound produced dose-dependent improvements in glycemic control and lipid parameters.[18] The 150 µg dose was selected for Phase III development as it offered a favorable balance of efficacy and safety, with a lower incidence of PPARγ-related side effects such as edema and weight gain compared to higher doses and the active comparator, pioglitazone.[18][20]
The AleCardio Phase III Cardiovascular Outcomes Trial
The AleCardio trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study designed to evaluate the efficacy and safety of this compound in reducing cardiovascular morbidity and mortality in patients with T2DM and a recent acute coronary syndrome (ACS).[17][21] A total of 7,226 patients were randomized to receive either 150 µg of this compound or placebo once daily, in addition to standard of care.[21] The primary efficacy endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[17]
Table 3: Key Outcomes of the AleCardio Phase III Trial
| Endpoint | This compound (n=3,613) | Placebo (n=3,613) | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint | ||||
| CV Death, Nonfatal MI, or Nonfatal Stroke | 9.5% | 10.0% | 0.96 (0.83 - 1.11) | 0.57 |
| Key Safety Endpoints | ||||
| Hospitalization for Heart Failure | 3.4% | 2.8% | 1.21 (0.94 - 1.56) | 0.14 |
| Renal Dysfunction | 7.4% | 2.7% | 2.85 (2.25 - 3.60) | <0.001 |
| Gastrointestinal Hemorrhage | 2.4% | 1.7% | 1.42 (1.04 - 1.94) | 0.03 |
| Bone Fractures | 2.2% | 1.6% | 1.42 (1.00 - 2.01) | 0.05 |
Data reported as the percentage of patients experiencing the event.[21]
The AleCardio trial was terminated prematurely in July 2013 on the recommendation of the independent Data and Safety Monitoring Board (DSMB) due to a lack of efficacy in reducing the primary cardiovascular endpoint and an increase in serious adverse events.[7][22] The results showed no significant difference between the this compound and placebo groups for the primary composite endpoint.[21] However, treatment with this compound was associated with a statistically significant increase in the incidence of renal dysfunction and gastrointestinal hemorrhage, and a trend towards an increased risk of heart failure and bone fractures.[21]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and then bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in lipid and glucose metabolism, as well as inflammation.
Figure 1: this compound's PPARα/γ Signaling Pathway
Experimental Protocols
In Vitro PPAR Activation Assay
-
Objective: To determine the functional potency (EC50) of this compound on human PPARα, PPARγ, and PPARδ.
-
Methodology: A cell-based transcriptional activation assay was used. Mammalian cells (e.g., CHO or HEK293) were transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform (α, γ, or δ) and another containing a luciferase reporter gene under the control of a PPRE-containing promoter.
-
Procedure:
-
Transfected cells were plated in 96-well plates.
-
Cells were treated with a range of concentrations of this compound or reference compounds for 24 hours.
-
After incubation, cells were lysed, and luciferase activity was measured using a luminometer.
-
Dose-response curves were generated by plotting luciferase activity against the logarithm of the compound concentration.
-
EC50 values were calculated using a four-parameter logistic fit.
-
Preclinical Efficacy Study in Rhesus Monkeys
-
Objective: To evaluate the effects of this compound on lipid and glycemic parameters in a primate model of metabolic syndrome.
-
Animal Model: Obese, hypertriglyceridemic, insulin-resistant male rhesus monkeys.
-
Procedure:
-
Animals underwent a 28-day baseline assessment period with vehicle administration.
-
This compound (0.03 mg/kg/day) was administered orally for 42 days.
-
A 63-day washout period followed the treatment phase.
-
Blood samples were collected at baseline, at the end of the treatment period, and at the end of the washout period for the measurement of plasma lipids (triglycerides, HDL-C, LDL-C), apolipoproteins, and markers of glycemic control (glucose, insulin).
-
Insulin sensitivity was assessed using a hyperinsulinemic-euglycemic clamp.
-
-
Key Parameters Measured: Plasma triglycerides, HDL-C, LDL-C, apolipoprotein A-I, apolipoprotein A-II, fasting glucose, fasting insulin, and glucose infusion rate during the clamp.
AleCardio Clinical Trial Protocol (NCT01042769)
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients with type 2 diabetes mellitus and a recent acute coronary syndrome (myocardial infarction or unstable angina).
-
Inclusion Criteria (abbreviated):
-
Age ≥ 18 years.
-
Diagnosis of T2DM.
-
Hospitalization for an ACS event within 14-42 days prior to randomization.
-
-
Exclusion Criteria (abbreviated):
-
Severe heart failure (NYHA Class IV).
-
Planned coronary revascularization.
-
Estimated glomerular filtration rate (eGFR) < 30 mL/min/1.73m².
-
-
Intervention:
-
This compound 150 µg once daily.
-
Matching placebo once daily.
-
Both groups received standard of care for T2DM and secondary prevention of cardiovascular events.
-
-
Primary Efficacy Endpoint: Time from randomization to the first occurrence of a major adverse cardiovascular event (MACE), defined as the composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
-
Key Safety Endpoints: Hospitalization for heart failure, renal dysfunction (defined as a doubling of serum creatinine (B1669602) or need for dialysis), gastrointestinal hemorrhage, and bone fractures.
-
Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis using a Cox proportional hazards model in the intent-to-treat population.
Figure 2: AleCardio Clinical Trial Workflow
Discussion and Conclusion
The development of this compound represents a significant endeavor in the pursuit of a novel therapy for T2DM and cardiovascular risk reduction. The rationale for a dual PPARα/γ agonist was scientifically sound, and early-phase clinical data were promising. However, the ultimate failure of the AleCardio trial to demonstrate cardiovascular benefit, coupled with the emergence of serious safety signals, led to the discontinuation of the program.
The this compound story offers several important lessons for drug development:
-
Translational Challenges: The beneficial effects observed in preclinical models and on surrogate endpoints in early-phase trials did not translate into a reduction in hard cardiovascular outcomes in a high-risk patient population.
-
The Importance of Cardiovascular Outcome Trials (CVOTs): The AleCardio trial underscores the critical role of large-scale CVOTs in definitively establishing the benefit-risk profile of new therapies for T2DM.
-
Class-Related versus Compound-Specific Effects: The adverse events observed with this compound, such as heart failure and edema, are known class effects of PPARγ agonists. However, the renal and gastrointestinal safety signals may have been more specific to the compound or the patient population studied.
-
The Evolving Landscape of T2DM Treatment: The development of this compound occurred before the advent of SGLT2 inhibitors and GLP-1 receptor agonists, which have since demonstrated robust cardiovascular and renal benefits.
Figure 3: this compound Development Timeline
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. vrn.nl [vrn.nl]
- 5. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. raybiotech.com [raybiotech.com]
- 8. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist this compound on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-clinical safety evaluation and risk assessment to human of this compound, a dual PPAR α/γ agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roche to Commence Phase III Trials with Innovative Treatment Designed to Lower Cardiovascular Risk in Diabetes Patients with Recent Heart Attack - BioSpace [biospace.com]
- 20. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Aleglitazar: A Dual PPARα/γ Agonist's Impact on Glucose and Lipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aleglitazar (B1664505) is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), designed to concurrently manage the dyslipidemia and hyperglycemia characteristic of type 2 diabetes mellitus (T2DM).[1][2] By activating both receptor subtypes, this compound modulates the transcription of a suite of genes integral to glucose and lipid homeostasis.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on metabolic parameters, and the experimental protocols used to elucidate these effects. While showing promise in early trials for improving glycemic control and lipid profiles, its development was halted due to a lack of cardiovascular efficacy and the emergence of safety concerns in a large-scale clinical trial.[6][7]
Core Mechanism of Action: Dual PPARα/γ Activation
This compound functions as a molecular activator, binding to and activating both PPARα and PPARγ. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[4]
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin (B600854) sensitization and glucose metabolism.[3][8] Its activation by this compound enhances the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.[9]
-
PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα governs the expression of genes involved in fatty acid uptake and oxidation.[2][3] this compound's agonism of PPARα leads to a reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C).[2][8]
The dual nature of this compound was intended to provide a comprehensive therapeutic approach to the metabolic dysregulation in T2DM by simultaneously addressing both glucose and lipid abnormalities.[1][8]
Quantitative Effects on Glucose and Lipid Metabolism
Clinical and preclinical studies have quantified the impact of this compound on key metabolic markers. The following tables summarize these findings.
Table 1: Effects of this compound on Lipid Parameters
| Parameter | Species/Study Population | Dose | Duration | Baseline Value | Post-Treatment Value | Percentage Change | Reference |
| Triglycerides | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 328 mg/dL | 36 mg/dL | -89% | [1][10] |
| HDL-C | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 46 mg/dL | 102 mg/dL | +125% | [1][10] |
| LDL-C | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 92 mg/dL | 54 mg/dL | -41% | [1] |
| Apolipoprotein A-I | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | Not Specified | Not Specified | +17% | [1][10] |
| Apolipoprotein A-II | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | Not Specified | Not Specified | +17% | [1][10] |
| HDL-C | Humans with T2DM (SYNCHRONY Trial) | 150 µ g/day | 16 weeks | Not Specified | Not Specified | Significant Increase vs. Placebo | [11] |
| Triglycerides | Humans with T2DM (SYNCHRONY Trial) | 150 µ g/day | 16 weeks | Not Specified | Not Specified | Significant Decrease vs. Placebo | [11] |
Table 2: Effects of this compound on Glucose Metabolism and Related Parameters
| Parameter | Species/Study Population | Dose | Duration | Baseline Value | Post-Treatment Value | Percentage Change/Improvement | Reference |
| Insulin Sensitivity (M-value) | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 7.8 mg/kg FFM/min | 12.5 mg/kg FFM/min | +60% | [1] |
| Insulin Sensitivity (M-value) | Humans with T2DM | 150 µ g/day | 16 weeks | Not Specified | Not Specified | Significant Improvement vs. Placebo (p=0.05) | [12][13] |
| Fasting Plasma Glucose | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 89.0 mg/dL | 75.3 mg/dL | -15% | [1] |
| HbA1c | Humans with T2DM (SYNCHRONY Trial) | 50 µ g/day | 16 weeks | Not Specified | Not Specified | -0.36% vs. Placebo | [11] |
| HbA1c | Humans with T2DM (SYNCHRONY Trial) | 600 µ g/day | 16 weeks | Not Specified | Not Specified | -1.35% vs. Placebo | [11] |
| Adiponectin | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | 12.8 µg/mL | 33.0 µg/mL | +158% | [1] |
| Body Weight | Rhesus Monkeys | 0.03 mg/kg/day | 42 days | Not Specified | Not Specified | -5.9% | [1][10] |
| Body Weight | Humans with T2DM | 150 µ g/day | 26 weeks | Not Specified | Not Specified | +1.37 kg vs. -0.53 kg with Placebo | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the molecular signaling pathway initiated by this compound.
References
- 1. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
In Vitro Cellular Effects of Aleglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar (B1664505) is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), developed to concurrently manage hyperglycemia and dyslipidemia.[1][2][3] Its mechanism of action involves the activation of these nuclear receptors, which play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3] This technical guide provides an in-depth overview of the in vitro cellular effects of this compound, focusing on its impact on cardiomyocytes, adipocytes, and endothelial cells. The information presented is compiled from a range of preclinical studies and is intended to serve as a comprehensive resource for researchers in the field.
Core Mechanism of Action
This compound's primary mechanism involves the binding to and activation of both PPARα and PPARγ. This dual agonism allows for a multi-faceted approach to metabolic regulation. Activation of PPARα primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is central to improving insulin (B600854) sensitivity and regulating adipogenesis.[1][2][4]
Data Summary: Quantitative In Vitro Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on this compound across various cell types and experimental conditions.
Table 1: Effects of this compound on Cardiomyocytes
| Parameter Measured | Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Human Cardiomyocytes (HCM) | Hyperglycemia (25 mM Glucose) | 0.5–20 µM | Increased cell viability | [5] |
| Apoptosis | Human Cardiomyocytes (HCM) | Hyperglycemia | Dose-dependent | Attenuated hyperglycemia-induced apoptosis | [5][6] |
| Caspase-3 Activity | Human Cardiomyocytes (HCM) | Hyperglycemia | Dose-dependent | Attenuated hyperglycemia-induced caspase-3 activity | [5][6] |
| Cytochrome-C Release | Human Cardiomyocytes (HCM) | Hyperglycemia | Dose-dependent | Attenuated hyperglycemia-induced cytochrome-C release | [5][6] |
| Reactive Oxygen Species (ROS) Production | Human Cardiomyocytes (HCM) | Hyperglycemia | Significant | Attenuated hyperglycemia-induced ROS production | [5][6] |
Table 2: Effects of this compound on Adipocytes and Macrophages
| Parameter Measured | Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Lipolysis | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | As low as 13 nM | Reduced basal lipolysis by 80-90% | [7] |
| IL-6 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 40-50% | [7] |
| IL-8 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 30-40% | [7] |
| MCP-1 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 50-60% | [7] |
| PAI-1 Secretion | Human Adipocyte/Macrophage Co-culture | Inflamed Phenotype | Not specified | Reduced by 50-60% | [7] |
| Adiponectin Secretion | Human SGBS Adipocytes | --- | Not specified | Increased 3-fold | [7] |
| Pro-inflammatory Mediator Expression (IL-6, CXCL10, MCP-1) | Human SGBS Adipocytes | TNF-α Stimulation | As low as 10 nmol/L | Reduced expression | [8] |
| Monocyte Migration | THP-1 Monocytes | Conditioned media from this compound-treated adipocytes | Not specified | Reduced migration | [8] |
| Insulin-stimulated Akt phosphorylation (ser473) | Human SGBS Adipocytes | TNF-α-induced insulin resistance | Not specified | Reversed suppression | [8] |
| TNF-α-induced IRS-1 phosphorylation (ser312) | Human SGBS Adipocytes | TNF-α-induced insulin resistance | Not specified | Decreased | [8] |
| Glucose Uptake | Human SGBS Adipocytes | TNF-α-induced insulin resistance | Not specified | Restored | [8] |
Table 3: Effects of this compound on Endothelial and Circulating Angiogenic Cells
| Parameter Measured | Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Migration | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Concentration-dependent | Increased migration | [8] |
| Colony-Forming Units | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Concentration-dependent | Increased colony-forming units | [8] |
| Apoptosis | Human Cultured Circulating Angiogenic Cells (CACs) | Oxidative Stress | Not specified | Reduced apoptosis and p53 expression | [8] |
| Telomerase Activity | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Not specified | Elevated | [8] |
| Phospho-eNOS and Phospho-Akt Expression | Human Cultured Circulating Angiogenic Cells (CACs) | --- | Not specified | Elevated | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the study of this compound's cellular effects.
Cardiomyocyte Viability and Apoptosis Assays
Objective: To assess the protective effects of this compound against hyperglycemia-induced cell death and apoptosis in cardiomyocytes.
a) Cell Culture and Treatment:
-
Cell Types: Human Cardiomyocytes (HCM), wild-type mice cardiomyocytes (mCM-WT), and cardiac-specific PPARγ knockout mice cardiomyocytes (mCM-PPARγ-KO).[5]
-
Culture Conditions: Cells are incubated in either normoglycemic (NG) or hyperglycemic (HG, 25 mM glucose) conditions.[5]
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) for 48 hours. This compound is typically dissolved in 0.1% DMSO.[5]
b) Viability Assays:
-
MTT Assay:
-
Plate cells in a 96-well plate at a density of 8 x 10² cells/mm².[5]
-
After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.[5]
-
-
LDH Release Assay:
-
Culture cells as described above.
-
Collect the cell culture supernatant.
-
Measure lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available kit as an indicator of cytotoxicity.[5]
-
-
Trypan Blue Exclusion Assay:
-
After treatment, stain cells with trypan blue.
-
Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.
-
Express results as a percentage of total cells counted.[5]
-
c) Apoptosis Assays:
-
Caspase-3 Activity Assay: Measure caspase-3 activity in cell lysates using a colorimetric or fluorometric assay kit.[5]
-
Cytochrome-C Release Assay: Fractionate the cells to separate the mitochondrial and cytosolic components. Detect the presence of cytochrome-C in the cytosolic fraction by Western blotting.[5]
-
Annexin V Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Adipocyte Inflammation and Insulin Signaling Assays
Objective: To investigate the anti-inflammatory and insulin-sensitizing effects of this compound in adipocytes.
a) Cell Culture and Treatment:
-
Cell Type: Human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[8]
-
Inflammatory Stimulus: Treat adipocytes with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory state and insulin resistance.[8]
-
This compound Treatment: Pre-treat cells with this compound (e.g., 10 nmol/L) for 24 hours before TNF-α stimulation.[8]
b) Inflammation Assays:
-
Cytokine Expression and Secretion:
-
Monocyte Migration Assay (Transwell Assay):
-
Collect conditioned media from adipocytes treated with or without this compound.
-
Place THP-1 monocytes in the upper chamber of a Transwell insert.
-
Add the conditioned media to the lower chamber.
-
After incubation, count the number of monocytes that have migrated through the porous membrane to the lower chamber.[8][10]
-
c) Insulin Signaling Assays:
-
Western Blot Analysis:
-
After treatment and stimulation with insulin, lyse the adipocytes.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key insulin signaling proteins, such as Akt (at Ser473) and IRS-1 (at Ser312).[8]
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Glucose Uptake Assay:
-
After treatment, stimulate adipocytes with insulin.
-
Incubate the cells with a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
-
Measure the amount of radioactivity incorporated into the cells to determine the rate of glucose uptake.[8]
-
Endothelial and Circulating Angiogenic Cell Function Assays
Objective: To evaluate the effects of this compound on the function of endothelial and circulating angiogenic cells (CACs).
a) Cell Culture and Treatment:
-
Cell Type: Human cultured Circulating Angiogenic Cells (CACs) isolated from healthy donors or patients.[8]
-
This compound Treatment: Treat CACs with this compound in a concentration-dependent manner.[8]
b) Functional Assays:
-
Cell Migration Assay (Modified Boyden Chamber):
-
Plate CACs in the upper chamber of a modified Boyden chamber.
-
Place a chemoattractant in the lower chamber.
-
After incubation, count the number of cells that have migrated through the filter to the lower chamber.[8]
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate CACs in a suitable matrix (e.g., Matrigel).
-
After a period of incubation, count the number of colonies formed, which is indicative of the cells' proliferative and differentiation capacity.[8]
-
c) Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): Analyze the mRNA expression of target genes such as p53.[8]
-
Western Blot Analysis: Assess the protein expression of phospho-eNOS and phospho-Akt.[8]
-
Telomerase Activity Assay: Measure telomerase activity in cell lysates using a commercially available kit.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Signaling Pathways
Caption: this compound's dual PPARα/γ activation signaling cascade.
Experimental Workflow
Caption: General workflow for in vitro studies of this compound.
Conclusion
The in vitro studies on this compound consistently demonstrate its potential to favorably modulate cellular processes relevant to metabolic diseases. Its dual PPARα and PPARγ agonism translates into a range of beneficial effects, including protection of cardiomyocytes from hyperglycemic stress, reduction of inflammation in adipocytes, and enhancement of endothelial cell function. The detailed protocols and summarized data in this guide are intended to facilitate further research into the cellular and molecular mechanisms of this compound and other dual PPAR agonists. While clinical development of this compound was halted, the wealth of preclinical data remains valuable for understanding the therapeutic potential and challenges associated with this class of compounds.[11][12][13]
References
- 1. Proteomics Analysis Reveals an Important Role for the PPAR Signaling Pathway in DBDCT-Induced Hepatotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 3. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPAR-γ Agonist GW1929 Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Aleglitazar: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with a focus on reducing cardiovascular risk, this compound's journey through clinical trials has provided valuable insights into the complex interplay of its metabolic and cardiovascular effects. The development of this compound was ultimately halted due to a lack of cardiovascular efficacy and safety concerns in post-acute coronary syndrome (ACS) patients.[1] Nevertheless, the data amassed from its extensive preclinical and clinical evaluations offer a rich resource for understanding the therapeutic potential and challenges associated with dual PPARα/γ agonism.
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound was rationally designed to act as a balanced agonist for both PPARα and PPARγ nuclear receptors.[2] These receptors are critical regulators of gene transcription involved in glucose and lipid metabolism, as well as inflammation.[3]
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation enhances insulin (B600854) sensitivity, leading to improved glycemic control. This is the mechanism of action for the thiazolidinedione (TZD) class of drugs.[4]
-
PPARα Activation: Primarily found in the liver, heart, and skeletal muscle, PPARα activation governs lipid metabolism.[5] Its agonism leads to increased high-density lipoprotein cholesterol (HDL-C) and decreased triglycerides, a mechanism leveraged by the fibrate class of medications.[4][5]
By simultaneously targeting both receptors, this compound aimed to provide a synergistic approach to managing the dyslipidemia and hyperglycemia commonly observed in patients with T2DM.[6]
Pharmacokinetics
Studies in healthy male volunteers and patients with T2DM have characterized the absorption, distribution, metabolism, and excretion of this compound.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1.17 hours in the fasted state.[7] Exposure, as measured by the area under the plasma-concentration-time curve (AUC), increases in a dose-proportional manner after both single and multiple doses, with no evidence of accumulation.[8]
Metabolism and Excretion
This compound is extensively metabolized, with only a small fraction of the parent compound excreted unchanged (1.8% in feces, 0.3% in urine).[2] The primary route of elimination is through feces (approximately 66%), with a smaller portion recovered in urine (approximately 28%).[2] The two main metabolites are M1 and M6, which together account for almost all of the excreted drug-related material.[2] The cytochrome P450 enzyme CYP2C8 is involved in its metabolism.[9]
Drug-Drug Interactions
A significant pharmacokinetic interaction was identified with clopidogrel (B1663587), a moderate inhibitor of CYP2C8.[9] Concomitant administration of clopidogrel resulted in a 16.4% lower apparent clearance of this compound, leading to higher drug exposure.[7][9] This interaction was found to modify the pharmacodynamic response, with patients on clopidogrel showing a greater reduction in HbA1c but also a more pronounced decrease in hemoglobin and increase in serum creatinine (B1669602).[9] Coadministration with warfarin, however, did not significantly alter the pharmacodynamic effects of warfarin.[10]
Summary of Pharmacokinetic Parameters
| Parameter | Value | Study Population | Citation |
| Median Tmax | ~1.17 hours (fasted) | Healthy Volunteers / T2DM Patients | [7] |
| Excretion Route | Predominantly Feces (~66%) | Healthy Male Volunteers | [2] |
| Urine (~28%) | Healthy Male Volunteers | [2] | |
| Unchanged Drug in Excreta | ~1.8% (Feces), ~0.3% (Urine) | Healthy Male Volunteers | [2] |
| Major Metabolites | M1 and M6 | Healthy Male Volunteers | [2] |
| Mean AUC0–24 (150 µg dose) | 142.2 ng·h/mL (without clopidogrel) | T2DM Patients with ACS | [7][9] |
| 174.7 ng·h/mL (with clopidogrel) | T2DM Patients with ACS | [7][9] |
Experimental Protocol: Phase I Metabolism and Excretion Study
A representative protocol for determining the metabolic profile and excretion routes is based on the Phase I study in healthy male volunteers.[2]
-
Study Design: Non-randomized, open-label, single-center, single-dose study.
-
Participants: Six healthy male subjects (mean age 48 years).
-
Intervention: A single oral dose of 300 μg of [14C]-radiolabeled this compound.
-
Sample Collection:
-
Blood: Venous blood samples were collected at predefined time points to determine plasma concentrations of this compound and its metabolites and for total radioactivity counting.
-
Urine and Feces: Total urine and feces were collected for up to 15 days post-dose to measure total radioactivity.
-
-
Analysis:
-
Radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.
-
Plasma, urine, and fecal extracts were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.
-
Structural identification of metabolites was performed using mass spectrometry (MS).
-
-
Endpoints:
-
Primary: Characterization of the metabolic profile, determination of routes and rates of elimination.
-
Secondary: Assessment of safety and tolerability.
-
Pharmacodynamics
The pharmacodynamic effects of this compound reflect its dual agonism, resulting in improvements in both glycemic control and lipid profiles.
Efficacy in Glycemic Control
Pooled analysis from three Phase III trials demonstrated that this compound (150 µ g/day ) produced statistically significant reductions in HbA1c concentrations compared to placebo at 26 weeks.[1] The drug also improved insulin resistance, as measured by the homeostatic model assessment of insulin resistance (HOMA-IR).[1] These effects were observed both as monotherapy and as an add-on to metformin (B114582) or a sulphonylurea.[1]
Efficacy in Lipid Management
Consistent with its PPARα agonism, this compound demonstrated beneficial changes in lipid profiles.[1][5] Treatment was associated with reductions in triglycerides and increases in HDL-C.[5][11] It also showed an ability to decrease apolipoprotein B levels compared to placebo.[11]
Summary of Pharmacodynamic Efficacy
| Parameter | This compound (150 µ g/day ) | Placebo | Study | Citation |
| Change in HbA1c | Statistically significant reduction | - | Pooled Phase III | [1] |
| Change in HOMA-IR | Beneficial change | - | Pooled Phase III | [1] |
| Change in Triglycerides | Significant reduction | - | Meta-analysis | [11] |
| Change in HDL-C | Significant improvement | - | Meta-analysis | [11] |
| Change in Fasting Plasma Glucose | Significant decrease | - | Meta-analysis | [11] |
| Change in Apolipoprotein B | Significant decrease | - | Meta-analysis | [11] |
Safety and Tolerability
Despite its efficacy in improving metabolic markers, the clinical development of this compound was terminated due to an unfavorable safety profile observed in the AleCardio trial.[12] The trial, which studied patients with T2DM and recent ACS, was stopped early due to futility for the primary efficacy endpoint and an increase in serious adverse events.[7][12]
Key safety concerns associated with this compound treatment included:
-
Heart Failure: An increased incidence of hospitalization for heart failure.[12]
-
Renal Dysfunction: A significant increase in serum creatinine levels and a decrease in estimated glomerular filtration rate (eGFR).[11][12]
-
Gastrointestinal Hemorrhage: An increased rate of GI bleeding events.[12]
-
Bone Fractures: A higher incidence of bone fractures.[7][11]
-
Weight Gain: A notable increase in body weight (+1.37 kg with this compound vs. -0.53 kg with placebo in one analysis).[1][11]
-
Hypoglycemia: More frequent reporting of hypoglycemia, particularly when used with other antidiabetic medications.[1][11]
Summary of Key Safety Outcomes (AleCardio Trial)
| Adverse Event | This compound Group | Placebo Group | P-value | Citation |
| Heart Failure | 3.4% | 2.8% | 0.14 | [12] |
| Gastrointestinal Hemorrhages | 2.4% | 1.7% | 0.03 | [12] |
| Renal Dysfunction | 7.4% | 2.7% | <0.001 | [12] |
| Primary Efficacy Endpoint | 9.5% | 10.0% | 0.57 | [12] |
| Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. |
Experimental Protocol: Phase III Cardiovascular Outcomes Trial (AleCardio)
The AleCardio trial protocol provides a framework for assessing the long-term efficacy and safety of a metabolic agent in a high-risk population.[3][12]
-
Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 7,226 patients with T2DM who were hospitalized for a recent acute coronary syndrome (ACS).[3][7][12]
-
Inclusion Criteria: Hospitalization for ACS (myocardial infarction or unstable angina) with established or newly diagnosed T2DM.[7]
-
Exclusion Criteria: Symptomatic heart failure, severe peripheral edema, or eGFR < 45 mL/min/1.73 m2.[7]
-
Intervention: Patients were randomized 1:1 to receive either this compound 150 µg daily or a matching placebo, in addition to standard medical therapy.[3][12]
-
Primary Efficacy Endpoint: Time to the first event of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][12]
-
Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function.[3][12]
-
Duration: Planned to continue until patients were followed for at least 2.5 years and 950 primary endpoint events were adjudicated. The trial was terminated early after a median follow-up of 104 weeks.[12]
Conclusion
This compound is a potent, balanced dual PPARα/γ agonist that effectively improves glycemic control and dyslipidemia in patients with type 2 diabetes. Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism, with a notable interaction with the CYP2C8 inhibitor clopidogrel. While demonstrating clear pharmacodynamic efficacy on surrogate metabolic markers, the drug failed to translate these benefits into a reduction in cardiovascular events in a high-risk population. Furthermore, significant safety concerns, including heart failure, renal dysfunction, and bone fractures, ultimately led to the cessation of its development. The comprehensive data from the this compound clinical trial program underscore the challenges of targeting the PPAR pathways for cardiovascular risk reduction and highlight the critical importance of large-scale, long-term safety and outcomes studies for novel metabolic agents.
References
- 1. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, efficacy and safety of this compound for the treatment of type 2 diabetes with high cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Tolerability of this compound in Patients With Type 2 Diabetes: Results From a Randomized, Placebo‐Controlled Clinical Study | Semantic Scholar [semanticscholar.org]
- 9. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on the pharmacokinetics and pharmacodynamics of S- and R-warfarin in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Aleglitazar: An In-depth Technical Guide to a Dual PPAR Agonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aleglitazar (B1664505), a potent and balanced dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. Designed for researchers and drug development professionals, this document details this compound's mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of its signaling pathways and experimental workflows.
Introduction to this compound
This compound is a rationally designed small molecule that acts as an agonist for both PPARα and PPARγ.[1] This dual agonism allows it to concurrently modulate lipid and glucose metabolism, making it a valuable tool for studying the integrated roles of these two key nuclear receptors in metabolic diseases.[1][2] While its clinical development for treating type 2 diabetes was halted due to safety concerns in a specific patient population, its well-characterized biochemical and cellular activities make it an excellent probe for investigating the therapeutic potential and challenges of dual PPARα/γ activation.[3]
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its effects by binding to and activating PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation by this compound leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2][5]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is also involved in glucose homeostasis and inflammatory responses. This compound-mediated activation of PPARγ enhances insulin (B600854) sensitivity, leading to improved glucose uptake and utilization in peripheral tissues.[2][5]
The balanced affinity of this compound for both PPAR subtypes is a key feature, distinguishing it from other dual agonists.[6]
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data regarding this compound's potency and its effects on various metabolic parameters from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | PPARα | PPARγ | Reference |
| EC₅₀ (nM) | 5 | 9 | [4] |
| EC₅₀ (nM) (TR-FRET) | 2 | 10 | [7] |
EC₅₀: Half-maximal effective concentration; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Effects of this compound in Preclinical Models
| Animal Model | Treatment | Key Findings | p-value | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | This compound 0.3 mg/kg/day for 13 weeks | ↓ Glycated Hemoglobin (5.4% vs 9.2%) | < 0.01 | [8] |
| ↓ Blood Glucose (8.3 vs 26.1 mmol/l) | < 0.01 | [8] | ||
| ↓ Triglycerides (1.4 vs 8.5 mmol/l) | < 0.01 | [8] | ||
| Rhesus Monkeys | This compound 0.03 mg/kg/day for 42 days | ↓ Triglycerides by 89% (328 to 36 mg/dL) | 0.0035 | [9][10] |
| ↑ HDL-C by 125% (46 to 102 mg/dL) | 0.0007 | [9][10] | ||
| ↓ LDL-C by 41% | Not Reported | [9] | ||
| ↑ Insulin Sensitivity by 60% | 0.001 | [9][10] | ||
| ↓ Body Weight by 5.9% | 0.043 | [9][10] |
Table 3: Effects of this compound in Clinical Trials (SYNCHRONY and AleCardio)
| Trial | Treatment | Parameter | Change from Baseline | p-value | Reference |
| SYNCHRONY (Phase II) | This compound 150 µ g/day for 16 weeks | HbA1c | -0.36% to -1.35% (dose-dependent) | <0.05 | [11][12] |
| Triglycerides | Significant reduction | <0.0001 | [12] | ||
| HDL-C | Significant increase | <0.0001 | [12] | ||
| AleCardio (Phase III) | This compound 150 µ g/day | HbA1c | -0.99% (vs -0.36% for placebo) | <0.001 | [13][14] |
| Triglycerides | -25.5% (vs -5.4% for placebo) | Not Reported | [13] | ||
| HDL-C | +20.1% (vs +8.9% for placebo) | Not Reported | [13] | ||
| LDL-C | -8.5% (vs -3.4% for placebo) | Not Reported | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.
In Vitro PPAR Transactivation Assay
This assay measures the ability of this compound to activate PPARα and PPARγ, leading to the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for the ligand-binding domain (LBD) of human PPARα and PPARγ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Luciferase assay system.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
-
Luciferase Assay:
-
After a further 24-hour incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[17]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vivo Study in a Diabetic Animal Model (Zucker Diabetic Fatty Rat)
This protocol describes the use of this compound in the ZDF rat, a model of type 2 diabetes and dyslipidemia.[8][18]
Animals:
-
Male Zucker Diabetic Fatty (ZDF) rats (fa/fa).
-
Age-matched lean control rats (+/fa or +/+).
Experimental Design:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Grouping and Treatment:
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
Collect blood samples at various time points to measure plasma glucose, insulin, triglycerides, and other relevant biomarkers.[19]
-
-
Endpoint Analysis:
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
Euthanize the animals and collect tissues (e.g., pancreas, liver, kidney) for histological analysis and gene expression studies.[8]
-
Clinical Trial Design (Based on SYNCHRONY)
This section outlines the key design elements of a Phase II clinical trial to evaluate the efficacy and safety of this compound in patients with type 2 diabetes, based on the SYNCHRONY trial.[11][12]
Study Design:
Patient Population:
-
Patients with type 2 diabetes who are either drug-naïve or on a stable dose of metformin.[11]
Treatment:
-
Run-in Period: A 4-5 week single-blind placebo run-in period to establish baseline values and ensure compliance.[11]
-
Randomization: Randomize eligible patients to receive different once-daily doses of this compound (e.g., 50 µg, 150 µg, 300 µg), placebo, or an active comparator (e.g., pioglitazone) for a specified duration (e.g., 16 weeks).[11][12]
Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of treatment.[12]
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose, insulin, lipid profiles (triglycerides, HDL-C, LDL-C), and markers of insulin resistance.[20]
-
Safety Endpoints: Incidence of adverse events, including edema, weight gain, and changes in renal and liver function tests.[12]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the PPAR signaling pathway and a typical experimental workflow for studying this compound.
Caption: this compound-mediated dual PPARα/γ signaling pathway.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the complex interplay between lipid and glucose metabolism through dual PPARα/γ agonism. Its well-defined mechanism of action and the wealth of available preclinical and clinical data provide a solid foundation for its use in a research setting. This guide offers a starting point for scientists and researchers looking to utilize this compound to further unravel the roles of PPARs in health and disease.
References
- 1. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apolipoprotein E Knockout as the Basis for Mouse Models of Dyslipidemia-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the dual PPAR-α/γ agonist this compound on glycaemic control and organ protection in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vrn.nl [vrn.nl]
- 15. couhes.mit.edu [couhes.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. content.abcam.com [content.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
The Rationale for Developing Dual PPARα/γ Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising prevalence of metabolic disorders, particularly type 2 diabetes mellitus (T2DM) often co-existing with dyslipidemia, presents a significant therapeutic challenge. Patients with T2DM are at a heightened risk for cardiovascular complications, necessitating a multi-faceted treatment approach. Peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors, are key regulators of glucose and lipid metabolism, making them attractive drug targets. While single agonists targeting either PPARα (fibrates) or PPARγ (thiazolidinediones - TZDs) have been successful in treating dyslipidemia and hyperglycemia respectively, they do not address the full spectrum of metabolic dysregulation in these patients. This has led to the development of dual PPARα/γ agonists, designed to simultaneously improve both glycemic control and lipid profiles. This guide provides an in-depth technical overview of the rationale, molecular mechanisms, and development of these dual agonists.
The Core Rationale: Addressing a Complex Metabolic Milieu
The primary impetus for developing dual PPARα/γ agonists lies in the intertwined pathophysiology of T2DM and atherogenic dyslipidemia. Insulin (B600854) resistance, a hallmark of T2DM, contributes to elevated triglycerides, low levels of high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (sdLDL) particles. This lipid profile is a major driver of cardiovascular disease.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, PPARα activation leads to decreased triglyceride levels and an increase in HDL-C.[1][2][3] Fibrates, as PPARα agonists, have been a mainstay in the management of hypertriglyceridemia.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity.[2][4] TZDs, as PPARγ agonists, improve glycemic control by enhancing insulin-mediated glucose uptake in peripheral tissues.[5]
The synergistic activation of both PPARα and PPARγ offers the potential for a more comprehensive treatment of metabolic syndrome and T2DM by concurrently targeting both the lipid and glucose abnormalities.[6][7]
Molecular Mechanisms of PPARα and PPARγ Signaling
PPARs function as ligand-activated transcription factors. Upon binding to a ligand, they undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[8][9] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]
PPARα Signaling Pathway
Activation of PPARα primarily upregulates genes involved in fatty acid uptake, transport, and β-oxidation, while downregulating genes involved in lipogenesis.[11][12][13] This leads to a reduction in circulating triglycerides and an increase in HDL-C.
PPARγ Signaling Pathway
PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thereby reducing circulating free fatty acids and improving insulin sensitivity in other tissues like muscle and liver.[5][14][15] It also upregulates the expression of genes involved in glucose uptake and metabolism.[4][16]
Quantitative Data from Preclinical and Clinical Studies
The development of dual PPARα/γ agonists has been marked by both promise and setbacks. Several early compounds were discontinued (B1498344) due to safety concerns. However, newer agents have shown more favorable profiles.
Efficacy Data
The following tables summarize the efficacy of several dual PPARα/γ agonists from clinical trials.
Table 1: Effects of Saroglitazar (B610694) on Glycemic and Lipid Parameters
| Parameter | Saroglitazar 2 mg | Saroglitazar 4 mg | Pioglitazone 45 mg | Placebo | Reference |
| Triglycerides (%) | -26.4 | -45.0 | -15.5 | - | [17] |
| HbA1c (absolute change) | -1.38% | -1.47% | -1.41% | - | [18] |
| LDL-C (%) | - | -5.0 | - | - | [19] |
| VLDL-C (%) | - | -45.5 | - | - | [19] |
| HDL-C (%) | - | Modest Increase | - | - | [20] |
| Fasting Plasma Glucose (mg/dL) | -22.6 (absolute change) | - | - | - | [17] |
Table 2: Efficacy of Other Dual PPARα/γ Agonists
| Compound | Change in HbA1c | Change in Triglycerides | Change in HDL-C | Reference |
| Muraglitazar 5 mg | -1.14% | Significant Reduction | Significant Increase | [21] |
| Tesaglitazar | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent increase | [21] |
| Aleglitazar 150 µg | Similar to Pioglitazone 45 mg | - | - | [17] |
Safety and Tolerability
A major challenge in the development of dual PPARα/γ agonists has been managing the side effects associated with PPARγ activation, such as weight gain and edema, while avoiding compound-specific toxicities.
Table 3: Adverse Events Associated with Dual PPARα/γ Agonists
| Compound | Key Adverse Events | Development Status | Reference |
| Muraglitazar | Increased risk of myocardial infarction, stroke, and congestive heart failure.[22] | Discontinued | [22] |
| Tesaglitazar | Renal impairment (reduced glomerular filtration rate).[20] | Discontinued | [20] |
| This compound | Heart failure, gastrointestinal hemorrhages, and renal dysfunction.[23] | Discontinued | [23] |
| Ragaglitazar | Bladder tumors in rodents. | Discontinued | [22] |
| Saroglitazar | Generally well-tolerated with no significant weight gain or edema reported in several studies.[18][19][22] | Approved in India | [18][19][22] |
Experimental Protocols
The evaluation of dual PPARα/γ agonists involves a range of in vitro and in vivo experimental models.
In Vitro Assays
Reporter Gene Assay for PPAR Activation
This assay is used to determine the potency and efficacy of a compound in activating PPARα and PPARγ.
-
Cell Culture: A suitable cell line (e.g., HEK293, COS-7) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for either human PPARα or PPARγ.
-
A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound for 24-48 hours.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to the control reporter activity. The fold activation relative to a vehicle control is calculated, and EC50 values are determined.[24][25]
Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Binding
This technique is used to confirm that the dual agonist promotes the binding of PPARα and PPARγ to the PPREs of their target genes in vivo.
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to either PPARα or PPARγ. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by qPCR using primers specific for the PPRE region of a known target gene to quantify the amount of bound DNA.[1][6][26]
In Vivo Models
High-Fat Diet (HFD)-Induced Obesity Model
This model mimics the development of obesity and insulin resistance in humans due to a Western-style diet.
-
Animal Selection: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (45-60% of calories from fat) for an extended period (12-20 weeks). A control group is fed a standard chow diet.
-
Compound Administration: The dual PPARα/γ agonist is administered orally or via injection for a specified duration.
-
Metabolic Phenotyping: A battery of tests is performed to assess the metabolic effects of the compound, including:
-
Body weight and composition analysis.
-
Food and water intake monitoring.
-
Glucose and insulin tolerance tests.
-
Measurement of fasting blood glucose, insulin, and lipid levels.
-
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis and gene expression studies.[3][10][27]
db/db Mouse Model of Type 2 Diabetes
These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.
-
Animal Model: Genetically diabetic db/db mice are used.
-
Compound Administration: The dual agonist is administered to the mice, typically starting at an age when hyperglycemia is established.
-
Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study.
Drug Development Workflow and Logical Relationships
The development of a dual PPARα/γ agonist follows a structured pipeline from initial discovery to clinical approval.
Conclusion and Future Directions
The development of dual PPARα/γ agonists represents a rational and promising approach to the management of T2DM with dyslipidemia. The ability to simultaneously target both hyperglycemia and atherogenic lipid profiles with a single agent is a significant therapeutic advantage. However, the history of this class of drugs is a stark reminder of the challenges in achieving a balanced activation profile that maximizes efficacy while minimizing adverse effects. The success of saroglitazar provides renewed hope, but long-term cardiovascular outcome trials are still needed to fully establish the safety and benefits of this class. Future research will likely focus on developing next-generation dual agonists with improved safety profiles, potentially through selective PPAR modulation or by targeting specific co-activator and co-repressor interactions to fine-tune the transcriptional response.
References
- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. mmpc.org [mmpc.org]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease [mdpi.com]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. Diet-induced obesity mouse model [bio-protocol.org]
- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Observational Study of Effects of Saroglitazar on Glycaemic and Lipid Parameters on Indian Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
- 22. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence | MDPI [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. クロマチンIP(ChIPアッセイ) | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. researchgate.net [researchgate.net]
Discontinuation of Aleglitazar Clinical Trials: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar (B1664505), a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), was developed with the aim of providing a comprehensive treatment for type 2 diabetes mellitus by simultaneously addressing hyperglycemia and dyslipidemia, thereby potentially reducing cardiovascular risk.[1][2] Despite promising phase II results, the phase III clinical trial program for this compound was prematurely terminated.[3] This in-depth guide provides a technical overview of the reasons for this discontinuation, focusing on the pivotal AleCardio trial. We will delve into the quantitative data, experimental protocols, and the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in the field of drug development.
Core Reasons for Discontinuation
The decision to halt the clinical development of this compound was primarily based on the findings from the AleCardio trial, a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[4][5] The trial was terminated on the recommendation of the independent Data and Safety Monitoring Board (DSMB) due to two main factors:
-
Lack of Efficacy: The trial failed to demonstrate a significant reduction in the primary efficacy endpoint, a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][4]
-
Increased Safety Concerns: The this compound treatment arm showed an increased incidence of several serious adverse events, leading to an unfavorable benefit-risk profile.[3][6]
Quantitative Data Summary from the AleCardio Trial
The following tables summarize the key quantitative data from the AleCardio trial, which enrolled 7226 patients with type 2 diabetes and a recent acute coronary syndrome.[4][5]
Table 1: Primary Efficacy Endpoint
| Endpoint | This compound (N=3616) n (%) | Placebo (N=3610) n (%) | Hazard Ratio (95% CI) | p-value |
| Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke | 344 (9.5) | 360 (10.0) | 0.96 (0.83-1.11) | 0.57 |
Data sourced from Lincoff et al., JAMA, 2014.[4][7]
Table 2: Key Safety Endpoints
| Safety Endpoint | This compound (N=3616) % | Placebo (N=3610) % | Hazard Ratio (95% CI) | p-value |
| Hospitalization for Heart Failure | 3.4 | 2.8 | 1.22 (0.94-1.59) | 0.14 |
| Gastrointestinal Hemorrhage | 2.4 | 1.7 | 1.44 (1.03-2.00) | 0.03 |
| Renal Dysfunction | 7.4 | 2.7 | 2.85 (2.25-3.60) | <0.001 |
| Bone Fractures | 2.3 | 1.8 | 1.30 (0.94-1.80) | 0.11 |
| Hypoglycemia | 17.0 | 11.0 | 1.60 (1.41-1.82) | <0.001 |
Data sourced from Lincoff et al., JAMA, 2014 and other sources.[4][8][9]
Experimental Protocols of the AleCardio Trial
The AleCardio trial was a large-scale, international study with a robust design to assess the cardiovascular efficacy and safety of this compound.[4][5]
Study Design
The study was a phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[4][5] A total of 7226 patients were randomized in a 1:1 ratio to receive either 150 µg of this compound daily or a matching placebo, in addition to standard medical therapy.[5][10]
Patient Population
The trial enrolled patients with type 2 diabetes mellitus who had recently been hospitalized for an acute coronary syndrome (ACS), defined as either myocardial infarction or unstable angina.[5]
Inclusion and Exclusion Criteria
While a complete detailed list of inclusion and exclusion criteria is extensive, the key criteria were:
-
Inclusion: Hospitalization for an ACS event, and a diagnosis of type 2 diabetes mellitus.
-
Exclusion: Symptomatic heart failure, or hospitalization with a primary diagnosis of heart failure within the previous year, severe peripheral edema, an estimated glomerular filtration rate (eGFR) of less than 45 mL/min/1.73 m2, or treatment with another PPAR agonist.[6]
Study Endpoints
-
Primary Efficacy Endpoint: The primary outcome was the time to the first occurrence of an event in the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[4][5]
-
Principal Safety Endpoints: The main safety outcomes monitored were hospitalization due to heart failure and changes in renal function.[4][5]
Endpoint Adjudication
All potential primary efficacy endpoint events were adjudicated by a blinded clinical events committee (CEC) to ensure standardized and unbiased assessment.[6] The CEC, composed of independent clinical experts, reviewed relevant medical records for all potential events and made a final determination based on predefined criteria.
Statistical Analysis
The primary efficacy analysis was based on a time-to-event analysis using a Cox proportional hazards model to compare the this compound and placebo groups.[4] The trial was designed to continue until at least 950 primary endpoint events had occurred and patients had been followed for a minimum of 2.5 years.[4] However, the trial was terminated early based on the recommendation of the DSMB at an unplanned interim analysis due to futility for efficacy and the observed safety signals.[4]
Signaling Pathways of this compound
This compound's mechanism of action is centered on its dual agonism of PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating gene expression involved in lipid and glucose metabolism, as well as inflammation.[2]
This compound Signaling Pathway
Caption: this compound activates both PPARα and PPARγ, leading to changes in gene transcription that affect lipid metabolism, glucose homeostasis, and inflammation.
AleCardio Trial Workflow
Caption: The workflow of the AleCardio clinical trial, from patient screening to the eventual early termination of the study.
Conclusion
The discontinuation of the this compound clinical trials, primarily driven by the outcomes of the AleCardio study, serves as a critical case study in drug development. Despite a sound mechanistic rationale and positive early-phase data, the lack of cardiovascular efficacy coupled with a concerning safety profile in a large-scale phase III trial led to the cessation of its development.[3][4] This outcome underscores the importance of robust, long-term cardiovascular outcome trials for new therapies targeting metabolic diseases. The detailed data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals, highlighting the complex interplay between efficacy, safety, and the ultimate clinical utility of novel therapeutic agents. The history of dual PPAR agonists has been challenging, with other candidates like muraglitazar (B1676866) and tesaglitazar (B1683095) also failing due to safety concerns.[6] The experience with this compound further emphasizes the difficulties in translating promising preclinical and early clinical effects into tangible, safe, and effective treatments for patients with type 2 diabetes at high cardiovascular risk.
References
- 1. Endpoint adjudication in cardiovascular clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wcgclinical.com [wcgclinical.com]
- 3. vrn.nl [vrn.nl]
- 4. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Aleglitazar in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aleglitazar (B1664505), a potent dual peroxisome proliferator-activated receptor alpha (PPARα) and PPARγ agonist, in various cell culture-based assays. The following protocols and data are intended to facilitate research into the cellular and molecular mechanisms of this compound and to support its evaluation in drug development programs.
Introduction
This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play critical roles in the regulation of glucose and lipid metabolism, as well as inflammation.[1][2] By activating both PPAR subtypes, this compound offers a multi-faceted approach to studying metabolic and inflammatory pathways in vitro.[1][3] These protocols are designed to provide researchers with the necessary information to effectively design and execute cell culture experiments using this compound. While development of this compound was halted in Phase III clinical trials due to safety concerns and lack of cardiovascular efficacy in a specific patient population, it remains a valuable tool for in vitro research.[4][5][6]
Physicochemical Properties and Stock Solution Preparation
Proper preparation of this compound is crucial for obtaining reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₃NO₅S |
| Molecular Weight | 453.51 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Protocol 2.1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.535 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve a final concentration of 10 mM. For 4.535 mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final concentration of DMSO should be included in all experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies with this compound.
Table 2: Potency of this compound on PPAR Subtypes
| PPAR Subtype | EC₅₀ (nM) | Reference |
| PPARα | 5 | [3][7] |
| PPARγ | 9 | [3][7] |
Table 3: Effective Concentrations of this compound in Various Cell Types
| Cell Type | Application | Effective Concentration Range | Incubation Time | Key Findings | Reference |
| Human Cardiomyocytes | Protection against hyperglycemia-induced apoptosis | 0.5 - 20 µM | 48 hours | Increased cell viability, reduced apoptosis, caspase-3 activity, and ROS production. | [8][9] |
| Human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes | Attenuation of TNF-α-mediated inflammation and insulin (B600854) resistance | 10 nM | 24 hours | Reduced expression of pro-inflammatory mediators (IL-6, CXCL10, MCP-1) and restored insulin sensitivity. | [10] |
| Human Circulating Angiogenic Cells (CACs) | Promotion of cell migration and colony formation | Concentration-dependent | Not specified | Increased migration and colony-forming units, reduced oxidative stress-induced apoptosis. | [11][12] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound in cell culture.
Protocol 4.1: Assessment of this compound's Effect on Cardiomyocyte Viability under Hyperglycemic Conditions
This protocol is based on studies investigating the protective effects of this compound on cardiomyocytes.[8][9]
Materials:
-
Human cardiomyocytes (e.g., AC16 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glucose solution (sterile)
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed human cardiomyocytes in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Induction of Hyperglycemia: The next day, replace the normal glucose (5.5 mM) medium with high glucose (25 mM) medium to induce hyperglycemic conditions. A normoglycemic control group should be maintained in parallel.
-
This compound Treatment: Treat the cells with different concentrations of this compound (e.g., 0, 0.5, 1, 5, 10, 20 µM) by adding the appropriate volume of the stock solution to the culture medium. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 4.2: Evaluation of this compound's Anti-inflammatory Effects in Adipocytes
This protocol is adapted from research on the impact of this compound on TNF-α-stimulated adipocytes.[10]
Materials:
-
Human adipocytes (e.g., differentiated SGBS cells)
-
Adipocyte differentiation and maintenance medium
-
Recombinant human TNF-α
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-6, CXCL10, MCP-1, and a housekeeping gene (e.g., GAPDH)
-
6-well plates
Procedure:
-
Cell Culture and Treatment: Culture differentiated human adipocytes in 6-well plates. Pre-treat the cells with this compound (e.g., 10 nM) or vehicle (DMSO) for 24 hours.
-
Inflammatory Challenge: After the pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response. Include an untreated control group.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the target inflammatory genes (IL-6, CXCL10, MCP-1). Normalize the expression data to the housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression relative to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dual PPARα/γ agonist this compound increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual PPARα/γ agonist this compound increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Recommendations for Aleglitazar in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various mouse models of diabetes. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a dual PPARα and PPARγ agonist that has been investigated for its potential to treat type 2 diabetes mellitus (T2DM).[1][2][3][4] Its dual mechanism of action targets both hyperglycemia and dyslipidemia, key features of T2DM.[1][2][3] Activation of PPARγ improves insulin (B600854) sensitivity and glucose control, while PPARα activation modulates lipid metabolism.[1][2][3] Preclinical studies have demonstrated its efficacy in improving glycemic control and lipid profiles.[2]
Dosing Recommendations in Mouse Models of Diabetes
The optimal dose of this compound can vary depending on the specific mouse model, the severity of the diabetic phenotype, and the desired therapeutic endpoints. Based on available literature, the following dosing recommendations are provided as a starting point for study design. It is highly recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Data Presentation: this compound Dosing in Diabetic Mouse Models
| Mouse Model | Recommended Dose Range (mg/kg/day) | Route of Administration | Treatment Duration | Key Findings/Endpoints | Reference |
| db/db Mice | 5 | Oral Gavage | Not specified | Reduced experimental infarct size. | [5] |
| db/db Mice | Not specified | Not specified | Up to 8 weeks | Reduced fasting glycemia and HbA1c, improved insulin sensitivity. | [6] |
| ob/ob Mice | 1 - 10 (starting range) | Oral Gavage | 4 - 12 weeks | Improved glucose tolerance, insulin sensitivity, lipid profile. | Inferred from similar compounds |
| Diet-Induced Obese (DIO) Mice | 1 - 10 (starting range) | Oral Gavage | 8 - 16 weeks | Reduced body weight, improved glucose and insulin tolerance, reduced hepatic steatosis. | Inferred from similar compounds |
Note: Dosing for ob/ob and DIO mice is extrapolated from studies using other dual PPAR agonists like muraglitazar (B1676866) and PPARγ agonists like rosiglitazone. A pilot dose-finding study is strongly advised.
Experimental Protocols
Induction of Diabetes in Mouse Models
Chemically-Induced Diabetes (e.g., Streptozotocin)
-
Objective: To induce a diabetic state resembling Type 1 or severe Type 2 diabetes.
-
Materials: Streptozotocin (STZ), citrate (B86180) buffer (pH 4.5), glucose meter, insulin.
-
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Inject mice intraperitoneally (IP) with a single high dose of STZ (e.g., 150-200 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days). The dosing regimen may need to be optimized based on the mouse strain.
-
Monitor blood glucose levels daily for the first week. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Genetic Models (db/db and ob/ob mice)
These models spontaneously develop obesity, insulin resistance, and hyperglycemia. No induction protocol is necessary.
Diet-Induced Obesity (DIO) Model
-
Objective: To induce a pre-diabetic or T2DM phenotype through diet.
-
Procedure:
-
Feed C57BL/6J mice a high-fat diet (HFD), typically with 45% or 60% of calories from fat, starting at 6-8 weeks of age.
-
Continue the HFD for 8-16 weeks to induce obesity, insulin resistance, and glucose intolerance.
-
Administration of this compound via Oral Gavage
-
Objective: To deliver a precise oral dose of this compound.
-
Materials: this compound, appropriate vehicle (e.g., 0.5% carboxymethylcellulose), oral gavage needle (20-22 gauge for mice), syringe.
-
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Accurately weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg body weight).[7]
-
Gently restrain the mouse and insert the gavage needle into the esophagus.[7][8][9][10]
-
Monitor the animal for any signs of distress after the procedure.[7]
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of the mouse to clear a glucose load, a measure of glucose tolerance.
-
Procedure:
-
Fast mice for 6 hours (or overnight, depending on the protocol) with free access to water.[11][12]
-
Record baseline blood glucose from a tail snip.[13]
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[13]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]
-
Insulin Tolerance Test (ITT)
-
Objective: To assess the whole-body insulin sensitivity.
-
Procedure:
Plasma Lipid Analysis
-
Objective: To measure circulating levels of triglycerides, total cholesterol, HDL-C, and LDL-C.
-
Procedure:
-
Collect blood from fasted mice via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Centrifuge the blood to separate the plasma.
-
Analyze plasma lipid levels using commercially available enzymatic assay kits or by mass spectrometry-based lipidomics for a more comprehensive analysis.[16][17][18]
-
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound activates PPARα/γ signaling pathways.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for evaluating this compound in diabetic mice.
By following these recommendations and protocols, researchers can effectively evaluate the therapeutic potential of this compound in relevant preclinical models of diabetes.
References
- 1. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. Insulin Tolerance Test in Mouse [protocols.io]
- 15. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 16. Computational Analysis of Plasma Lipidomics from Mice Fed Standard Chow and Ketogenic Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding Plasma Lipidomics: An Introduction - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Dissolution of Aleglitazar in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleglitazar (B1664505) is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), investigated for its potential in managing type 2 diabetes and dyslipidemia.[1][2][3] Effective in vivo studies hinge on the appropriate dissolution and formulation of this compound to ensure consistent and reliable bioavailability. These application notes provide detailed protocols for the dissolution of this compound for preclinical in vivo research, summarize solubility data, and illustrate its mechanism of action through a signaling pathway diagram.
Data Presentation: this compound Solubility
This compound is a poorly water-soluble compound, necessitating the use of co-solvents and surfactants to achieve concentrations suitable for in vivo administration. The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (114.28 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. | [4] |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (102.85 mM) | Sonication is recommended to aid dissolution. | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.71 mM) | A clear solution can be achieved. Prepare fresh for in vivo use. | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.57 mM) | Sonication is recommended. Solvents should be added sequentially. | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) | A clear solution can be achieved. Prepare fresh for in vivo use. | [4] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies.
Protocol 1: Aqueous-Based Formulation for Systemic Administration
This protocol is suitable for parenteral (e.g., intraperitoneal, intravenous) administration where an aqueous-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to constitute 10% of the final desired volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.
-
Vortexing and Sonication: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution. If the compound is not fully dissolved, sonicate the mixture. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear.
-
Addition of PEG300: Add the required volume of PEG300 to the solution (40% of the final volume). For a 10 mL final volume, add 4 mL of PEG300.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure homogeneity.
-
Addition of Tween-80: Add the required volume of Tween-80 (5% of the final volume). For a 10 mL final volume, add 0.5 mL of Tween-80.
-
Mixing: Vortex the solution again for 1-2 minutes until the mixture is uniform.
-
Final Volume with Saline: Add sterile saline to reach the final desired volume (45% of the final volume). For a 10 mL final volume, add 4.5 mL of saline.
-
Final Mixing and Inspection: Vortex the final formulation thoroughly. Inspect the solution to ensure it is clear and free of any precipitate.
-
Administration: It is recommended to prepare this formulation fresh on the day of use. If temporary storage is necessary, keep it at 4°C and protected from light. Before administration, allow the solution to come to room temperature and vortex again.
Protocol 2: Oil-Based Formulation for Oral or Subcutaneous Administration
This protocol is suitable for oral gavage or subcutaneous administration where a lipid-based vehicle is appropriate.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn Oil, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to make up 10% of the final volume (e.g., 1 mL for a 10 mL final volume).
-
Vortexing and Sonication: Vortex the mixture vigorously for 1-2 minutes. If necessary, sonicate in a water bath until the this compound is fully dissolved in the DMSO, resulting in a clear solution.
-
Addition of Corn Oil: Sequentially add the corn oil to the DMSO solution to reach the final desired volume (90% of the final volume). For a 10 mL final volume, add 9 mL of corn oil. It is advisable to add the corn oil in aliquots, vortexing between additions to ensure proper mixing.
-
Final Mixing and Inspection: Once all the corn oil has been added, vortex the formulation extensively to ensure a homogenous and clear solution.
-
Administration: This formulation should also be prepared fresh before each use. If brief storage is needed, store at 4°C, protected from light. Before use, warm the solution to room temperature and vortex thoroughly to ensure homogeneity.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by binding to and activating both PPARα and PPARγ.[1] These receptors are nuclear hormone receptors that, upon activation by a ligand like this compound, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[5][6]
Caption: this compound activates PPARα and PPARγ, leading to gene transcription modulation.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram outlines the general workflow for preparing this compound for in vivo experiments.
Caption: Workflow for the preparation of this compound formulations for in vivo studies.
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PPAR | TargetMol [targetmol.com]
- 6. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aleglitazar in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar (B1664505) is a dual agonist of the peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1][2] It was developed to combine the beneficial metabolic effects of both receptor subtypes: PPARα activation primarily regulates lipid metabolism, while PPARγ activation improves insulin (B600854) sensitivity and glucose control.[1][3] This dual action was hypothesized to provide comprehensive cardiovascular risk reduction, particularly in patients with type 2 diabetes mellitus (T2DM) who often present with both dyslipidemia and hyperglycemia.[4][5]
Preclinical and early-phase clinical studies demonstrated promising effects on glycemic control and lipid profiles.[6][7] However, a large-scale Phase III clinical trial (AleCardio) was terminated prematurely due to a lack of efficacy in reducing major cardiovascular events and an increase in safety concerns, including heart failure, renal dysfunction, and bone fractures.[8][9][10] Despite its failure in late-stage clinical development, this compound remains a valuable tool in cardiovascular research for investigating the complex roles of PPAR signaling in various pathological processes. These notes provide an overview of its application in preclinical models and detailed protocols for its use.
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as transcription factors.[1] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in:
-
Lipid Metabolism (primarily PPARα): Upregulation of genes involved in fatty acid oxidation, lipoprotein lipase (B570770) (leading to triglyceride clearance), and apolipoproteins A-I and A-II (components of HDL-C).[3][4]
-
Glucose Homeostasis (primarily PPARγ): Enhancement of insulin sensitivity in peripheral tissues (muscle, fat, liver), leading to increased glucose uptake and utilization.[3][4]
-
Inflammation and Vascular Function: Both PPARα and PPARγ activation have been shown to exert anti-inflammatory effects and improve endothelial function.[11][12]
Data from Preclinical Research Models
This compound has been evaluated in various animal and in vitro models to elucidate its effects on atherosclerosis, endothelial function, and cardiomyocyte protection.
In Vivo Animal Models
Studies in animal models have demonstrated significant beneficial effects of this compound on metabolic and cardiovascular parameters.
Table 1: Summary of this compound Effects in In Vivo Cardiovascular Research Models
| Research Model | Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| ApoE-/- Mice (Atherosclerosis Model) | 10 mg/kg/day, i.p. | 6 weeks | Markedly reduced formation of atherosclerotic plaques; Upregulated number and function of Circulating Angiogenic Cells (CACs); Improved aortic endothelium-dependent vasodilatation. | [11][12] |
| Rhesus Monkeys (Metabolic Syndrome Model) | 0.03 mg/kg/day, oral | 42 days | Triglycerides (TG) ↓ by 89% (328 to 36 mg/dL); HDL-Cholesterol (HDL-C) ↑ by 125% (46 to 102 mg/dL); LDL-Cholesterol (LDL-C) ↓ by 41%; Insulin sensitivity ↑ by 60%; Mean body weight ↓ by 5.9%. | [13][14] |
| Wild-Type (WT) Mice | 10 mg/kg/day, i.p. | N/A | Upregulated Sca-1/VEGFR2-positive CACs in blood and bone marrow; Augmented CAC migration and enhanced neoangiogenesis. |[12] |
In Vitro Models
Cell culture models have been instrumental in dissecting the cellular mechanisms underlying this compound's effects.
Table 2: Summary of this compound Effects in In Vitro Cardiovascular Research Models
| Cell Type | This compound Concentration | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Human Cardiomyocytes | 0–40 µM | 48 hours | Attenuated hyperglycemia-induced apoptosis, caspase-3 activity, and cytochrome-C release; Reduced reactive oxygen species (ROS) production and improved cell viability. | [6][15] |
| Human Circulating Angiogenic Cells (CACs) | Concentration-dependent | N/A | Increased migration and colony-forming units; Reduced oxidative stress-induced apoptosis; Elevated telomerase activity and expression of phospho-eNOS and phospho-Akt. |[12][16] |
Experimental Protocols
The following are detailed protocols for typical experiments using this compound in cardiovascular research, based on published studies.
Protocol 1: Evaluation of this compound in a Mouse Model of Atherosclerosis
This protocol is designed to assess the impact of this compound on the development of atherosclerotic plaques and vascular function in a genetically modified mouse model.
Objective: To determine the effect of this compound on atherogenesis and endothelial function in Apolipoprotein E-deficient (ApoE-/-) mice.
Materials:
-
ApoE-/- mice (e.g., on a C57BL/6 background)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Western-type diet (high-fat, high-cholesterol)
-
Standard rodent chow
-
Administration supplies: oral gavage needles or injection syringes
-
Equipment for euthanasia and tissue harvesting
-
Reagents for tissue processing and analysis (e.g., Oil Red O stain, acetylcholine)
Methodology:
-
Animal Acclimation: House 8-week-old male ApoE-/- mice in a controlled environment (12h light/dark cycle, 22°C) with ad libitum access to water and standard chow for one week.
-
Induction of Atherosclerosis: Switch mice to a Western-type diet to induce hyperlipidemia and accelerate the development of atherosclerosis. Continue this diet throughout the study.
-
Group Allocation: After 4 weeks on the Western-type diet, randomly assign mice into two groups (n=10-15 per group):
-
Vehicle Control Group: Receives daily vehicle administration.
-
This compound Group: Receives daily this compound (e.g., 10 mg/kg).
-
-
Drug Administration:
-
Endpoint Analysis:
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture for lipid profile analysis (Total Cholesterol, TG, HDL-C, LDL-C).
-
Tissue Harvesting: Euthanize mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta.
-
Atherosclerotic Plaque Analysis:
-
Open the aorta longitudinally and stain en face with Oil Red O.
-
Quantify the plaque area as a percentage of the total aortic surface area using imaging software.
-
-
Endothelial Function Assessment: In a separate cohort of animals, assess endothelium-dependent vasodilation of aortic rings in an organ bath chamber in response to acetylcholine.
-
Protocol 2: In Vitro Assessment of this compound on Cardiomyocyte Apoptosis
This protocol details a method to investigate the protective effects of this compound against high glucose-induced cell death in cultured cardiomyocytes.
Objective: To determine if this compound protects cardiomyocytes from hyperglycemia-induced apoptosis.
Materials:
-
Primary human cardiomyocytes (HCMs) or isolated neonatal rat/mouse ventricular myocytes.
-
Cell culture medium (e.g., DMEM) with normal glucose (5.5 mM) and high glucose (25-30 mM).
-
This compound (dissolved in DMSO to create a stock solution).
-
Vehicle (DMSO, final concentration ≤0.1%).
-
Reagents for apoptosis detection (e.g., Annexin V/PI staining kit, Caspase-3 activity assay kit).
-
Reagents for ROS measurement (e.g., DCFH-DA).
-
Multi-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Methodology:
-
Cell Seeding: Seed cardiomyocytes in multi-well plates at an appropriate density and allow them to attach and recover for 24 hours in normal glucose medium.
-
Experimental Groups: Prepare the following experimental conditions:
-
Normoglycemic Control: Normal glucose (NG, 5.5 mM) + Vehicle.
-
Hyperglycemic Control: High glucose (HG, 25 mM) + Vehicle.
-
This compound Treatment: High glucose (HG, 25 mM) + this compound at various concentrations (e.g., 1, 5, 10 µM).
-
-
Treatment:
-
Endpoint Analysis:
-
Apoptosis Assessment:
-
Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Measure caspase-3 activity in cell lysates using a colorimetric or fluorometric assay kit.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) for 30 minutes.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope to quantify intracellular ROS levels.
-
-
Cell Viability:
-
Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.
-
-
Clinical Trial Overview and Relevance to Research
While preclinical data were promising, the clinical development of this compound was halted. Understanding this outcome is crucial for designing future research.
Table 3: Summary of Key this compound Clinical Trials
| Trial | Phase | Patient Population | This compound Dose | Key Efficacy & Safety Findings | Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| SYNCHRONY | II | Patients with T2DM | 50-600 µg | Efficacy: Dose-dependent reductions in HbA1c (-0.36% to -1.35%), improved lipid profiles. Safety: Acceptable profile in short-term study. | Proceeded to Phase III. | [7][17] |
| AleCardio | III | 7,226 patients with T2DM and recent Acute Coronary Syndrome (ACS) | 150 µg daily | Efficacy: No reduction in the primary endpoint of cardiovascular death, nonfatal MI, or nonfatal stroke (HR 0.96). Safety: Increased rates of heart failure, GI hemorrhage, and renal dysfunction. | Terminated early due to futility and safety signals. |[8][10][18] |
The discrepancy between robust preclinical benefits and clinical trial failure highlights the complexity of translating animal model data to human outcomes. The adverse events observed in AleCardio are characteristic of the PPAR agonist class, suggesting that the "on-target" effects of dual activation may have contributed to the unfavorable safety profile in a high-risk patient population.[5][9]
Summary and Future Research Directions
This compound is a potent dual PPARα/γ agonist that has demonstrated significant beneficial effects on lipid metabolism, glucose control, and markers of vascular health in a variety of preclinical cardiovascular research models. It effectively reduces atherosclerosis, improves endothelial function, and protects cardiomyocytes in controlled experimental settings.
However, its clinical failure underscores the challenges of PPAR agonism. For researchers, this compound remains a valuable pharmacological tool to:
-
Investigate the specific contributions of PPARα and PPARγ signaling in different cardiovascular cell types.
-
Explore the mechanisms behind PPAR-agonist-related adverse effects, such as fluid retention and renal dysfunction.
-
Use as a reference compound when developing novel modulators of nuclear receptors with potentially safer profiles.
Future research should focus on dissecting the beneficial pathways from the detrimental ones, potentially leading to the development of selective PPAR modulators that retain the metabolic benefits without the adverse cardiovascular outcomes.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vrn.nl [vrn.nl]
- 11. The dual PPARα/γ agonist this compound increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual PPARα/γ agonist this compound increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Resistance in Adipocytes Using Aleglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar (B1664505) is a potent and balanced dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] This dual activity makes it a valuable tool for investigating the complex interplay between lipid metabolism, glucose homeostasis, and inflammation, particularly in the context of insulin (B600854) resistance. In adipocytes, PPARγ is a master regulator of differentiation and insulin sensitivity. This compound has been shown to effectively reduce inflammation and counteract insulin resistance in human adipocytes, making it a relevant compound for in vitro studies modeling metabolic diseases.[4][5]
These application notes provide detailed protocols for utilizing this compound to study its effects on insulin resistance in a well-established in vitro adipocyte model. The protocols cover cell differentiation, induction of insulin resistance, treatment with this compound, and subsequent analysis of key markers of insulin sensitivity and inflammation.
Key Experimental Workflows
The following diagram outlines the general workflow for studying the effects of this compound on insulin-resistant adipocytes.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution (100x)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Confluence: Grow cells until they reach 100% confluence and maintain for an additional 48 hours (Day 0).
-
Initiation of Differentiation (Day 0): Change the medium to Differentiation Medium 1 (DM1) containing DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Progression of Differentiation (Day 2): Replace the medium with Differentiation Medium 2 (DM2) containing DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Replace the medium every 2 days with Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Mature Adipocytes: Mature, lipid-laden adipocytes should be visible by Day 8-12 and are ready for experiments.
Protocol 2: Induction of Insulin Resistance with TNF-α
This protocol describes the induction of an inflammatory state and insulin resistance in mature 3T3-L1 adipocytes using Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
Recombinant mouse or human TNF-α
-
Serum-free DMEM
Procedure:
-
Serum Starvation: On Day 10-12 of differentiation, wash the mature adipocytes twice with sterile PBS.
-
Incubation: Incubate the cells in serum-free DMEM for 4-6 hours.
-
TNF-α Treatment: Replace the medium with fresh serum-free DMEM containing TNF-α at a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to induce insulin resistance.
Protocol 3: Treatment with this compound
This protocol outlines the treatment of insulin-resistant adipocytes with this compound.
Materials:
-
Insulin-resistant 3T3-L1 adipocytes (from Protocol 2)
-
This compound (stock solution in DMSO)
-
Serum-free DMEM
Procedure:
-
Preparation of this compound dilutions: Prepare a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in serum-free DMEM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the TNF-α containing medium from the insulin-resistant adipocytes.
-
Incubation: Add the prepared this compound dilutions or vehicle control to the respective wells and incubate for 24 hours.
Protocol 4: 2-NBDG Glucose Uptake Assay
This protocol measures glucose uptake in adipocytes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Treated adipocytes (from Protocol 3)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Insulin
-
Fluorescence plate reader
Procedure:
-
Washing: Wash the cells three times with KRPH buffer.
-
Starvation: Incubate the cells in KRPH buffer for 2 hours at 37°C.
-
Insulin Stimulation: Treat the cells with or without 100 nM insulin for 30 minutes at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 5: Western Blot for p-Akt and GLUT4
This protocol is for analyzing the protein levels of phosphorylated Akt (a key marker of insulin signaling) and total GLUT4.
Materials:
-
Treated adipocytes (from Protocol 3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-GLUT4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 6: RT-qPCR for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of key genes involved in insulin sensitivity and inflammation.
Materials:
-
Treated adipocytes (from Protocol 3)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Adiponectin, GLUT4, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in an in vitro model of insulin-resistant adipocytes. Note: This data is illustrative and based on qualitative findings in the literature. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Treatment Group | This compound Concentration | Insulin (100 nM) | Glucose Uptake (Fold Change vs. Untreated Control) |
| Untreated Control | - | - | 1.0 |
| Insulin Control | - | + | 3.5 ± 0.4 |
| TNF-α (10 ng/mL) | - | + | 1.5 ± 0.2 |
| TNF-α + this compound | 10 nM | + | 2.2 ± 0.3 |
| TNF-α + this compound | 100 nM | + | 2.8 ± 0.4 |
| TNF-α + this compound | 1 µM | + | 3.2 ± 0.5 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment Group | This compound Concentration | Insulin (100 nM) | p-Akt/Total Akt Ratio (Fold Change vs. Untreated Control) |
| Untreated Control | - | - | 1.0 |
| Insulin Control | - | + | 5.0 ± 0.6 |
| TNF-α (10 ng/mL) | - | + | 2.0 ± 0.3 |
| TNF-α + this compound | 10 nM | + | 3.1 ± 0.4 |
| TNF-α + this compound | 100 nM | + | 4.2 ± 0.5 |
| TNF-α + this compound | 1 µM | + | 4.8 ± 0.6 |
Table 3: Effect of this compound on Gene Expression
| Treatment Group | This compound Concentration | Adiponectin mRNA (Fold Change) | GLUT4 mRNA (Fold Change) | IL-6 mRNA (Fold Change) | MCP-1 mRNA (Fold Change) |
| Untreated Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | - | 0.4 ± 0.05 | 0.5 ± 0.06 | 8.0 ± 1.0 | 10.0 ± 1.2 |
| TNF-α + this compound | 10 nM | 0.6 ± 0.07 | 0.7 ± 0.08 | 5.5 ± 0.7 | 6.5 ± 0.8 |
| TNF-α + this compound | 100 nM | 0.8 ± 0.09 | 0.9 ± 0.1 | 3.0 ± 0.4 | 3.5 ± 0.5 |
| TNF-α + this compound | 1 µM | 1.1 ± 0.12 | 1.2 ± 0.15 | 1.5 ± 0.2 | 2.0 ± 0.3 |
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound acts as a dual agonist for PPARα and PPARγ.[1][3] In adipocytes, its primary effects on insulin sensitivity are mediated through the activation of PPARγ.
Caption: this compound's PPARγ-mediated action.
Crosstalk with Insulin Signaling Pathway
In an insulin-resistant state induced by TNF-α, the insulin signaling cascade is impaired. This compound, by activating PPARγ, can help restore this signaling.
Caption: this compound's restorative effect on insulin signaling.
Conclusion
This compound serves as a powerful research tool for dissecting the molecular mechanisms underlying insulin resistance in adipocytes. Its dual PPARα/γ agonism allows for the investigation of both lipid and glucose metabolism. The protocols and representative data provided here offer a comprehensive framework for researchers to design and execute experiments to explore the therapeutic potential of compounds targeting the PPAR signaling pathway in the context of metabolic diseases.
References
- 1. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Aleglitazar Treatment in Zucker Diabetic Fatty (ZDF) Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor-α/γ (PPAR-α/γ) agonist, in Zucker diabetic fatty (ZDF) rat models of type 2 diabetes. The protocols and data presented are synthesized from preclinical research to guide further investigation into the therapeutic potential of dual PPAR agonists.
Introduction
This compound is a balanced dual agonist of PPAR-α and PPAR-γ, designed to concurrently manage hyperglycemia and dyslipidemia, key features of type 2 diabetes.[1][2] The ZDF rat is a well-established animal model that mimics the pathophysiology of human type 2 diabetes, characterized by obesity, insulin (B600854) resistance, and subsequent β-cell failure.[3][4] This document outlines the significant metabolic improvements observed with this compound treatment in ZDF rats and provides detailed experimental protocols for replicating these studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on key metabolic parameters in ZDF rats compared to vehicle-treated or control groups.
Table 1: Glycemic Control Parameters
| Parameter | This compound Treatment Group | Vehicle/Control Group | Duration of Treatment | Reference |
| Glycated Hemoglobin (HbA1c) | 5.4% | 9.2% | 12 weeks | [5] |
| Blood Glucose | 8.3 ± 0.3 mmol/l | 26.1 ± 1.0 mmol/l | 12 weeks | [5] |
| Plasma Insulin | Near-normal levels preserved | - | 12 weeks | [5] |
| Insulin Sensitivity (M-value) | Significantly improved (p=0.05) | Placebo | 16 weeks | [6] |
| HOMA-IR | Statistically significant reduction | Placebo | 26 weeks | [7] |
| Urinary Glucose | Significantly reduced (p < 0.01) | Vehicle | 13 weeks | [5] |
Table 2: Lipid Profile Parameters
| Parameter | This compound Treatment Group | Vehicle/Control Group | Duration of Treatment | Reference |
| Triglycerides | 1.4 ± 0.1 mmol/l | 8.5 ± 0.9 mmol/l | 12 weeks | [5] |
| Non-Esterified Fatty Acids (NEFA) | 0.09 ± 0.02 mmol/l | 0.26 ± 0.04 mmol/l | 12 weeks | [5] |
| High-Density Lipoprotein (HDL) | 125% increase | Baseline | 42 days | [8][9] |
| Low-Density Lipoprotein (LDL) | 41% reduction | Baseline | 42 days | [8][9] |
| Apolipoprotein A-I | 17% increase | Baseline | 42 days | [8][9] |
| Apolipoprotein A-II | 17% increase | Baseline | 42 days | [8][9] |
Table 3: Other Physiological Parameters
| Parameter | This compound Treatment Group | Vehicle/Control Group | Duration of Treatment | Reference |
| Body Weight | 5.9% reduction | Baseline | 42 days | [8][9] |
| Urinary Protein | Significantly reduced (p < 0.01) | Vehicle | 13 weeks | [5] |
Signaling Pathways
This compound exerts its effects by activating both PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression.[1][2]
-
PPAR-γ activation primarily influences glucose homeostasis by increasing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[10] It upregulates genes involved in glucose uptake and utilization.[10]
-
PPAR-α activation is central to lipid metabolism. It stimulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to reduced triglycerides and increased HDL cholesterol.[2]
The dual activation of these receptors leads to a synergistic improvement in both glycemic and lipid profiles.
Caption: this compound activates PPAR-α and PPAR-γ, leading to beneficial changes in gene expression.
Experimental Protocols
The following protocols are based on methodologies reported in studies of this compound in ZDF rats.
Animal Model and Husbandry
-
Animal Model: Male Zucker diabetic fatty (fa/fa) rats are the primary model.[5] Age-matched lean Zucker rats (+/?) can be used as non-diabetic controls.[5]
-
Age at Study Initiation: Studies typically commence when the rats are 6 weeks old, prior to the full onset of severe hyperglycemia.[5]
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[11]
Treatment Administration
-
Drug Formulation: this compound is administered as a food admix.[5] The required daily dose is mixed into the powdered chow.
-
Dosage: A common effective dose is 0.3 mg/kg/day.[5] Lower doses such as 0.03 mg/kg/day have also been shown to be effective.[8]
-
Control Group: The vehicle group receives the same food admix without the active compound.[5]
-
Duration: Treatment duration typically ranges from 12 to 13 weeks to observe significant long-term effects on metabolic parameters and organ protection.[5]
Caption: A typical experimental workflow for evaluating this compound in ZDF rats.
In-Life Measurements
-
Body Weight and Food/Water Intake: Monitored regularly (e.g., weekly) to assess general health and the effects of the treatment on weight gain.
-
Blood Sampling: Blood samples are collected at various time points (e.g., baseline, mid-study, and termination) for the analysis of plasma glucose, insulin, and lipid profiles.[5] Fasting blood samples are often required for specific analyses.
-
Oral Glucose Tolerance Test (OGTT): Can be performed to assess glucose metabolism and insulin sensitivity at different stages of the study.[12]
Terminal Procedures and Analyses
-
Euthanasia and Tissue Collection: At the end of the treatment period, rats are euthanized, and blood is collected for final analysis. Organs such as the pancreas, kidneys, and liver are harvested for histopathological and molecular analysis.[5]
-
Biochemical Analysis:
-
Glycemic Control: Measurement of glycated hemoglobin (HbA1c) from whole blood, and plasma glucose and insulin.[5]
-
Lipid Profile: Measurement of plasma triglycerides, non-esterified fatty acids (NEFA), total cholesterol, HDL, and LDL.[5]
-
Renal Function: Analysis of urinary glucose and protein concentrations.[5]
-
-
Histopathology:
-
Pancreas: Islet integrity, β-cell apoptosis, and fibrosis can be assessed using techniques like hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for insulin and markers of apoptosis (e.g., TUNEL).[5]
-
Kidney: Evaluation of glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial lesions.[5]
-
Expected Outcomes and Organ Protection
Treatment with this compound in ZDF rats is expected to yield significant improvements in both glycemic control and lipid metabolism.[5] Beyond these systemic effects, this compound has been shown to confer protection to key organs affected by diabetes.[5][13]
-
Pancreatic β-cell Protection: this compound helps preserve β-cell morphology and function by reducing apoptosis and islet fibrosis.[5]
-
Nephroprotective Effects: It prevents renal glomerular hypertrophy, podocyte degeneration, and glomerulosclerosis.[5]
-
Ocular Protection: this compound has been observed to prevent the development of cataracts in ZDF rats.[5]
Conclusion
This compound demonstrates robust efficacy in the ZDF rat model, addressing the dual challenges of hyperglycemia and dyslipidemia characteristic of type 2 diabetes. The provided protocols offer a framework for conducting preclinical studies to further explore the therapeutic potential of dual PPAR agonists. The observed organ-protective effects highlight the potential of this class of drugs to mitigate long-term diabetic complications.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the dual PPAR-α/γ agonist this compound on glycaemic control and organ protection in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Aleglitazar Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are key regulators of glucose and lipid metabolism.[1] By activating both PPARα and PPARγ, this compound modulates the transcription of a wide array of target genes, leading to improved insulin (B600854) sensitivity, glycemic control, and lipid profiles.[1][2] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its therapeutic effects and potential side effects. These application notes provide a comprehensive guide to analyzing gene expression changes following this compound treatment, including detailed experimental protocols and data presentation.
Mechanism of Action: The PPARα/γ Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ.[3] Upon ligand binding, these receptors form a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately leads to the regulation of genes involved in fatty acid oxidation, glucose uptake, and inflammation.[4][5]
Caption: this compound signaling pathway.
Quantitative Gene Expression Data
The following tables summarize the observed changes in the expression of key target genes following this compound treatment in different cell types.
Table 1: Upregulation of Genes Involved in Lipid Metabolism in Primary Human Hepatocytes
| Gene | Function | Fold Change | p-value |
| ABCA1 | Cholesterol Efflux | 1.8 | <0.05 |
| ABCG1 | Cholesterol Efflux | 1.5 | <0.05 |
Data is derived from analysis of publicly available microarray data (GEO accession GSE33363) from a study on primary human hepatocytes treated with this compound.
Table 2: Downregulation of Pro-inflammatory Genes in a Human Adipocyte/Macrophage Co-culture System
| Gene | Function | Fold Change (approx.) |
| IL-6 | Pro-inflammatory Cytokine | -1.8 (40-50% reduction) |
| MCP-1 | Chemokine | -2.0 (50-60% reduction) |
Data is based on a study presented in an abstract, which reported percentage reductions in cytokine expression.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis of this compound's effects in cell culture models.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Appropriate cell line (e.g., HepG2 human hepatoma cells, primary human hepatocytes, or SGBS pre-adipocytes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
After incubation, proceed immediately to RNA isolation.
Protocol 2: RNA Isolation
This protocol details the isolation of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent (or similar)
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the wells.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well of a 6-well plate and pipetting up and down several times.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol.
-
Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a Bioanalyzer.
Protocol 3: Gene Expression Analysis by Microarray
This protocol provides a general workflow for microarray analysis.
Caption: Microarray experimental workflow.
Detailed Methodology:
-
RNA Quality Control: Ensure high-quality RNA with a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. RNA integrity should be assessed using an Agilent Bioanalyzer, aiming for an RNA Integrity Number (RIN) of >8.
-
cDNA Synthesis and Labeling: Starting with 100-500 ng of total RNA, synthesize first-strand cDNA using a reverse transcriptase and a T7-oligo(dT) primer. Subsequently, perform second-strand synthesis. The resulting double-stranded cDNA is then used as a template for in vitro transcription to produce biotin-labeled cRNA.
-
Hybridization: Fragment the labeled cRNA and hybridize it to a suitable microarray chip (e.g., Affymetrix Human GeneChip) in a hybridization oven with rotation for 16-18 hours at 45°C.
-
Washing and Staining: Following hybridization, wash the arrays using an automated fluidics station. The arrays are then stained with streptavidin-phycoerythrin.
-
Scanning: Scan the arrays using a high-resolution microarray scanner.
-
Data Analysis: Process the raw image files to generate gene expression values. Perform normalization (e.g., RMA) across all arrays. Identify differentially expressed genes by applying statistical tests (e.g., t-test or ANOVA) and setting thresholds for fold change (e.g., >1.5) and p-value (e.g., <0.05).
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the results from microarray experiments or to analyze the expression of a smaller set of genes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. Comparative Transcriptional Network Modeling of Three PPAR-α/γ Co-Agonists Reveals Distinct Metabolic Gene Signatures in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Frontiers | THP-1 Macrophages and SGBS Adipocytes – A New Human in vitro Model System of Inflamed Adipose Tissue [frontiersin.org]
- 5. THP-1 Macrophages and SGBS Adipocytes – A New Human in vitro Model System of Inflamed Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aleglitazar in Non-alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] Aleglitazar (B1664505) is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that are key regulators of glucose and lipid metabolism, and inflammation.[1][3][4] This balanced dual agonism makes this compound a compound of significant interest for NAFLD research, as it has the potential to address multiple facets of the disease's complex pathophysiology.[1][5]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in preclinical NAFLD research.
Mechanism of Action
This compound exerts its effects by binding to and activating both PPARα and PPARγ.[3]
-
PPARα activation primarily occurs in the liver and is crucial for regulating fatty acid oxidation.[6] This leads to a reduction in the accumulation of lipids in hepatocytes, a hallmark of NAFLD.[2]
-
PPARγ activation is most prominent in adipose tissue, where it promotes the storage of fatty acids, thereby reducing their flow to the liver.[6][7] It also enhances insulin (B600854) sensitivity, a key factor in NAFLD pathogenesis.[1][7]
Together, the dual activation of PPARα and PPARγ by this compound is expected to improve hepatic steatosis, inflammation, and fibrosis.[1]
Quantitative Data from Clinical Research
A post-hoc analysis of the AleCardio trial, a randomized, double-blind, placebo-controlled study, provides valuable insights into the effects of this compound (150 µg daily) on non-invasive tests for liver steatosis and fibrosis in patients with type 2 diabetes and recent acute coronary syndrome over a 24-month period.[4]
| Biomarker | Parameter | This compound Group | Placebo Group | p-value |
| Liver Fat Score (LFS) | Baseline (median) | 0.63 | 0.60 | - |
| Change at 24 months (median) | -0.20 | +0.17 | <0.001 | |
| Hepatic Steatosis Index (HSI) | Baseline (mean) | 69.5 | 67.8 | - |
| Change at 24 months (mean) | -5.12 | +14.4 | <0.001 | |
| Fibrosis-4 (FIB-4) Index | Baseline (mean) | 1.44 | 1.40 | - |
| Change at 24 months (mean) | -0.26 | +0.05 | <0.001 | |
| NAFLD Fibrosis Score (NFS) | Baseline (mean) | -0.41 | -0.50 | - |
| Change at 24 months (mean) | +0.13 | +0.33 | <0.001 | |
| AST/ALT Ratio | Baseline (mean) | 1.22 | 1.21 | - |
| Change at 3 months (mean) | -0.31 | -0.03 | <0.001 | |
| Body Mass Index (BMI) ( kg/m ²) | Baseline (mean) | 29.3 | 29.5 | - |
| Change at 24 months (mean) | +1.73 | +0.41 | <0.001 |
Experimental Protocols
In Vivo Model: Diet-Induced NAFLD in Mice
This protocol describes the induction of NAFLD/NASH in mice using a high-fat, high-fructose, and high-cholesterol diet, followed by treatment with this compound.
1. Animal Model Induction:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: A diet containing 40-60% of calories from fat (e.g., lard or palm oil), 20% from fructose, and 2% cholesterol.[8] This diet can be provided ad libitum.
-
Duration: Feed the diet for 16-20 weeks to induce steatohepatitis and fibrosis.[8]
-
Control Group: A group of mice should be fed a standard chow diet.
2. This compound Treatment:
-
Dosage: Based on studies with other dual PPARα/γ agonists, a starting dose range of 1-10 mg/kg body weight per day is recommended.[9] A dose-response study may be necessary to determine the optimal dose.
-
Administration: this compound can be administered via oral gavage. The compound should be suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Treatment Duration: Treatment should be initiated after the establishment of NAFLD (e.g., after 12 weeks of the diet) and continue for 4-8 weeks.
3. Outcome Assessment:
-
Serum Analysis: Collect blood at baseline and at the end of the study to measure levels of ALT, AST, triglycerides, cholesterol, and glucose.
-
Histological Analysis:
-
Harvest the livers and fix them in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section it at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red to visualize and quantify collagen deposition for fibrosis assessment.
-
-
Gene Expression Analysis:
-
Isolate RNA from a portion of the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, ACC), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., TGF-β, α-SMA, Collagen-1a1).
-
In Vitro Model: Fatty Acid-Induced Steatosis in HepG2 Cells
This protocol describes the induction of steatosis in the human hepatoma cell line HepG2 and subsequent treatment with this compound.
1. Cell Culture and Steatosis Induction:
-
Cell Line: HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Steatosis:
-
Prepare a stock solution of free fatty acids (FFAs) by dissolving palmitic acid and oleic acid (2:1 molar ratio) in sterile 70% ethanol.
-
Complex the FFAs with bovine serum albumin (BSA).
-
Treat the HepG2 cells with the FFA-BSA complex at a final concentration of 0.5-1.0 mM for 24 hours to induce lipid accumulation.[9]
-
2. This compound Treatment:
-
Concentration: Based on in vitro studies with similar compounds, a starting concentration range of 1-10 µM is recommended.[9] A dose-response experiment should be performed to determine the optimal concentration.
-
Treatment: this compound can be added to the culture medium at the same time as the FFA-BSA complex or as a pre-treatment. The treatment duration is typically 24 hours.
3. Outcome Assessment:
-
Lipid Accumulation:
-
Stain the cells with Oil Red O to visualize intracellular lipid droplets.
-
Quantify the stained lipid by extracting the dye with isopropanol (B130326) and measuring the absorbance at 510 nm.
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed effects are not due to cytotoxicity.
-
Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism and inflammation, as described in the in vivo protocol.
Visualizations
Caption: this compound's PPARα/γ signaling pathway in NAFLD.
References
- 1. Improvement of non-invasive tests of liver steatosis and fibrosis as indicators for non-alcoholic fatty liver disease in type 2 diabetes mellitus patients with elevated cardiovascular risk profile using the PPAR-α/γ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saroglitazar improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPAR-γ signaling in nonalcoholic fatty liver disease: Pathogenesis and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Tesaglitazar ameliorates non-alcoholic fatty liver disease and atherosclerosis development in diabetic low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Aleglitazar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the anti-inflammatory effects of Aleglitazar, a dual PPARα/γ agonist. The following protocols and data summaries are designed to guide researchers in setting up robust in vitro models to elucidate the mechanisms by which this compound modulates inflammatory responses, particularly in the context of metabolic diseases.
This compound, by activating both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), holds promise in concurrently managing hyperglycemia, dyslipidemia, and inflammation.[1][2] Preclinical studies have demonstrated its ability to decrease the expression of pro-inflammatory mediators, suggesting a therapeutic potential beyond its metabolic effects.[1]
Experimental Overview
The primary model for studying the anti-inflammatory effects of this compound involves the use of human adipocytes, often in co-culture with macrophages, to mimic the inflammatory environment of adipose tissue in obesity. Inflammation is typically induced using agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). The efficacy of this compound is then assessed by measuring the reduction in pro-inflammatory cytokine secretion, the modulation of key inflammatory signaling pathways, and the restoration of insulin (B600854) sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in preclinical studies.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in Human Adipocytes
| Cytokine | Cell Model | Inflammatory Stimulus | This compound Concentration | % Reduction (Compared to Stimulated Control) | Reference |
| IL-6 | SGBS Adipocytes | TNF-α | 10 nmol/L | Significant reduction | [3] |
| MCP-1 | SGBS Adipocytes | TNF-α | 10 nmol/L | Significant reduction | [3] |
| IL-6 | Adipocyte/Macrophage Co-culture | LPS | Not Specified | 40-50% | [4] |
| IL-8 | Adipocyte/Macrophage Co-culture | LPS | Not Specified | 30-40% | [4] |
| MCP-1 | Adipocyte/Macrophage Co-culture | LPS | Not Specified | 50-60% | [4] |
Table 2: Effect of this compound on Insulin Signaling in Human Adipocytes
| Signaling Molecule | Cell Model | Condition | This compound Treatment | Outcome | Reference |
| Akt Phosphorylation (Ser473) | SGBS Adipocytes | TNF-α induced insulin resistance | 10 nmol/L | Reversal of TNF-α mediated suppression | [3] |
| IRS1 Phosphorylation (Ser312) | SGBS Adipocytes | TNF-α induced insulin resistance | 10 nmol/L | Decrease in TNF-α induced phosphorylation | [3] |
Experimental Protocols
Cell Culture and Differentiation of Human SGBS Preadipocytes
This protocol describes the culture and differentiation of Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes, a widely used human adipocyte cell model.[5][6]
Materials:
-
SGBS preadipocytes
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Biotin
-
Pantothenate
-
Differentiation Medium:
-
DMEM/F12 (serum-free)
-
Rosiglitazone (a PPARγ agonist)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cortisol
-
Transferrin
-
Triiodothyronine (T3)
-
Human Insulin
-
Protocol:
-
Preadipocyte Expansion: Culture SGBS preadipocytes in DMEM/F12 supplemented with 10% FBS, 1% P/S, 33 µM Biotin, and 17 µM Pantothenate at 37°C in a humidified atmosphere of 5% CO2.
-
Initiation of Differentiation (Day 0): Once cells reach confluence, replace the expansion medium with serum-free differentiation medium containing rosiglitazone, dexamethasone, IBMX, cortisol, transferrin, T3, and human insulin.
-
Maturation (Day 4 onwards): After 4 days, replace the differentiation medium with a maturation medium containing cortisol, transferrin, T3, and insulin.
-
Maintenance: Change the maturation medium every 2-3 days. Mature, lipid-laden adipocytes are typically ready for experiments between days 10 and 14 of differentiation.
Adipocyte-Macrophage Co-culture System
This protocol outlines a method for co-culturing adipocytes and macrophages to study their inflammatory crosstalk.[7][8]
Materials:
-
Differentiated SGBS adipocytes
-
Macrophage cell line (e.g., RAW264.7 or U937)
-
Transwell® inserts (for non-contact co-culture)
-
Co-culture medium (e.g., DMEM with 10% FBS)
Protocol:
-
Seeding: Seed differentiated SGBS adipocytes in the bottom wells of a culture plate.
-
Co-culture Setup:
-
Contact System: Add macrophages directly to the adipocyte monolayer.
-
Non-contact System: Place Transwell® inserts with a permeable membrane over the adipocyte layer and seed macrophages into the inserts. This allows for the exchange of soluble factors without direct cell-to-cell contact.
-
-
Incubation: Incubate the co-culture system for 24-48 hours before proceeding with inflammatory stimulation and this compound treatment.
Induction of Inflammation and this compound Treatment
This protocol describes the induction of an inflammatory response in adipocytes or co-cultures.
Materials:
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Vehicle control (e.g., DMSO)
Protocol:
-
Pre-treatment (Optional): Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the culture medium.[9][10]
-
Incubation: Incubate for a period sufficient to induce a robust inflammatory response (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Measurement of Cytokine Secretion by ELISA
This protocol provides a general procedure for quantifying the concentration of pro-inflammatory cytokines such as IL-6 and MCP-1 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit)
-
Cell culture supernatants
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis of NF-κB Signaling
This protocol details the steps for analyzing the activation of the NF-κB pathway by examining the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.[11][12]
Materials:
-
Cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying Adipocyte and Immune Cell Cross Talk Using a Co-culture System | Springer Nature Experiments [experiments.springernature.com]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. Human SGBS Cells – a Unique Tool for Studies of Human Fat Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-culture of adipocytes with macrophages inhibits insulin action and promotes a pro-inflammatory state in adipocytes that is modulated by long-chain n-3 PUFA | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. IL-6 and TNF-α Induced Obesity-Related Inflammatory Response Through Transcriptional Regulation of miR-146b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: The Use of Aleglitazar in Studies of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in the research of diabetic complications. This document includes summaries of key quantitative data from preclinical and clinical studies, detailed experimental protocols for replicating relevant assays, and visualizations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a balanced dual agonist for PPARα and PPARγ, nuclear receptors that play crucial roles in regulating glucose homeostasis and lipid metabolism.[1] By activating both receptors, this compound was developed with the potential to simultaneously manage hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus (T2DM), thereby potentially reducing the risk of associated microvascular and macrovascular complications.[1][2][3] Preclinical and early phase clinical trials demonstrated its efficacy in improving glycemic control and lipid profiles.[4][5][6] However, its development was halted due to a lack of cardiovascular efficacy and safety concerns in a large phase III trial.[7][8] Despite this, the data generated from this compound studies provide valuable insights for researchers in the field of diabetes and metabolic diseases.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical studies involving this compound, focusing on its effects on diabetic complications.
Table 1: Preclinical Efficacy of this compound in Animal Models of Diabetes
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference(s) |
| Zucker Diabetic Fatty (ZDF) Rats | This compound 0.3 mg/kg/day | 13 weeks | Glycemic Control: - HbA1c: 5.4% vs. 9.2% (vehicle) - Blood Glucose: 8.3 ± 0.3 vs. 26.1 ± 1.0 mmol/l (vehicle) Lipid Profile: - Triglycerides: 1.4 ± 0.1 vs. 8.5 ± 0.9 mmol/l (vehicle) - Non-esterified Fatty Acids: 0.09 ± 0.02 vs. 0.26 ± 0.04 mmol/l (vehicle) Renal Protection: - Reduced urinary glucose and protein excretion - Prevented glomerular hypertrophy and glomerulosclerosis Ocular Protection: - Prevented development of cataracts | [4][8] |
| Streptozotocin (STZ)-induced Diabetic Rats | This compound 0.3 mg/kg and 3 mg/kg | 2 weeks | Diabetic Retinopathy: - Retinal Vascular Permeability: Significantly decreased with 3 mg/kg dose to levels of non-diabetic animals. No significant effect with 0.3 mg/kg. - Leukostasis: Significantly reduced with both 0.3 mg/kg and 3 mg/kg doses to levels comparable to non-diabetic rats. | [2] |
Table 2: Clinical Efficacy of this compound on Glycemic and Lipid Parameters (SYNCHRONY Study)
| Treatment Group (16 weeks) | Change in HbA1c from Baseline | Reference(s) |
| Placebo | - | [5][9] |
| This compound 50 µg | -0.36% | [5][9] |
| This compound 150 µg | -0.85% (approx.) | [5][9] |
| This compound 300 µg | -1.0% (approx.) | [5][9] |
| This compound 600 µg | -1.35% | [5][9] |
| Pioglitazone 45 mg (active comparator) | -0.9% (approx.) | [5][9] |
Note: The SYNCHRONY study also reported dose-dependent improvements in lipid profiles, including reductions in triglycerides and LDL-C, and increases in HDL-C.[5]
Table 3: Cardiovascular Outcomes of this compound (AleCardio Study)
| Outcome | This compound Group (n=3613) | Placebo Group (n=3613) | Hazard Ratio (95% CI) | P-value | Reference(s) |
| Primary Efficacy Endpoint (Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) | 9.5% (344 events) | 10.0% (360 events) | 0.96 (0.83-1.11) | 0.57 | [7][8][10] |
| Serious Adverse Events | |||||
| Heart Failure | 3.4% | 2.8% | - | 0.14 | [7][8] |
| Gastrointestinal Hemorrhages | 2.4% | 1.7% | - | 0.03 | [7][8] |
| Renal Dysfunction | 7.4% | 2.7% | - | <0.001 | [7][8] |
Table 4: Renal Function Outcomes of this compound (AleNephro Study)
| Parameter (at 52 weeks) | This compound 150 µ g/day | Pioglitazone 45 mg/day | P-value (this compound vs. Pioglitazone) | Reference(s) |
| Change in eGFR from baseline | -15.0% | -5.4% | <0.001 | [11][12] |
| Change in UACR from baseline | -35.0% | -29.4% | Not reported | [12] |
| eGFR change from baseline to end of follow-up (8 weeks off-treatment) | -2.7% | -3.4% | 0.77 (non-inferiority met) | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in diabetic complications.
Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol is adapted from established methods for inducing insulin-dependent diabetes in rats.[1][13][14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
50 mM Sodium Citrate (B86180) Buffer (pH 4.5), sterile
-
10% Sucrose (B13894) solution, sterile
-
Blood glucose meter and test strips
-
Insulin (B600854) (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the rats for 6-8 hours before STZ injection. Water should be available ad libitum.[13]
-
STZ Solution Preparation: Immediately before injection, dissolve STZ in cold, sterile 50 mM sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/ml. Protect the solution from light.[13]
-
STZ Administration: Inject a single intraperitoneal (IP) dose of STZ (typically 40-65 mg/kg body weight). The optimal dose may vary depending on the rat strain and should be determined in a pilot study.[13][14]
-
Post-Injection Care:
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein at 48-72 hours post-injection.
-
Rats with non-fasting blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic and can be included in the study.[1]
-
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and general well-being. Administer insulin if severe hyperglycemia leads to significant weight loss or poor health.
Protocol 2: Assessment of Retinal Vascular Permeability and Leukostasis in Diabetic Rats
This protocol is based on the methodology used to evaluate the effects of this compound on diabetic retinopathy.[2][17][18][19]
A. Quantification of Retinal Leukostasis
Materials:
-
Anesthetized diabetic and control rats
-
Phosphate-buffered saline (PBS)
-
Fluorescein (B123965) isothiocyanate (FITC)-coupled Concanavalin A lectin (20 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Anesthesia: Anesthetize the rat according to an approved institutional protocol.
-
Perfusion:
-
Open the thoracic cavity and cannulate the left ventricle. Open the right atrium to allow for outflow.[18]
-
Perfuse with PBS to remove non-adherent blood cells from the vasculature.[18]
-
Perfuse with FITC-Concanavalin A solution to label adherent leukocytes and the vascular endothelium.[18]
-
Perfuse again with PBS to wash out excess Concanavalin A.[18]
-
-
Retina Dissection and Flat-Mounting:
-
Enucleate the eyes and dissect the retinas.
-
Make four to five radial cuts to flat-mount the retina on a microscope slide with the photoreceptor side down.[20]
-
-
Quantification:
B. Assessment of Retinal Vascular Permeability (Fluorophotometry)
Materials:
-
Anesthetized diabetic and control rats
-
Sodium fluorescein dye
-
Fluorophotometer
Procedure:
-
Baseline Measurement: Obtain a baseline fluorophotometry scan of the vitreous humor.
-
Dye Injection: Inject a defined dose of sodium fluorescein intravenously.
-
Fluorophotometry Scans: At specific time points after injection (e.g., 30 and 60 minutes), perform fluorophotometry scans to measure the concentration of fluorescein that has leaked into the vitreous.[21]
-
Plasma Fluorescein Measurement: Collect blood samples to determine the concentration of non-protein-bound fluorescein in the plasma.[21]
-
Calculation of Permeability: Calculate the blood-retinal barrier permeability using specialized software that integrates vitreous and plasma fluorescein concentrations.[21]
Protocol 3: Hyperinsulinemic-Euglycemic Clamp for Insulin Sensitivity Assessment
This protocol provides a standardized method to assess whole-body insulin sensitivity, a key measure in diabetes research.[22][23][24]
Materials:
-
Fasted human subject or animal model
-
Intravenous catheters
-
Infusion pumps
-
Human insulin
-
20% Dextrose solution
-
Blood glucose analyzer
Procedure:
-
Preparation:
-
The subject should be fasted overnight (>8 hours).[22]
-
Place two intravenous catheters in opposite arms (or appropriate vessels in an animal model): one for infusion of insulin and glucose, and the other for blood sampling.
-
-
Basal Period:
-
Allow for an acclimation period.
-
Collect baseline blood samples to measure fasting glucose and insulin levels.[23]
-
-
Clamp Initiation:
-
Glucose Infusion and Monitoring:
-
Simultaneously, begin a variable-rate infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes.[25]
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (normal blood glucose levels, typically around 5 mmol/L or 90 mg/dL).
-
-
Steady State:
-
Continue the clamp for approximately 2 hours to achieve steady-state conditions for glucose and insulin.
-
The GIR during the final 30 minutes of the clamp, when it is stable, is a measure of whole-body insulin sensitivity (often referred to as the M-value). A higher GIR indicates greater insulin sensitivity.[22]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows described above.
Conclusion
This compound, as a dual PPARα/γ agonist, has been extensively studied in the context of diabetic complications. While its clinical development was halted, the wealth of preclinical and clinical data remains a valuable resource for the scientific community. The quantitative data highlight its potent effects on glycemic control and lipid metabolism, and the experimental protocols provide a foundation for future research into the mechanisms of diabetic complications and the development of novel therapeutics. The signaling pathways and workflows presented here offer a clear visual guide for researchers investigating similar compounds or pathways.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dual PPAR-α/γ agonist this compound on glycaemic control and organ protection in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vrn.nl [vrn.nl]
- 8. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist this compound on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. Quantification of Diabetes-induced Adherent Leukocytes in Retinal Vasculature [jove.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. VEGF164 is proinflammatory in the diabetic retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Quantification of Diabetes-induced Adherent Leukocytes in Retinal Vasculature [jove.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. prosciento.com [prosciento.com]
- 23. mmpc.org [mmpc.org]
- 24. protocols.io [protocols.io]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results in Aleglitazar Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the dual PPAR-α/γ agonist, Aleglitazar (B1664505). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.[2]
-
PPARα activation primarily influences fatty acid catabolism and is the target of fibrate drugs used to treat dyslipidemia.[2][3]
-
PPARγ activation is central to adipogenesis, insulin (B600854) sensitization, and glucose homeostasis, and is the target of thiazolidolidinedione (TZD) drugs for type 2 diabetes.[2][3]
By activating both receptors, this compound was designed to simultaneously manage hyperglycemia and dyslipidemia.[4]
Q2: What are the known potencies of this compound for PPARα and PPARγ?
In vitro studies have demonstrated that this compound is a potent and balanced dual agonist.
| Parameter | Human PPARα | Human PPARγ | Reference |
| EC50 | 5 nM | 9 nM | [5][6] |
| IC50 | 38 nM | 19 nM | [7] |
Q3: Why were the clinical trials for this compound terminated?
The Phase III clinical trial, ALECARDIO, was terminated due to a lack of efficacy in reducing cardiovascular events and an increase in serious adverse events.[8] These included:
Troubleshooting In Vitro Cell-Based Assays
Issue 1: Inconsistent or Weak Signal in PPAR Luciferase Reporter Assays
Question: My luciferase reporter assay for PPAR activation with this compound is showing high variability and a weak signal. What could be the cause?
Answer: This is a common issue that can stem from several factors related to the assay setup and execution.
Troubleshooting Workflow:
Issue 2: Poor or Inconsistent Adipocyte Differentiation of 3T3-L1 Cells
Question: My 3T3-L1 preadipocytes are not differentiating into mature adipocytes consistently when treated with this compound. What are the potential reasons?
Answer: Inconsistent adipocyte differentiation is a frequent challenge. The following factors should be considered:
-
Cell Health and Passage Number: Use low-passage 3T3-L1 cells, as high-passage numbers can reduce differentiation capacity. Ensure cells are healthy and not over-confluent before inducing differentiation.
-
Differentiation Cocktail: The composition and quality of the differentiation cocktail (typically containing insulin, dexamethasone, and IBMX) are critical.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can significantly impact adipogenesis. It is advisable to test different FBS lots.
-
This compound Concentration: An inappropriate concentration can lead to poor differentiation. A full dose-response curve is recommended.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with a differentiation medium (DM) containing a standard adipogenic cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentration of this compound or a vehicle control.
-
Medium Change (Day 2): Replace the DM with a maintenance medium containing 10 µg/mL insulin and this compound.
-
Maintenance (Day 4 onwards): Replace the medium every two days with fresh maintenance medium containing this compound.
-
Assessment of Differentiation (Day 8-12): Mature adipocytes containing lipid droplets should be visible. Differentiation can be quantified by Oil Red O staining.
Issue 3: Unexpected Changes in Cell Morphology
Question: I am observing unusual morphological changes in my cells (e.g., rounding, detachment, or elongation) after treatment with this compound. Is this expected?
Answer: While some cell types may exhibit morphological changes in response to PPAR activation, significant and unexpected changes, especially at low concentrations, warrant further investigation.
Troubleshooting Decision Tree:
Investigating Potential Off-Target Effects
Given the adverse effects observed in clinical trials, it is crucial to consider and investigate potential off-target or unintended effects of this compound in your experimental system.
Cardiomyocyte Viability
Question: How can I assess if this compound is affecting cardiomyocyte viability in my in vitro model?
Answer: You can perform a series of assays to evaluate apoptosis and cell viability. In vitro studies have shown that this compound can protect cardiomyocytes from hyperglycemia-induced apoptosis.[9][10]
Experimental Protocol: Assessment of Cardiomyocyte Apoptosis
-
Cell Culture: Culture human or rodent cardiomyocytes under normal and high glucose conditions.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01-20 µM) for 48 hours.[7]
-
Apoptosis Assays:
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cytochrome C Release: Quantify the release of cytochrome c from the mitochondria into the cytosol, an early apoptotic event.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Viability Assay: Perform an MTT or similar assay to quantify overall cell viability.
Quantitative Data from In Vitro Cardiomyocyte Studies:
| Concentration of this compound | Effect on Hyperglycemia-Induced Apoptosis | Effect on Caspase-3 Activity | Effect on Cytochrome-C Release | Reference |
| 0.01-20 µM | Attenuated | Decreased | Decreased | [7] |
Bone Cell Differentiation
Question: How can I investigate the effects of this compound on bone cells, considering the increased fracture risk observed in clinical trials?
Answer: You can use in vitro models of osteoblast (bone-forming) and osteoclast (bone-resorbing) differentiation.
Experimental Protocol: In Vitro Osteoblast and Osteoclast Differentiation
-
Osteoblast Differentiation:
-
Culture mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1).
-
Induce differentiation using an osteogenic medium (containing ascorbic acid and β-glycerophosphate).
-
Treat cells with this compound at various concentrations.
-
Assess differentiation by measuring alkaline phosphatase (ALP) activity and matrix mineralization (Alizarin Red S staining).
-
-
Osteoclast Differentiation:
-
Culture bone marrow-derived macrophages or RAW 264.7 cells.
-
Induce differentiation with RANKL and M-CSF.
-
Treat cells with this compound.
-
Assess osteoclast formation by TRAP (tartrate-resistant acid phosphatase) staining and counting multinucleated cells.
-
Renal Function Markers
Question: My animal study with this compound shows an increase in serum creatinine (B1669602). Is this a known effect?
Answer: Yes, an increase in serum creatinine and a corresponding decrease in estimated glomerular filtration rate (eGFR) have been observed with this compound treatment in both preclinical and clinical studies.[11][12] Importantly, these effects were found to be reversible upon discontinuation of the drug.[12]
Data on Renal Function Markers from a Clinical Study (Supratherapeutic Dose):
| Parameter | This compound (600 µ g/day ) | Pioglitazone (45 mg/day) | Reference |
| Mean % Change in mGFR from Baseline | -16.9% | -4.6% | [12] |
| Mean % Change in eGFR from Baseline | -19% | N/A | [12] |
Troubleshooting unexpected renal function changes in animal models should involve:
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can independently affect renal markers.
-
Histopathology: Perform histological examination of the kidneys to look for any signs of tubular or glomerular injury.
-
Urinary Markers: Analyze urine for markers of kidney damage, such as albumin-to-creatinine ratio and kidney injury molecule-1 (KIM-1).
Signaling Pathway Diagram
This compound's Dual PPARα/γ Activation Pathway:
This technical support center provides a starting point for troubleshooting unexpected experimental outcomes with this compound. Due to the complexity of PPAR signaling and the potential for off-target effects, careful experimental design and thorough data analysis are essential.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | PPAR | TargetMol [targetmol.com]
- 8. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist this compound on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of high dose this compound on renal function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aleglitazar Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and understand the off-target effects of aleglitazar (B1664505) in experimental settings.
General Information
What is this compound?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1] It was developed for the potential treatment of type 2 diabetes mellitus to manage both hyperglycemia and dyslipidemia.[1] However, its clinical development was halted due to safety concerns identified in Phase III trials, including an increased risk of heart failure, bone fractures, gastrointestinal hemorrhage, and renal dysfunction.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in clinical trials?
A1: The main off-target effects reported in clinical trials include:
-
Cardiovascular: Increased incidence of heart failure and edema.[2][3]
-
Renal: Increased serum creatinine (B1669602) levels and a decrease in estimated glomerular filtration rate (eGFR).[2][4]
-
Bone: Higher incidence of bone fractures.[2]
-
Gastrointestinal: Increased risk of gastrointestinal hemorrhage.[2]
-
Metabolic: Weight gain and increased incidence of hypoglycemia.[3][5]
Q2: What is the mechanism behind this compound's off-target effects?
A2: The off-target effects of this compound are primarily linked to the activation of PPARα and PPARγ in various tissues.
-
Fluid Retention and Edema (PPARγ): Activation of PPARγ in the kidney collecting ducts can lead to sodium and water retention.[6][7]
-
Bone Fractures (PPARγ): PPARγ activation can promote adipogenesis (fat cell formation) at the expense of osteoblastogenesis (bone formation), leading to decreased bone mineral density.[8][9][10] It may also enhance bone resorption by increasing osteoclast activity.[8]
-
Renal Dysfunction (PPARα): The exact mechanism is not fully understood but may involve hemodynamic effects within the glomerulus.[4] Some studies suggest it might be a reversible effect.[11]
-
Gastrointestinal Bleeding: The mechanism is not well-defined but may be a class effect of dual PPARα/γ agonists.
Troubleshooting Guides
Issue 1: Unexplained Fluid Retention or Edema in Animal Models
Question: My animals treated with this compound are showing signs of edema and rapid weight gain. How can I investigate and manage this?
Answer:
This is a known off-target effect of PPARγ activation. Here’s a troubleshooting workflow:
Experimental Workflow for Investigating Fluid Retention
Caption: Workflow for troubleshooting fluid retention.
Detailed Steps:
-
Quantify Fluid Retention:
-
Measure Plasma Volume: Use the Evans Blue Dye dilution method to quantify changes in plasma volume.[12]
-
Monitor Body Weight: Record daily body weights. A rapid increase is indicative of fluid retention.
-
Assess Urine Output and Electrolytes: House animals in metabolic cages to measure 24-hour urine volume and sodium/potassium excretion.
-
-
Investigate the Mechanism:
-
Pharmacological Intervention: Administer amiloride, an epithelial sodium channel (ENaC) blocker, to see if it mitigates the fluid retention.[7] This can help determine the role of ENaC in the observed effect.
-
Gene Expression Analysis: At the end of the study, harvest kidney tissue (specifically collecting ducts) and perform qPCR to analyze the expression of genes involved in water and sodium transport, such as Scnn1a (ENaCα) and Aqp2 (Aquaporin 2).
-
-
Control Measures:
-
Dose Reduction: If possible, perform a dose-response study to find the lowest effective dose of this compound with minimal fluid retention.
-
Dietary Sodium Control: Maintain animals on a standard diet with controlled sodium content.
-
Issue 2: Concerns About Potential Bone-Related Side Effects
Question: I am using this compound in a long-term study and am concerned about its potential effects on bone health. How can I assess this?
Answer:
PPARγ activation is known to negatively impact bone metabolism. Here are in vitro and in vivo approaches to evaluate these effects.
Signaling Pathway: PPARγ's Impact on Bone Homeostasis
Caption: this compound's dual effect on bone cells.
In Vitro Assessment:
-
Osteoblast Differentiation Assay: Culture mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in osteogenic medium with and without this compound.
-
Measure Alkaline Phosphatase (ALP) Activity: A key marker of early osteoblast differentiation.
-
Alizarin Red Staining: To visualize and quantify mineralization, an indicator of mature osteoblast function.
-
Gene Expression: Analyze the expression of osteoblast markers like Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin).
-
-
Osteoclast Differentiation Assay: Culture bone marrow-derived macrophages (BMDMs) with M-CSF and RANKL in the presence or absence of this compound.
-
TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is a hallmark of osteoclasts.
-
Resorption Pit Assay: Culture cells on dentin or bone slices and visualize resorption pits to assess osteoclast activity.
-
In Vivo Assessment:
-
Animal Model: The ovariectomized (OVX) rat is a common model for postmenopausal osteoporosis and can be used to study drug effects on bone loss.[3]
-
Bone Mineral Density (BMD): Use dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) to measure BMD of the femur and spine.
-
Serum Biomarkers:
-
Bone Formation: Measure serum levels of procollagen (B1174764) type I N-terminal propeptide (P1NP) and osteocalcin.
-
Bone Resorption: Measure serum or urine levels of C-terminal telopeptide of type I collagen (CTX-I) and N-terminal telopeptide of type I collagen (NTX-I).
-
-
Histomorphometry: Analyze bone sections to quantify parameters like trabecular bone volume, thickness, and number.
Issue 3: Observing Changes in Renal Function Markers
Question: My animals treated with this compound have elevated serum creatinine. Is this indicative of kidney damage, and how should I proceed?
Answer:
Elevated serum creatinine and decreased eGFR have been reported with this compound.[2][4] While this can indicate renal toxicity, studies have also suggested these effects may be reversible hemodynamic changes.[11][13]
Experimental Workflow for Assessing Renal Effects
Caption: Investigating renal effects of this compound.
Troubleshooting Steps:
-
Confirm GFR Reduction: Serum creatinine alone can be an unreliable marker in rodents. Directly measure GFR using the FITC-inulin clearance method for a more accurate assessment.
-
Assess Kidney Damage Markers:
-
Urine Albumin-to-Creatinine Ratio (UACR): An indicator of glomerular injury.
-
Novel Biomarkers: Measure urinary levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), which are more sensitive markers of tubular injury.
-
-
Histopathological Examination: At the end of the study, perfuse and fix the kidneys. Perform Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining to look for any structural changes, such as tubular necrosis, interstitial inflammation, or glomerular abnormalities.
-
Assess Reversibility: Include a "washout" period at the end of your treatment regimen where this compound is withdrawn for several weeks. Monitor if serum creatinine and GFR levels return to baseline.[11]
Issue 4: Potential for Gastrointestinal Bleeding
Question: My study involves long-term administration of this compound. How can I monitor for potential gastrointestinal (GI) bleeding?
Answer:
While less common than other side effects, GI hemorrhage was observed in clinical trials.[2]
Monitoring and Assessment:
-
Fecal Occult Blood Test (FOBT): Regularly test stool samples for the presence of blood.
-
Complete Blood Count (CBC): Monitor for signs of anemia (decreased hematocrit and hemoglobin), which can indicate chronic blood loss.
-
Histological Examination: At necropsy, carefully examine the entire GI tract for any gross lesions (ulcers, erosions). Collect sections of the stomach and small intestine for histological analysis to look for microscopic evidence of injury.[14][15]
Data Summary Tables
Table 1: Summary of this compound Off-Target Effects from Clinical and Preclinical Data
| Off-Target Effect | Species | Study Type | Key Findings | Reference |
| Renal Dysfunction | Human | Phase IIb | This compound (150 µ g/day ) led to a reversible ~15% decrease in eGFR on-treatment. | [4] |
| Human | Phase III | Increased incidence of renal dysfunction compared to placebo. | ||
| Bone Fractures | Human | Meta-analysis | Higher incidence of bone fractures in the this compound group. | [2] |
| Rat (OVX) | Preclinical (PPARγ agonist) | PPARγ agonists exaggerate bone loss and negatively affect bone architecture. | [3] | |
| Fluid Retention/Edema | Human | Phase III Pooled | Change in body weight of +1.37 kg with this compound vs. -0.53 kg with placebo. | [3] |
| Mouse | Preclinical (PPARγ agonist) | PPARγ agonists induce fluid retention, which is attenuated by ENaC blockers. | [7] | |
| GI Hemorrhage | Human | Meta-analysis | Higher incidence of gastrointestinal hemorrhage in the this compound group. | [2] |
| Heart Failure | Human | Meta-analysis | Higher incidence of heart failure in the this compound group. | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay
-
Cell Seeding: Plate MC3T3-E1 cells in a 24-well plate at a density of 2 x 10^4 cells/well.
-
Osteogenic Induction: Once confluent, switch to an osteogenic medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the osteogenic medium. Refresh the medium every 2-3 days.
-
ALP Staining/Activity (Day 7-10):
-
Fix cells with 4% paraformaldehyde.
-
Stain for ALP activity using a commercially available kit.
-
For quantification, lyse cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate.
-
-
Alizarin Red Staining (Day 21-28):
-
Fix cells as above.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
To quantify, destain with 10% cetylpyridinium (B1207926) chloride and measure absorbance at 562 nm.
-
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) in Mice
-
FITC-Inulin Preparation: Prepare a sterile solution of FITC-inulin in saline.
-
Animal Preparation: Anesthetize the mouse briefly with isoflurane.
-
Injection: Perform a single retro-orbital injection of the FITC-inulin solution.
-
Blood Sampling: Collect small blood samples (e.g., 2-3 µL) from the tail vein at multiple time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes post-injection).
-
Fluorescence Measurement: Dilute plasma samples and measure the fluorescence of FITC-inulin using a fluorometer.
-
GFR Calculation: Calculate GFR using a two-compartment model of exponential decay based on the plasma fluorescence readings over time.
This technical support center provides a starting point for researchers working with this compound. Careful experimental design, including appropriate controls and monitoring for known off-target effects, is crucial for obtaining reliable and interpretable results.
References
- 1. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist this compound on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the dual peroxisome proliferator-activated receptor activator this compound in patients with Type 2 Diabetes mellitus or prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGC1β Mediates PPARγ Activation of Osteoclastogenesis and Rosiglitazone-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of PPARγ for the osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPAR agonists stimulate adipogenesis at the expense of osteoblast differentiation while inhibiting osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of high dose this compound on renal function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of plasma volume using fluorescent silica-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. A histological study of the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) on the gastric and duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aleglitazar for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Aleglitazar in in vitro experiments. Find troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this dual PPARα/γ agonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] Its agonistic activity on PPARα primarily influences lipid metabolism, helping to improve dyslipidemia, while its action on PPARγ is mainly involved in regulating glucose levels and enhancing insulin (B600854) sensitivity.[1]
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint of the assay. For initial experiments, a dose-response curve is recommended. Based on published data, a range of 0.1 µM to 20 µM is a good starting point for assessing its biological activity without inducing significant cytotoxicity.[3]
Q3: Is this compound cytotoxic at higher concentrations?
A3: Yes, studies have shown that this compound can induce cytotoxicity at higher concentrations. Significant increases in lactate (B86563) dehydrogenase (LDH) release, an indicator of cell death, have been observed at concentrations of 30 µM and 40 µM.[3][4] Therefore, it is crucial to determine the non-toxic concentration range for your specific cell line using a cell viability assay.
Q4: How should I dissolve this compound for in vitro use?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium.[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound.
-
Possible Cause: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 40 µM) to identify the optimal working concentration for your specific cell type and assay.
-
-
Possible Cause: Poor compound solubility.
-
Possible Cause: Cell health and passage number.
-
Solution: Use healthy, low-passage number cells for your experiments. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Issue 2: High background signal or unexpected cytotoxicity.
-
Possible Cause: DMSO concentration is too high.
-
Solution: Prepare serial dilutions of your this compound stock solution to ensure the final concentration of DMSO in your assay wells is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same final DMSO concentration to assess its effect.
-
-
Possible Cause: Compound degradation.
-
Solution: Store the this compound stock solution at -20°C or -80°C as recommended.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue 3: Difficulty reproducing published results.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Carefully review and match key experimental parameters from the cited literature, including cell line, seeding density, serum concentration in the media, and the duration of this compound treatment.
-
-
Possible Cause: Species-specific differences in PPARα activation.
Data Presentation
Table 1: Potency of this compound on Human PPAR Subtypes
| Receptor Subtype | IC50 | EC50 |
| PPARα | 38 nM | 5 nM |
| PPARγ | 19 nM | 9 nM |
Data compiled from multiple sources.[4][6]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Initial Dose-Response | 0.01 µM - 40 µM | To determine optimal concentration. |
| Mechanistic Studies | 0.1 µM - 20 µM | Non-cytotoxic range for most cell types.[3] |
| Cytotoxicity Assessment | 0.1 µM - 50 µM | To identify the toxic threshold. |
Experimental Protocols
Protocol 1: Cell Viability (LDH Release Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., lysis buffer).
-
Incubation: Replace the existing medium with the medium containing different concentrations of this compound or controls and incubate for the desired duration (e.g., 12, 24, or 48 hours).[3]
-
LDH Measurement: After incubation, collect the cell culture supernatant. Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Gene Expression Analysis (qPCR)
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound (in the non-toxic range) for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for PPAR target genes (e.g., FABP4, CPT1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PPAR | TargetMol [targetmol.com]
- 6. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Aleglitazar in experimental buffers
Welcome to the technical support center for Aleglitazar (B1664505). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to its solubility?
A1: this compound is a poorly water-soluble compound. Understanding its fundamental properties is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Weight | 437.51 g/mol | [1][2][3][4] |
| Appearance | Crystalline solid | [5] |
| pKa | ~3.54 - 5.5 | The acidic nature of the carboxylic acid group means its charge state, and therefore solubility, will be highly dependent on the pH of the buffer. |
| LogP | ~3.28 - 4.27 | This value indicates that this compound is a lipophilic compound, favoring dissolution in organic solvents over aqueous media. |
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is happening?
A2: This is a common issue when working with poorly soluble compounds like this compound. Precipitation typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the drug's solubility is much lower. This rapid change in solvent environment causes the drug to "crash out" of solution. Several factors can contribute to this, including the final concentration of the drug, the percentage of the organic solvent in the final solution, the pH and composition of the buffer, and the temperature.[6]
Q3: What are the general strategies to improve the solubility of this compound in my experiments?
A3: Several approaches can be taken to enhance the solubility of this compound in aqueous-based experimental systems. These can be used alone or in combination:
-
Co-solvents: The use of a water-miscible organic solvent in your final solution can increase the solubility of this compound.[7][8]
-
pH Adjustment: As this compound is an acidic compound, increasing the pH of the buffer above its pKa will ionize the molecule, which generally increases aqueous solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.[1][9][10][11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.[13][14][15][16][17]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your experimental buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.[5][7][8]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
-
If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes.[18]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent
This protocol details the dilution of a DMSO stock solution into an aqueous buffer for in vitro assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
Vortex mixer
Procedure:
-
Bring the experimental buffer to the desired temperature (typically 37°C for cell-based assays).
-
While vigorously vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations of the drug that can lead to precipitation.[18]
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is hazy or contains visible particles, it may be necessary to lower the final concentration or increase the percentage of co-solvent (if tolerated by the experimental system).
Protocol 3: Solubilization using a Surfactant- and Co-solvent-based Formulation
For more challenging solubility issues, a formulation containing a surfactant and additional co-solvents can be used. This protocol is adapted from a formulation used for in vivo studies and may need to be optimized for in vitro applications.[7][8]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or desired aqueous buffer
-
Vortex mixer
Procedure:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and vortex until the solution is homogeneous.
-
Add Tween 80 to the mixture and vortex thoroughly.
-
Finally, add the saline or aqueous buffer and vortex until a clear solution is obtained.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7][8]
Example Formulation (for a 1 mL final volume):
| Component | Volume/Amount | Percentage |
| This compound in DMSO (25 mg/mL) | 100 µL | 10% |
| PEG300 | 400 µL | 40% |
| Tween 80 | 50 µL | 5% |
| Saline/Buffer | 450 µL | 45% |
| Final this compound Concentration | 2.5 mg/mL |
This compound Mechanism of Action: PPARα/γ Signaling Pathway
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These are nuclear receptors that act as transcription factors to regulate the expression of a wide range of genes involved in lipid and glucose metabolism.[3][19]
Caption: this compound signaling through PPARα and PPARγ.
Upon entering the cell and nucleus, this compound binds to and activates both PPARα and PPARγ. These activated receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[20][21][22][23][24][25][26][27][28][29]
Key downstream effects include:
-
PPARα Activation: Primarily regulates fatty acid catabolism, leading to decreased triglycerides and increased HDL cholesterol.
-
PPARγ Activation: A master regulator of adipogenesis and plays a crucial role in improving insulin (B600854) sensitivity and glucose uptake.[21][22][23]
References
- 1. Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: stability testing of selected solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. theclinivex.com [theclinivex.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PPAR | TargetMol [targetmol.com]
- 9. WO2014016371A1 - Micronized this compound - Google Patents [patents.google.com]
- 10. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. oatext.com [oatext.com]
- 17. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Transcriptome Analysis of PPARγ Target Genes Reveals the Involvement of Lysyl Oxidase in Human Placental Cytotrophoblast Invasion | PLOS One [journals.plos.org]
- 22. Hepatic lipid homeostasis by peroxisome proliferator-activated receptor gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor [frontiersin.org]
- 25. Peroxisome Proliferator-Activated Receptor γ Target Gene Encoding a Novel Angiopoietin-Related Protein Associated with Adipose Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting data from Aleglitazar studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting the conflicting data from clinical studies of Aleglitazar (B1664505), a dual PPARα/γ agonist. The following guides and FAQs address common questions arising from the divergent results of Phase II and Phase III trials.
Frequently Asked Questions (FAQs)
FAQ 1: Why did the Phase III AleCardio trial show a lack of cardiovascular benefit and significant safety concerns, despite promising Phase II results?
The discrepancy between the promising results of the Phase II SYNCHRONY trial and the disappointing outcome of the Phase III AleCardio trial is a critical point of investigation. Phase II studies showed that this compound effectively improved glycemic control and lipid profiles with a manageable safety profile over a short duration.[1] However, the pivotal Phase III AleCardio trial was terminated prematurely. This was due to a lack of efficacy in reducing cardiovascular events and the emergence of significant safety signals, including increased rates of heart failure, renal dysfunction, gastrointestinal hemorrhage, and bone fractures.[2][3]
Several factors may contribute to this conflict:
-
Patient Population: The AleCardio trial enrolled a high-risk population of patients with type 2 diabetes who had recently experienced an acute coronary syndrome (ACS).[4] This population is inherently more vulnerable to cardiovascular events and drug side effects than the more stable patient population in the Phase II studies.
-
Trial Duration: The longer follow-up period in the AleCardio trial (median 104 weeks) allowed for the development and detection of adverse events that were not apparent in the shorter 16-week Phase II study.[4][5]
-
PPARγ-Associated Effects: The adverse events observed, such as heart failure (linked to fluid retention), weight gain, and bone fractures, are known class effects of PPARγ agonists.[3][6] These effects likely became more pronounced and clinically significant during long-term treatment in a high-risk population.
FAQ 2: What were the specific conflicting data points on efficacy (glycemic and lipid control)?
This compound demonstrated robust efficacy in improving metabolic markers in Phase II, which was also seen in Phase III. However, these positive changes did not translate into the expected cardiovascular benefit in the AleCardio trial.
Table 1: Comparison of Efficacy Data (Phase II SYNCHRONY vs. Phase III AleCardio)
| Parameter | Phase II SYNCHRONY (150 µg dose, 16 wks) | Phase III AleCardio (150 µg dose, median 104 wks) |
|---|---|---|
| Primary CV Endpoint | Not assessed as primary endpoint. | No significant reduction. HR: 0.96 (95% CI, 0.83-1.11).[2] |
| HbA1c Reduction | Significant, dose-dependent reduction.[5] | Significantly lower vs. placebo (LS difference: -0.60%).[4] |
| HDL Cholesterol | ~20% increase.[7] | Significantly greater increase vs. placebo (LS difference: 3.7%).[4] |
| Triglycerides | ~43% decrease.[7] | Data indicates significant reduction.[8] |
FAQ 3: What were the key safety signals that led to the termination of the AleCardio trial?
The decision to halt the AleCardio trial was driven by an unfavorable benefit-risk profile, characterized by a lack of cardiovascular efficacy and an increase in serious adverse events compared to placebo.
Table 2: Key Adverse Events in the Phase III AleCardio Trial
| Adverse Event | This compound Group (%) | Placebo Group (%) | P-value |
|---|---|---|---|
| Primary CV Endpoint | 9.5% | 10.0% | P = .57[2] |
| Hospitalization for Heart Failure | 3.4% | 2.8% | P = .14[2] |
| Renal Dysfunction | 7.4% | 2.7% | P < .001[2] |
| Gastrointestinal Hemorrhage | 2.4% | 1.7% | P = .03[2] |
| Bone Fractures | Not explicitly quantified in primary publication, but cited as a reason for termination.[3] | Not explicitly quantified. | - |
| Weight Gain | Mean increase of ~4 kg at 24 months.[3] | Minimal change. | - |
Troubleshooting Guides
Guide 1: Reconciling Conflicting Cardiovascular Outcome Data
Interpreting the neutral cardiovascular outcome in the AleCardio trial alongside the positive metabolic effects requires analyzing the trial's design and the drug's mechanism. The benefits of improved glucose and lipid levels may have been offset by the detrimental effects of PPARγ activation in a vulnerable post-ACS population.
Guide 2: Understanding the Dual Mechanism of Action and Its Consequences
This compound is a dual agonist, activating both PPARα and PPARγ. This dual action is key to its potent metabolic effects but also underlies its adverse event profile. PPARα activation primarily drives the beneficial lipid changes, while PPARγ activation improves insulin (B600854) sensitivity but also contributes to side effects like fluid retention and bone density loss.
Guide 3: Overview of the AleCardio Trial Protocol
Understanding the methodology of the AleCardio trial is crucial for contextualizing its results. Below is a summary of the experimental protocol.
Experimental Protocol: AleCardio (NCT01042769)
-
Objective: To determine if this compound, in addition to standard care, could reduce cardiovascular morbidity and mortality in patients with type 2 diabetes and a recent ACS.[4]
-
Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Participants: 7,226 patients with type 2 diabetes hospitalized for an ACS event (myocardial infarction or unstable angina).[2]
-
Intervention: Patients were randomized 1:1 to receive either this compound 150 µg daily or a matching placebo, in addition to standard medical therapy.[2]
-
Primary Efficacy Endpoint: The time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[9]
-
Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function.[9]
-
Statistical Analysis: The primary efficacy analysis was based on a time-to-event model (Cox proportional hazards). The trial was designed to continue until 950 primary endpoint events were adjudicated but was stopped early based on the recommendation of the Data and Safety Monitoring Board (DSMB).[4][9]
References
- 1. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vrn.nl [vrn.nl]
- 5. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risk of fractures with glitazones: a critical review of the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Aleglitazar-Induced Side Effects in Animal Studies
Welcome to the Technical Support Center for researchers utilizing Aleglitazar in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential side effects in your animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical data for this compound and other PPAR agonists, the most frequently reported side effects include fluid retention (edema), body weight gain, adverse bone effects (increased fracture risk), cardiac hypertrophy, and alterations in renal function (e.g., increased serum creatinine).[1][2][3][4]
Q2: What is the primary mechanism behind this compound-induced edema?
A2: this compound-induced edema is primarily attributed to its PPARγ agonist activity. Activation of PPARγ in the renal collecting ducts can upregulate the epithelial sodium channel (ENaC), leading to increased sodium and subsequent water reabsorption.[2][5][6][7]
Q3: How can I monitor for the onset of edema in my rodent models?
A3: Regular monitoring is crucial. We recommend the following:
-
Daily Body Weight Measurement: A sudden or steady increase in body weight not attributable to food intake is a key indicator of fluid retention.
-
Paw Volume Measurement: Use a plethysmometer to measure paw volume at baseline and regular intervals throughout the study. A significant increase indicates peripheral edema.[1][8][9][10][11]
-
Visual Inspection: Visually inspect animals for signs of swelling in the paws, face, and sacral region.
-
Hematocrit Measurement: A decrease in hematocrit can indicate plasma volume expansion.[5]
Q4: Are there known strategies to mitigate this compound-induced bone fractures in animal studies?
A4: Yes, co-administration of bone-protective agents has shown promise in mitigating PPAR agonist-induced bone loss in animal models. Specifically, bisphosphonates like alendronate have been studied for this purpose.
Q5: What are the expected cardiac and renal effects of this compound in animal models?
A5: this compound, as a dual PPARα/γ agonist, can have complex effects on the heart and kidneys. Some studies on PPAR agonists suggest a potential for cardiac hypertrophy.[12] Regarding renal function, while some PPAR agonists have shown renoprotective effects, this compound has been associated with increases in serum creatinine.[3][4] Close monitoring of cardiac and renal parameters is essential.
Troubleshooting Guides
Issue 1: Observation of Edema and Rapid Weight Gain
Symptoms:
-
Significant increase in body weight over a short period.
-
Visible swelling of paws, limbs, or face.
-
Increased paw volume as measured by plethysmometry.
-
Decreased hematocrit levels.
Potential Cause:
-
PPARγ-mediated fluid retention due to increased renal sodium reabsorption via ENaC.
Mitigation Strategies:
-
Co-administration with an ENaC Blocker (Amiloride):
-
Rationale: Amiloride (B1667095) directly inhibits the epithelial sodium channel (ENaC), counteracting the effect of PPARγ activation in the kidneys.[5][6][7][13]
-
Suggested Protocol: See Experimental Protocol 2 for a detailed methodology.
-
-
Co-administration with an SGLT2 Inhibitor (e.g., Dapagliflozin):
Data Summary: Edema Mitigation
| Mitigation Strategy | Animal Model | Key Findings | Reference |
| Amiloride | Mice | Prevented thiazolidinedione-induced body weight gain. | [5] |
| Spironolactone (B1682167) | Human | Less effective than amiloride in preventing thiazolidinedione-induced fluid retention. | [13][18] |
| Dapagliflozin (B1669812) | Rats | Combination with pioglitazone (B448) showed additive cardioprotective effects and attenuated some diabetic complications. | [8][14][16][17][19] |
Issue 2: Concerns Regarding Bone Health and Fracture Risk
Symptoms:
-
Observed fractures in study animals.
-
Decreased bone mineral density (BMD) in terminal analyses.
Potential Cause:
-
PPARγ activation can shift mesenchymal stem cell differentiation from osteoblasts (bone-forming cells) to adipocytes (fat cells), leading to reduced bone formation and increased bone resorption.
Mitigation Strategy:
-
Co-administration with a Bisphosphonate (Alendronate):
-
Rationale: Alendronate is an inhibitor of bone resorption and can help to counteract the negative skeletal effects of PPARγ activation.
-
Suggested Protocol: See Experimental Protocol 4 for a detailed methodology.
-
Data Summary: Bone Fracture Mitigation with Alendronate
| Parameter | Rosiglitazone Group | Rosiglitazone + Alendronate Group |
| Vertebral BMD | Lower vs. Control | Prevented decrease |
| Trabecular Architecture | Compromised vs. Control | Preserved |
| Cortical Bone Porosity | Increased | No significant increase |
| Mechanical Properties | Decreased | Prevented decrease |
Data adapted from a study in ovariectomized rats treated with rosiglitazone.
Experimental Protocols
Protocol 1: Monitoring Edema via Paw Volume Measurement
Objective: To quantitatively assess peripheral edema in rodents.
Materials:
Procedure:
-
Gently mark a line on the animal's hind paw at the level of the lateral malleolus to ensure consistent immersion depth.
-
Fill the plethysmometer's measuring cell with the conducting solution.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Gently restrain the animal and immerse the marked paw into the measuring cell up to the marked line.
-
Record the volume displayed on the plethysmometer.
-
Repeat the measurement at baseline and at regular intervals (e.g., daily or weekly) throughout the study.
-
Calculate the percent increase in paw volume relative to baseline for each animal.
Protocol 2: Mitigation of Edema with Amiloride
Objective: To evaluate the efficacy of amiloride in preventing this compound-induced edema.
Animals: Male Wistar rats (or other appropriate strain).
Groups:
-
Vehicle Control
-
This compound alone
-
This compound + Amiloride
-
Amiloride alone
Procedure:
-
Acclimatize animals for at least one week.
-
Record baseline body weight and paw volume for all animals.
-
Administer this compound at the desired dose via oral gavage.
-
Administer Amiloride (suggested dose: 10 mg/kg, orally) either concurrently with or shortly before this compound administration.[13]
-
Monitor body weight daily.
-
Measure paw volume at regular intervals (e.g., 3, 6, 12, and 24 hours post-dose for acute studies; daily or weekly for chronic studies).
-
At the end of the study, collect blood for hematocrit analysis and tissues (e.g., paw, heart, kidney) for histopathological examination of edema.[3][5][20][21][22]
Protocol 3: Mitigation of Edema with an SGLT2 Inhibitor (Dapagliflozin)
Objective: To assess the potential of dapagliflozin to counteract this compound-induced fluid retention.
Animals: Male db/db mice (or other relevant diabetic model).
Groups:
-
Vehicle Control
-
This compound alone
-
This compound + Dapagliflozin
-
Dapagliflozin alone
Procedure:
-
Acclimatize animals and record baseline parameters.
-
Administer this compound (in diet or via gavage).
-
Administer Dapagliflozin (suggested dose: 1 mg/kg/day, in diet or via gavage).[15]
-
Monitor body weight, food and water intake, and urine output regularly.
-
Measure paw volume weekly.
-
At study termination, collect blood for metabolic and renal function panels (BUN, creatinine) and tissues for histopathology.[6][7][23][24][25][26][27]
Protocol 4: Mitigation of Bone Loss with Alendronate
Objective: To determine if alendronate can prevent this compound-induced adverse bone effects.
Animals: Female Sprague-Dawley rats (ovariectomized model of bone loss is often used).
Groups:
-
Sham Control
-
Ovariectomized (OVX) + Vehicle
-
OVX + this compound
-
OVX + this compound + Alendronate
-
OVX + Alendronate
Procedure:
-
Perform ovariectomies on relevant groups and allow for a recovery period.
-
Initiate daily oral administration of this compound.
-
Administer Alendronate (suggested dose: 0.7 mg/kg/week, subcutaneous injection).
-
Continue treatment for a specified duration (e.g., 12 weeks).
-
At the end of the study, euthanize animals and collect femurs and vertebrae.
-
Assess bone mineral density (BMD) using DEXA or micro-CT.
-
Perform biomechanical testing (e.g., three-point bending of femurs) to determine bone strength.
-
Conduct histomorphometric analysis of bone architecture.
Visualizations
Caption: this compound-induced edema signaling pathway and the point of intervention for Amiloride.
Caption: Experimental workflow for mitigating this compound-induced bone loss with Alendronate.
References
- 1. ijper.org [ijper.org]
- 2. Non-clinical safety evaluation and risk assessment to human of this compound, a dual PPAR α/γ agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edema | Evaluation of postmortem histopathological changes in dental pulp of rats after drowning in water | springermedicine.com [springermedicine.com]
- 4. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. campdeninstruments.com [campdeninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. pvj.com.pk [pvj.com.pk]
- 12. Pharmacologic regression of cardiac hypertrophy in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of spironolactone and amiloride on thiazolidinedione-induced fluid retention in South Indian patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Additive cardioprotection by dapagliflozin and pioglitazone co-therapy in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Combining SGLT2 Inhibition With a Thiazolidinedione Additively Attenuate the Very Early Phase of Diabetic Nephropathy Progression in Type 2 Diabetes Mellitus [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Combination of dapagliflozin and pioglitazone lacks superiority against monotherapy in streptozotocin-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Aleglitazar in different experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of aleglitazar (B1664505) under various experimental conditions. As specific stability data for this compound is not extensively published, this guide offers best-practice methodologies and troubleshooting advice based on general principles of pharmaceutical stability testing for small molecules.
Frequently Asked Questions (FAQs)
Q1: Where can I find published stability data for this compound?
A: Currently, there is a lack of publicly available, detailed studies on the forced degradation and stability of this compound under various experimental conditions. Researchers will likely need to perform their own stability-indicating studies to understand its degradation profile.
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3][4] Typical stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperatures.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid drug substance at temperatures ranging from 60°C to 80°C.
-
Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: My this compound sample shows no degradation under any stress condition. What should I do?
A: If no degradation is observed, the stress conditions may not have been harsh enough. Consider increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure. However, it is crucial to avoid overly harsh conditions that could lead to unrealistic degradation pathways.[2] If the molecule is genuinely very stable, this should be documented and justified.
Q4: How much degradation should I aim for in a forced degradation study?
A: The goal is to achieve sufficient degradation to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound. A target degradation of 5-20% is generally considered appropriate.[4]
Q5: What analytical techniques are most suitable for analyzing this compound and its potential degradation products?
A: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or photodiode array (PDA) detector are the most common techniques for stability testing.[5] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HPLC/UPLC analysis. | - Inappropriate mobile phase pH. - Column degradation. - Interaction of the analyte with active sites on the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a different column chemistry. - Add a competing base or acid to the mobile phase. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Temperature variations. - Column aging. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. |
| Co-elution of degradation products with the parent peak. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH). - Try a column with a different selectivity. - Adjust the flow rate. |
| No degradation products are detected by MS. | - Degradation products are not ionizable under the selected MS conditions. - Degradation products are volatile. | - Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative). - Use Gas Chromatography-Mass Spectrometry (GC-MS) if volatile degradants are suspected. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Analyze using a stability-indicating HPLC/UPLC method.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period.
-
Withdraw samples at different time points, dilute, and analyze.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 80°C) in an oven.
-
At specified time points, dissolve a known amount of the powder in a suitable solvent and analyze.
-
-
Photostability:
-
Expose the solid drug and its solution to light as per ICH Q1B guidelines.
-
Analyze the samples after the exposure period.
-
Stability-Indicating UPLC-MS Method
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-XS).[6]
-
Column: A reversed-phase column suitable for small molecules (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute the parent compound and its more hydrophobic degradation products.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive or negative electrospray ionization (ESI) mode. The precursor and product ions for this compound would need to be optimized.
Visualizations
Logical Workflow for a Stability Study
Caption: A logical workflow for conducting a comprehensive stability study.
Signaling Pathway of this compound
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[7]
Caption: this compound activates both PPARα and PPARγ signaling pathways.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to control for PPAR-independent effects of Aleglitazar
Welcome to the technical support center for researchers utilizing Aleglitazar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments, with a specific focus on controlling for potential Peroxisome Proliferator-Activated Receptor (PPAR)-independent effects of this dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual agonist for both PPARα and PPARγ nuclear receptors.[1][2] Its therapeutic potential was based on the combined effects of activating these two receptors: PPARα activation primarily regulates lipid metabolism, while PPARγ activation is central to glucose homeostasis and insulin (B600854) sensitization.[1][2][3]
Q2: Why is it important to control for PPAR-independent effects of this compound?
A2: While this compound was designed as a specific PPAR agonist, it is crucial to consider potential off-target or PPAR-independent effects for several reasons:
-
Specificity of Action: To conclusively attribute an observed biological effect to PPAR activation, alternative mechanisms must be ruled out.
-
Adverse Effects: The clinical development of this compound was halted due to adverse effects, including heart failure, bone fractures, and gastrointestinal bleeding.[4] These effects may not be solely explained by PPAR activation and could involve off-target interactions.
-
Non-Genomic Signaling: Like other nuclear receptor ligands, PPAR agonists can elicit rapid, non-genomic effects that are not mediated by transcriptional changes and may be independent of the nuclear PPAR receptors. These can involve direct interactions with cytoplasmic signaling proteins.
Q3: What are the main experimental strategies to investigate PPAR-independent effects of this compound?
A3: The three main strategies to dissect PPAR-dependent from independent effects are:
-
Pharmacological Inhibition: Using specific antagonists for PPARα and PPARγ.
-
Genetic Knockdown/Knockout: Employing siRNA/shRNA to reduce PPAR expression in vitro or using PPAR knockout animal models in vivo.
-
Comparative Analysis: Comparing the effects of this compound to other PPAR agonists with different structures and binding affinities.
Troubleshooting Guides
Problem 1: An observed effect of this compound is not blocked by PPAR antagonists.
-
Possible Cause: The effect may be PPAR-independent. PPAR agonists have been reported to have non-genomic effects or to interact with other cellular proteins.
-
Troubleshooting Steps:
-
Confirm Antagonist Efficacy: Ensure the PPAR antagonists (e.g., GW6471 for PPARα, GW9662 for PPARγ) are used at effective concentrations and have been validated in your experimental system.
-
Investigate Rapid Signaling Pathways: Examine the activation of signaling cascades known to be involved in non-genomic actions of nuclear receptor ligands, such as the PI3K/Akt and MAPK/ERK pathways. One study has suggested that the effects of this compound on circulating angiogenic cells are dependent on the Akt pathway.
-
Consider Off-Target Binding: Although specific off-target binding partners for this compound are not well-documented, you can perform exploratory studies like cellular thermal shift assays (CETSA) or affinity-based proteomic approaches to identify potential non-PPAR interacting proteins.
-
Problem 2: Discrepancy in this compound's effects between wild-type and PPAR knockout/knockdown models.
-
Possible Cause: This is strong evidence for a PPAR-dependent effect. However, the nature of the remaining effect in the knockout/knockdown model needs to be understood.
-
Troubleshooting Steps:
-
Quantify Residual Effect: Determine the magnitude of the effect of this compound in the knockout/knockdown system compared to the wild-type. A complete loss of effect strongly indicates PPAR dependence. A partial effect suggests either incomplete knockdown or a combination of PPAR-dependent and -independent mechanisms.
-
Validate Knockdown/Knockout: Confirm the absence or significant reduction of PPARα and PPARγ protein expression in your model system using techniques like Western blotting or qPCR.
-
Combine with Pharmacological Inhibition: In a partial effect scenario, treat the knockout/knockdown cells with inhibitors of suspected off-target pathways (e.g., PI3K or MEK inhibitors) to see if the residual effect of this compound is abolished.
-
Data Presentation
Table 1: In Vitro Potency of this compound on Human PPAR Subtypes
| Parameter | PPARα | PPARγ |
| EC50 (nM) | 5 | 9 |
EC50 (Half-maximal effective concentration) values from a cell-based transcriptional transactivation assay.
Table 2: Recommended Concentrations for In Vitro Control Experiments
| Compound | Target | Recommended Starting Concentration | Reference |
| This compound | PPARα/γ Agonist | 10 nM - 1 µM | |
| GW6471 | PPARα Antagonist | 1 µM - 10 µM | |
| GW9662 | PPARγ Antagonist | 1 µM - 10 µM |
Experimental Protocols
Key Experiment: Differentiating PPAR-dependent vs. -independent effects in vitro
This workflow outlines the steps to determine if an observed effect of this compound is mediated by PPARα and/or PPARγ.
Workflow Diagram
Caption: Experimental workflow to dissect PPAR-dependent and -independent effects of this compound.
Protocol: siRNA-mediated Knockdown of PPARα and PPARγ in Primary Human Hepatocytes
This protocol provides a general guideline for transiently knocking down PPARα and PPARγ. Optimization will be required for specific cell types and transfection reagents.
-
Cell Seeding: Plate primary human hepatocytes at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute validated siRNAs targeting human PPARA and PPARG (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in complete culture medium.
-
Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
-
This compound Treatment: After the incubation period, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Analysis:
-
Knockdown Validation: Harvest a subset of cells to confirm the knockdown of PPARα and PPARγ at the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Biological Endpoint: Measure the biological effect of interest in the this compound-treated and control groups.
-
Signaling Pathways
Potential PPAR-Independent Signaling of this compound
While direct evidence for this compound is limited, studies on other PPAR agonists suggest potential for non-genomic signaling through pathways like PI3K/Akt and MAPK/ERK. These pathways are often activated rapidly and do not require gene transcription.
Diagram of Potential Non-Genomic Signaling
Caption: Hypothetical PPAR-independent signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
Technical Support Center: Overcoming Challenges in Long-Term Aleglitazar Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during long-term experimental studies involving Aleglitazar (B1664505) and other dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists.
I. Troubleshooting Guides
This section provides a question-and-answer format to address potential challenges during your research, focusing on the key adverse events observed in long-term this compound studies.
Cardiovascular Safety: Heart Failure
Question: Our long-term study with a dual PPARα/γ agonist is showing an increased incidence of edema and potential signs of heart failure. What are the likely mechanisms and how can we troubleshoot this?
Answer:
The increased risk of heart failure with this compound, a dual PPARα/γ agonist, is a known class effect of PPARγ agonists.[1][2] The primary mechanism is believed to be PPARγ-mediated sodium and fluid retention.[1]
Troubleshooting and Mitigation Strategies:
-
Intensified Patient Monitoring:
-
Implement more frequent monitoring of body weight, especially during the initial weeks of treatment.
-
Conduct regular clinical assessments for signs of fluid retention, such as peripheral edema and shortness of breath.
-
Consider patient-reported outcomes to capture early symptoms.
-
-
Biomarker Surveillance:
-
Regularly measure natriuretic peptides (e.g., BNP or NT-proBNP) to detect early signs of cardiac strain.
-
-
Exclusion Criteria Refinement:
-
In future studies, consider more stringent exclusion criteria for patients with a history of heart failure or significant cardiac dysfunction at baseline.
-
-
Dose-Response Evaluation:
-
If feasible within your study design, evaluate lower doses of the agonist to assess if the therapeutic window can be separated from the adverse effects on fluid balance.
-
Skeletal Health: Bone Fractures
Question: We have observed a higher than expected rate of bone fractures in our preclinical/clinical study of a PPAR agonist. What is the underlying cause and what measures can we take?
Answer:
An increased risk of bone fractures has been associated with PPARγ activation.[1] The proposed mechanism involves the promotion of adipogenesis at the expense of osteoblastogenesis in the bone marrow, leading to decreased bone formation and potentially increased bone resorption.
Troubleshooting and Mitigation Strategies:
-
Enhanced Monitoring:
-
Incorporate regular bone mineral density (BMD) assessments (e.g., DEXA scans) into the study protocol.
-
Monitor bone turnover markers in serum or urine to detect early changes in bone metabolism.
-
-
Risk Factor Assessment:
-
Thoroughly document and analyze patient risk factors for osteoporosis and fractures at baseline.
-
Consider stratifying randomization based on fracture risk in clinical studies.
-
-
Patient Education:
-
Educate study participants about the potential risk and the importance of fall prevention strategies.
-
-
Adjudication of Fracture Events:
-
Implement a standardized protocol for the adjudication of all fracture events to ensure consistency and accuracy in reporting.
-
Gastrointestinal Events: Hemorrhage
Question: Our study is showing an increase in gastrointestinal (GI) bleeding events. How should we investigate and manage this?
Answer:
The AleCardio trial reported a higher incidence of gastrointestinal hemorrhages in the this compound group compared to placebo.[3][4] While the exact mechanism is not fully elucidated, it is a critical safety signal to address.
Troubleshooting and Mitigation Strategies:
-
Vigilant Monitoring:
-
Implement a clear protocol for monitoring and reporting all GI bleeding events, from minor to severe.
-
This should include regular monitoring of hemoglobin and hematocrit levels.
-
-
Concomitant Medication Review:
-
Carefully review the use of concomitant medications known to increase bleeding risk, such as NSAIDs and antiplatelet agents (e.g., clopidogrel).[1] An interaction with clopidogrel (B1663587) was noted to increase this compound exposure.[1]
-
-
Endoscopic Evaluation:
-
For any significant GI bleeding event, a standardized protocol for endoscopic evaluation should be in place to identify the source of bleeding.
-
-
Risk-Benefit Assessment:
-
Continuously evaluate the risk-benefit profile for each study participant, particularly those with a history of GI ulcers or bleeding.
-
Renal Function: Serum Creatinine (B1669602) and eGFR Changes
Question: We are observing a consistent increase in serum creatinine and a corresponding decrease in estimated glomerular filtration rate (eGFR) in subjects treated with our PPAR agonist. How should we interpret and manage this?
Answer:
This compound treatment has been associated with reversible increases in serum creatinine and decreases in eGFR.[3][4] This is a known effect of some PPAR agonists and is often considered a hemodynamic effect rather than a sign of direct nephrotoxicity.
Troubleshooting and Mitigation Strategies:
-
Standardized Renal Function Monitoring:
-
Implement a strict protocol for the regular monitoring of serum creatinine and calculation of eGFR using a consistent formula (e.g., CKD-EPI).
-
-
Defining Actionable Thresholds:
-
Establish clear, pre-defined thresholds for changes in eGFR that would trigger further investigation, dose modification, or treatment discontinuation. For example, a persistent decrease of >30% from baseline should warrant a thorough review.
-
-
Reversibility Assessment:
-
For subjects who experience a significant decline in renal function, the protocol should include a follow-up period after treatment discontinuation to assess the reversibility of the effect.
-
-
Urinalysis:
-
Regularly perform urinalysis to monitor for proteinuria or other signs of kidney damage that might indicate a mechanism other than a hemodynamic effect.
-
II. Frequently Asked Questions (FAQs)
Q1: Why were the long-term this compound studies, like the AleCardio trial, terminated early?
A1: The AleCardio trial was terminated prematurely due to a recommendation from the independent Data and Safety Monitoring Board. The reasons cited were futility for efficacy, meaning the drug was unlikely to show a benefit in reducing cardiovascular events, and an unfavorable safety profile.[1][3][4] Specifically, there were increased rates of congestive heart failure, bone fractures, and gastrointestinal hemorrhage in the this compound group compared to the placebo group.[1]
Q2: What was the primary mechanism of action of this compound?
A2: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, it was designed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.
Q3: What were the key baseline characteristics of the patients in the AleCardio trial?
A3: The AleCardio trial enrolled patients with type 2 diabetes and a recent acute coronary syndrome. A summary of the baseline characteristics is provided in the table below.
III. Data Presentation
Table 1: Baseline Characteristics of Patients in the AleCardio Trial
| Characteristic | This compound (N=3616) | Placebo (N=3610) |
| Age (years), mean (SD) | 61 (10) | 61 (10) |
| Male Sex, n (%) | 2641 (73.1) | 2634 (73.0) |
| Region, n (%) | ||
| Europe | 1850 (51.2) | 1845 (51.1) |
| North America | 344 (9.5) | 342 (9.5) |
| Latin America | 815 (22.5) | 813 (22.5) |
| Asia/Pacific | 607 (16.8) | 610 (16.9) |
| Medical History, n (%) | ||
| Myocardial Infarction | 2888 (79.9) | 2894 (80.2) |
| Heart Failure | 496 (13.7) | 483 (13.4) |
| Hypertension | 2999 (82.9) | 2977 (82.5) |
| Glycated Hemoglobin (%), mean (SD) | 7.9 (1.4) | 7.9 (1.4) |
| eGFR (mL/min/1.73 m²), mean (SD) | 80.5 (21.2) | 80.7 (21.4) |
| Concomitant Medication, n (%) | ||
| Aspirin | 3468 (95.9) | 3465 (96.0) |
| Clopidogrel | 2891 (79.9) | 2872 (79.6) |
| Statin | 3451 (95.4) | 3426 (94.9) |
| ACE inhibitor or ARB | 3034 (83.9) | 3020 (83.7) |
Data synthesized from publications on the AleCardio trial.
Table 2: Incidence of Key Adverse Events in the AleCardio Trial
| Adverse Event | This compound (N=3616) | Placebo (N=3610) | Hazard Ratio (95% CI) | P-value |
| Hospitalization for Heart Failure, n (%) | 122 (3.4) | 101 (2.8) | 1.21 (0.94 - 1.55) | 0.14 |
| Bone Fracture, n (%) | 82 (2.3) | 66 (1.8) | 1.25 (0.91 - 1.72) | 0.17 |
| Gastrointestinal Hemorrhage, n (%) | 86 (2.4) | 63 (1.7) | 1.37 (1.00 - 1.88) | 0.05 |
| Renal Dysfunction, n (%) | 268 (7.4) | 99 (2.7) | 2.83 (2.24 - 3.58) | <0.001 |
Data synthesized from publications on the AleCardio trial.[3][4]
Table 3: Reasons for Premature Discontinuation of Study Drug in the AleCardio Trial
| Reason for Discontinuation | This compound (N=1060) | Placebo (N=913) |
| Adverse Event | 316 (29.8%) | 240 (26.3%) |
| Patient's Refusal of Treatment | 308 (29.1%) | 269 (29.5%) |
| Abnormal Kidney Function | 167 (15.8%) | 35 (3.8%) |
| Cardiovascular Event | 90 (8.5%) | 101 (11.1%) |
| Administrative Reasons | 84 (7.9%) | 100 (11.0%) |
| Other | 31 (2.9%) | 36 (3.9%) |
| Lost to Follow-up (no other reason) | 64 (6.0%) | 132 (14.5%) |
Percentages are calculated based on the total number of patients who discontinued (B1498344) the study drug in each group. Data synthesized from publications on the AleCardio trial.
IV. Experimental Protocols
The following are best-practice methodologies for key experiments based on standard clinical trial procedures and information from this compound studies.
Protocol for Assessment of Cardiovascular Events
-
Objective: To systematically and consistently adjudicate potential cardiovascular events.
-
Methodology:
-
Establishment of a Clinical Endpoint Committee (CEC): A committee of independent, blinded cardiologists is established.
-
Event Reporting: Investigators report all potential cardiovascular events (e.g., death, myocardial infarction, stroke, hospitalization for heart failure) through a dedicated electronic case report form (eCRF).
-
Source Document Collection: The clinical trial site provides all relevant source documents, including hospitalization records, physician notes, ECGs, cardiac enzyme results, imaging reports, and autopsy reports (if applicable).
-
Blinded Adjudication: Each CEC member independently reviews the de-identified source documents and classifies the event based on a pre-defined charter of event definitions (e.g., the Academic Research Consortium definitions for stent thrombosis).
-
Concordance and Discrepancy Resolution: If the initial classifications by the CEC members are concordant, the event classification is final. In case of disagreement, the CEC members convene to discuss the case and reach a consensus. If a consensus cannot be reached, a third, senior adjudicator may be involved.
-
Protocol for Monitoring Renal Function
-
Objective: To monitor for changes in renal function and detect potential drug-induced nephrotoxicity.
-
Methodology:
-
Baseline Assessment: Serum creatinine is measured at screening and at the randomization visit. The baseline eGFR is calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Scheduled Monitoring: Serum creatinine is measured at regular intervals throughout the study (e.g., at weeks 2, 4, 8, 12, and then every 3-6 months). eGFR is calculated at each time point.
-
Unscheduled Monitoring: Serum creatinine should be measured if a patient develops symptoms suggestive of renal dysfunction or is hospitalized.
-
Actionable Thresholds: Pre-specified eGFR thresholds should trigger specific actions:
-
Alert: A decrease in eGFR of >20% from baseline on a single occasion prompts a repeat measurement within 1-2 weeks.
-
Action: A confirmed decrease in eGFR of >30% from baseline, or an eGFR < 30 mL/min/1.73 m², requires a thorough clinical evaluation, consideration of dose reduction, and potentially temporary or permanent discontinuation of the study drug.
-
-
Reversibility Assessment: For patients who discontinue the study drug due to renal dysfunction, follow-up measurements of serum creatinine are taken to assess the reversibility of the effect.
-
V. Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway.
Experimental Workflows
Caption: Cardiovascular Event Adjudication Workflow.
Logical Relationships
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of clinically available PPAR agonists for heart failure; do the risks outweigh the potential benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vrn.nl [vrn.nl]
Best practices for handling and storing Aleglitazar
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and experimental use of Aleglitazar (B1664505).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] As a dual agonist, it was designed to combine the therapeutic benefits of activating both receptor subtypes. PPARα activation is primarily involved in the regulation of lipid metabolism, while PPARγ activation plays a key role in glucose control and insulin (B600854) sensitization.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to investigate the roles of dual PPARα/γ activation in metabolic diseases. It has been studied for its potential to improve insulin sensitivity, glucose control, and lipid profiles.[2] Although its clinical development was halted, it remains a valuable tool for in vitro and in vivo studies exploring the complex signaling pathways regulated by PPARs.
Q3: What were the reasons for the discontinuation of this compound's clinical trials?
A3: The clinical development of this compound was terminated due to safety concerns and a lack of demonstrated cardiovascular efficacy in the ALECARDIO phase III trial.[3][4] The observed adverse effects included an increased incidence of bone fractures, heart failure, and gastrointestinal hemorrhage.[5]
Q4: What are the general safety precautions for handling this compound powder?
Handling and Storage
Best Practices for Handling:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.
-
Weighing: When weighing the powder, use an analytical balance within a ventilated enclosure to prevent aerosolization.
-
Spills: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, and then clean the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the waste in accordance with your institution's guidelines for chemical waste.
Storage Recommendations:
This compound should be stored under specific conditions to ensure its stability and integrity for experimental use.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 437.5 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Weighing: In a sterile tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.375 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 4.375 mg of powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]
Note on Solvent Choice: While DMSO is a common solvent for this compound, its solubility in other solvents like ethanol, methanol, or acetonitrile (B52724) for in vitro assays is not well-documented in the provided search results. It is recommended to perform small-scale solubility tests if an alternative solvent is required. For in vivo studies, specific formulations with co-solvents such as PEG300 and Tween 80 have been used.[6]
Troubleshooting Guide for In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Response | Incorrect Drug Concentration: The concentration of this compound may be too low or too high, leading to sub-optimal or toxic effects. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.[7] |
| Cell Line Health: Cells may be at a high passage number, unhealthy, or not expressing sufficient levels of PPARα and PPARγ. | Use low-passage cells and ensure they are healthy and proliferating well before treatment. Verify the expression of PPARα and PPARγ in your cell line. | |
| Incomplete Dissolution: this compound may not be fully dissolved in the stock solution or may have precipitated out upon dilution in aqueous media. | Ensure the stock solution is clear before use. When diluting into aqueous media, vortex immediately and thoroughly. Avoid preparing large volumes of diluted solutions that may sit for extended periods. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before plating and use careful pipetting techniques to seed cells evenly. |
| Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture media may be toxic to the cells. | Ensure the final DMSO concentration is kept low, typically below 0.5%, and include a vehicle control with the same DMSO concentration in all experiments. |
| Compound-Induced Toxicity: At high concentrations, this compound itself may induce cytotoxicity. | Determine the cytotoxic threshold of this compound in your cell line by performing a cell viability assay (e.g., MTT or LDH assay).[7] |
Visualizations
Signaling Pathway of this compound
Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression.
Experimental Workflow: In Vitro PPAR Activation Assay
Caption: A typical workflow for assessing this compound's activity in a cell-based reporter assay.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PPAR | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Aleglitazar and Selective PPAR Agonists in Cardiometabolic Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual PPAR-α/γ agonist Aleglitazar (B1664505) against selective PPAR-α and PPAR-γ agonists. The following analysis is supported by experimental data from key clinical trials, offering insights into their respective efficacies on glycemic control and lipid metabolism.
Peroxisome proliferator-activated receptors (PPARs) are critical regulators of glucose and lipid homeostasis, making them attractive therapeutic targets for type 2 diabetes and dyslipidemia. While selective PPAR-γ agonists (e.g., pioglitazone (B448), rosiglitazone) primarily enhance insulin (B600854) sensitivity and selective PPAR-α agonists (e.g., fenofibrate (B1672516), pemafibrate) mainly improve lipid profiles, the dual agonist this compound was developed to concurrently address both aspects of cardiometabolic disease.[1][2] This guide delves into the clinical trial data to compare the efficacy of this dual-agonist approach with that of selective agonists.
Efficacy on Glycemic and Lipid Parameters: A Tabular Comparison
The following tables summarize the quantitative data from major clinical trials, providing a side-by-side comparison of this compound and selective PPAR agonists on key cardiometabolic markers.
Glycemic Control
| Drug (Trial) | Dosage | Treatment Duration | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) |
| This compound (SYNCHRONY) [3][4] | 150 µ g/day | 16 weeks | ~8.0 | -0.88 (vs. placebo) |
| Pioglitazone (PROactive) [5] | 15-45 mg/day | ~34.5 months | 7.8 | -0.5 (vs. placebo) |
| Rosiglitazone [6] | 4-8 mg/day | 26 weeks | Not Specified | -1.2 to -1.5 (vs. placebo) |
Lipid Profile Modification
| Drug (Trial) | Dosage | Treatment Duration | Change in Triglycerides (%) | Change in HDL-C (%) | Change in LDL-C (%) |
| This compound (SYNCHRONY) [3] | 150 µ g/day | 16 weeks | -43 | +20 | -12 |
| Fenofibrate (FIELD) [7] | 200 mg/day | 5 years | -26 (run-in) | +6.5 (run-in) | -10 (run-in) |
| Pemafibrate (B1668597) [8] | 0.2-0.4 mg/day | 24 weeks | -45.9 to -46.2 | Not Specified | Not Specified |
| Pioglitazone (PROactive) [9] | 15-45 mg/day | ~34.5 months | -9.9 to -12.3 | +18.1 to +20.3 | +5.2 to +9.6 |
| Rosiglitazone [6] | 4-8 mg/day | 26 weeks | Not Specified | Not Specified | Not Specified |
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the design of the cited studies, the following diagrams illustrate the PPAR signaling pathway and a generalized experimental workflow for PPAR agonist clinical trials.
Detailed Experimental Protocols
The clinical trials cited in this guide followed rigorous, multicenter, randomized, double-blind, and placebo- or active-controlled designs. Below are the key methodological aspects of the primary trials discussed.
This compound: The SYNCHRONY Trial
-
Objective: To assess the dose-ranging efficacy and safety of this compound on glycemic control and lipid metabolism in patients with type 2 diabetes.[4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][10]
-
Patient Population: 332 patients with type 2 diabetes who were either drug-naïve or on a stable dose of up to two oral antidiabetic agents.[4]
-
Intervention: Patients were randomized to receive one of four daily doses of this compound (50, 150, 300, or 600 µg), placebo, or open-label pioglitazone (45 mg) for 16 weeks.[3][4]
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to week 16.[4]
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose, insulin, C-peptide, and lipid profiles (triglycerides, HDL-C, LDL-C, non-HDL-C, ApoA1, and ApoB).[10]
-
Laboratory Methods: Standardized central laboratory methods were used for all biochemical analyses.
Selective PPAR-γ Agonist (Pioglitazone): The PROactive Trial
-
Objective: To determine the effect of pioglitazone on macrovascular morbidity and mortality in high-risk patients with type 2 diabetes.[11][12]
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.[11][12]
-
Patient Population: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.[11][12]
-
Intervention: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg daily) or placebo, in addition to their existing glucose-lowering and cardiovascular medications.[11][12]
-
Primary Efficacy Endpoint: Time to the first occurrence of a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and major leg amputation.[12]
-
Secondary Efficacy Endpoints: Included changes in HbA1c, fasting triglycerides, and HDL-C.[9]
-
Laboratory Methods: Glycemic and lipid parameters were assessed at regular intervals at a central laboratory.
Selective PPAR-α Agonist (Fenofibrate): The FIELD Study
-
Objective: To evaluate the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes.[7][13]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[7][14]
-
Patient Population: 9,795 patients with type 2 diabetes not taking statin therapy at entry.[7]
-
Intervention: After a run-in phase with single-blind placebo followed by single-blind fenofibrate, patients were randomized to receive micronized fenofibrate 200 mg daily or placebo for a median of 5 years.[7][13]
-
Primary Efficacy Endpoint: Composite of coronary heart disease death or non-fatal myocardial infarction.[7]
-
Secondary Efficacy Endpoints: Included changes in total cholesterol, LDL-C, HDL-C, and triglycerides.[7]
-
Laboratory Methods: Lipid measurements were performed at a central laboratory at baseline and at regular follow-up visits.
Concluding Remarks
The dual PPAR-α/γ agonist this compound demonstrated potent effects on both glycemic control and lipid profiles in Phase II trials, seemingly offering a comprehensive approach to managing cardiometabolic risk.[3][4] However, the large-scale cardiovascular outcomes trial, AleCardio, was terminated early due to a lack of efficacy in reducing cardiovascular events and an increase in adverse events.[15]
In comparison, selective PPAR-γ agonists like pioglitazone have shown modest benefits on macrovascular outcomes in specific high-risk populations, alongside improvements in glycemic control.[5] Selective PPAR-α agonists such as fenofibrate and pemafibrate have consistently demonstrated robust triglyceride-lowering and HDL-C-raising effects, although their impact on reducing major cardiovascular events has been less definitive, with some studies suggesting benefit in subgroups with atherogenic dyslipidemia.[7][8]
The data suggest that while the concept of a dual PPAR agonist is mechanistically appealing, the clinical translation did not yield the expected cardiovascular benefits with this compound. In contrast, selective PPAR agonists, when targeted to appropriate patient populations, remain valuable tools in the management of type 2 diabetes and dyslipidemia. Future research may focus on developing next-generation PPAR modulators with more refined activity profiles to maximize therapeutic benefits while minimizing adverse effects.
References
- 1. Efficacy and safety of pemafibrate administration in patients with dyslipidemia: a systematic review and updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Roche to Commence Phase III Trials with Innovative Treatment Designed to Lower Cardiovascular Risk in Diabetes Patients with Recent Heart Attack - BioSpace [biospace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosiglitazone treatment and cardiovascular disease in the Veterans Affairs Diabetes Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FIELD: Fenofibrate Intervention and Event Lowering in Diabetes [medscape.org]
- 8. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Long-Term Lipid Effects of Pioglitazone by Baseline Anti-Hyperglycemia Medication Therapy and Statin Use from the PROactive Experience (PROactive 14) [arpi.unipi.it]
- 10. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. PROMINENT Trial: Pemafibrate Lowers Triglycerides Without CV Benefits — Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [acc.org]
- 15. Randomised clinical trial: Pemafibrate, a novel selective peroxisome proliferator-activated receptor α modulator (SPPARMα), versus placebo in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Aleglitazar vs. Rosiglitazone: A Comparative Analysis in Endothelial Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of aleglitazar (B1664505), a dual PPARα/γ agonist, and rosiglitazone (B1679542), a selective PPARγ agonist, based on their performance in preclinical models of endothelial dysfunction. The following sections present quantitative data from various studies, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate an objective evaluation.
Comparative Efficacy on Endothelial Function Markers
The following table summarizes the quantitative effects of this compound and rosiglitazone on key markers of endothelial function as reported in various experimental models. While direct head-to-head studies are limited, this compilation allows for a cross-study comparison of their potential efficacy.
| Parameter | This compound | Rosiglitazone | Model System(s) | Key Findings |
| eNOS Phosphorylation | Increased | Increased | Human Cultured CACs, Cultured Endothelial Cells, Rat Models | Both drugs enhance the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in nitric oxide production.[1][2][3] |
| Nitric Oxide (NO) Production | Data not available in searched articles | Significantly Increased | Cultured Endothelial Cells, Rat Aortic Rings | Rosiglitazone has been shown to directly increase the production of nitric oxide, a critical vasodilator.[2][4][5] |
| Endothelial Progenitor Cell (EPC) / Circulating Angiogenic Cell (CAC) Function | Increased Number and Migration | Increased Number and Migration, Reduced Apoptosis | Wild-type and ApoE-/- Mice, Human Cultured CACs, Rat Models | Both agonists positively impact the function of EPCs/CACs, which are crucial for endothelial repair. This compound increases their number and migration, while rosiglitazone also demonstrates anti-apoptotic effects.[1][3][6][7] |
| Vascular Inflammation | Reduced Markers | Reduced Markers (e.g., CRP, NF-κB) | ApoE-/- Mice, Rat Models, Human Subjects | Both drugs exhibit anti-inflammatory properties in the vasculature. This compound reduced vascular inflammation markers in a mouse model of atherosclerosis.[1][3] Rosiglitazone has been shown to reduce C-reactive protein (CRP) and inhibit the pro-inflammatory NF-κB pathway.[5][8][9] |
| Oxidative Stress | Reduced Apoptosis and p53 Expression | Suppressed | Human Cultured CACs, Rat Models | This compound reduces oxidative stress-induced apoptosis in CACs.[1] Rosiglitazone has been demonstrated to suppress oxidative stress in endothelial cells and animal models.[5][10] |
| Endothelium-Dependent Vasodilation | Improved | Restored/Improved | ApoE-/- Mice Aortas, Rat Mesenteric Arteries, Zucker Diabetic Fatty Rat Femoral Artery | Both drugs have been shown to improve the relaxation of blood vessels in response to endothelial stimuli in various disease models.[1][4][11][12] |
Signaling Pathways and Mechanisms of Action
This compound and rosiglitazone improve endothelial function primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.
This compound , as a dual agonist, activates both PPARα and PPARγ. This dual activation leads to a broader spectrum of effects, including improved lipid metabolism (PPARα) and enhanced insulin (B600854) sensitivity (PPARγ). In endothelial cells, this dual agonism converges on the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS.[1][13][6]
Rosiglitazone is a selective agonist for PPARγ. Its beneficial effects on the endothelium are mediated through both PPARγ and, as some studies suggest, PPARδ.[2][4] Activation of these receptors also leads to the downstream activation of the PI3K/Akt/eNOS signaling cascade, resulting in increased nitric oxide production.[2][4][7] Furthermore, rosiglitazone has been shown to inhibit inflammatory pathways, such as the NF-κB pathway, and reduce oxidative stress.[5][8][10]
Caption: Signaling pathways of this compound and Rosiglitazone in endothelial cells.
Experimental Protocols
This section details the methodologies used in the cited studies to assess endothelial dysfunction.
Endothelium-Dependent Vasodilation
-
Model: Isolated arterial rings (e.g., rat mesenteric arteries, mouse aortas) from animal models of endothelial dysfunction (e.g., metabolic syndrome, atherosclerosis).[1][4]
-
Protocol:
-
Arterial rings are mounted in an organ bath chamber filled with Krebs-Henseleit solution and aerated with 95% O2 and 5% CO2 at 37°C.
-
The rings are pre-contracted with an α-adrenergic agonist such as phenylephrine.
-
Cumulative concentration-response curves to an endothelium-dependent vasodilator, typically acetylcholine, are generated in the presence and absence of the test compound (this compound or rosiglitazone).
-
Vasodilation is measured as the percentage of relaxation from the pre-contracted state.
-
Nitric Oxide (NO) Production Assay
-
Model: Cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).[4]
-
Protocol:
-
Endothelial cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with this compound, rosiglitazone, or vehicle control for a specified duration.
-
The medium is then replaced with a buffer containing a fluorescent NO probe, such as DAF-FM diacetate.
-
Fluorescence intensity, which is proportional to the amount of NO produced, is measured using a fluorescence microscope or plate reader.
-
Western Blot for eNOS Phosphorylation
-
Model: Cultured endothelial cells or protein lysates from arterial tissues.[1][2]
-
Protocol:
-
Cells or tissues are treated with the test compounds.
-
Total protein is extracted and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified using densitometry. The ratio of phosphorylated eNOS to total eNOS is calculated.
-
Circulating Angiogenic Cell (CAC) Migration Assay
-
Model: CACs isolated from peripheral blood or bone marrow of mice or human subjects.[1][13]
-
Protocol:
-
CACs are isolated using density gradient centrifugation and cultured.
-
A modified Boyden chamber assay is used, where CACs, pre-treated with this compound, rosiglitazone, or vehicle, are placed in the upper chamber.
-
The lower chamber contains a chemoattractant, such as vascular endothelial growth factor (VEGF).
-
After an incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is quantified by microscopy.
-
Caption: A generalized workflow for in vitro, ex vivo, and in vivo experiments.
Conclusion
Both this compound and rosiglitazone demonstrate significant beneficial effects in preclinical models of endothelial dysfunction. They share a common mechanism of improving endothelial function through the activation of the PI3K/Akt/eNOS pathway, leading to enhanced nitric oxide signaling. They also both exhibit anti-inflammatory and pro-angiogenic properties.
The primary distinction lies in their receptor activation profile. This compound's dual PPARα/γ agonism may offer a broader therapeutic window by simultaneously addressing dyslipidemia and hyperglycemia, both of which are key contributors to endothelial dysfunction. Rosiglitazone, as a selective PPARγ agonist, has a well-documented and potent effect on improving insulin sensitivity and has also been shown to act via PPARδ in the vasculature.
The choice between these agents in a research or drug development context would depend on the specific aspects of endothelial dysfunction being targeted. Further head-to-head comparative studies in standardized models are warranted to definitively delineate their relative potencies and full spectrum of vascular effects. It is also important to note that the clinical development of this compound was halted due to a lack of cardiovascular efficacy and side effects in a specific patient population, while rosiglitazone's clinical use has been restricted due to concerns about cardiovascular safety.[14][15][16] These clinical outcomes underscore the complexity of translating preclinical findings to human cardiovascular disease.
References
- 1. The dual PPARα/γ agonist this compound increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Restores Endothelial Dysfunction in a Rat Model of Metabolic Syndrome through PPARγ- and PPARδ-Dependent Phosphorylation of Akt and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone Restores Endothelial Dysfunction in a Rat Model of Metabolic Syndrome through PPARγ- and PPARδ-Dependent Phosphorylation of Akt and eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone via PPARγ-dependent suppression of oxidative stress attenuates endothelial dysfunction in rats fed homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR Gamma and Angiogenesis: Endothelial Cells Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone via upregulation of Akt/eNOS pathways attenuates dysfunction of endothelial progenitor cells, induced by advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone reduces the inflammatory response in a model of vascular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of rosiglitazone treatment on circulating vascular and inflammatory markers in insulin-resistant subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone via PPARγ-dependent suppression of oxidative stress attenuates endothelial dysfunction in rats fed homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Rosiglitazone reverses endothelial dysfunction but not remodeling of femoral artery in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dual PPARα/γ agonist this compound increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of pioglitazone and rosiglitazone for hospitalization for acute myocardial infarction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aleglitazar and Fenofibrate: Efficacy, Safety, and Mechanistic Insights
Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR) agonist, and Fenofibrate (B1672516), a selective PPARα agonist, have both been investigated for their roles in managing dyslipidemia and related metabolic disorders. While both agents act on the PPAR system, their distinct receptor affinities translate into different clinical profiles. This guide provides a comprehensive comparison of their effects on lipid and glycemic parameters, supported by experimental data from key clinical trials, and details their underlying mechanisms of action.
Executive Summary
This compound, with its dual PPARα and PPARγ agonism, demonstrated potent effects on both lipid and glucose metabolism. Clinical trials revealed its capacity to significantly reduce glycated hemoglobin (HbA1c), triglycerides, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). However, its development was halted due to cardiovascular safety concerns, including an increased risk of heart failure, gastrointestinal bleeding, and bone fractures.[1][2]
Fenofibrate, a long-standing therapy for dyslipidemia, primarily activates PPARα. This mechanism leads to a robust reduction in triglycerides and an increase in HDL-C, with more modest effects on LDL-C.[3][4][5] Its impact on glycemic control is less pronounced compared to dual agonists like this compound.[6][7] Fenofibrate's safety profile is well-established, with the most common side effects including gastrointestinal discomfort and an increase in serum creatinine.
Due to the discontinuation of this compound's development, no head-to-head clinical trials directly comparing it with Fenofibrate are available. Therefore, this analysis presents an indirect comparison based on data from their respective clinical trial programs.
Mechanism of Action: A Tale of Two Receptors
The differing clinical effects of this compound and Fenofibrate stem from their distinct interactions with the PPAR family of nuclear receptors.
This compound acts as a dual agonist, activating both PPARα and PPARγ.[8]
-
PPARα activation is primarily responsible for regulating fatty acid metabolism, leading to decreased triglyceride synthesis and increased HDL-C production.
-
PPARγ activation is key to improving insulin (B600854) sensitivity and regulating glucose metabolism, a mechanism shared with the thiazolidinedione class of antidiabetic drugs.
Fenofibrate , on the other hand, is a selective agonist of PPARα .[9] Its primary effects are on lipid metabolism, with minimal direct impact on insulin sensitivity through PPARγ.
Signaling Pathway Diagram
Comparative Efficacy: Lipid and Glycemic Profiles
The following tables summarize the quantitative effects of this compound and Fenofibrate on key metabolic markers, based on data from significant clinical trials.
Glycemic Control
| Parameter | This compound (SYNCHRONY Trial - 150 µg dose) | Fenofibrate (ACCORD Lipid Trial) |
| Change in HbA1c (%) | -0.52 (compared to placebo)[10] | No significant difference vs. placebo[11] |
| Change in Fasting Plasma Glucose (mg/dL) | Statistically significant reduction vs. placebo[1] | No significant difference vs. placebo[11] |
Note: The SYNCHRONY trial for this compound was a 16-week, dose-ranging study in patients with type 2 diabetes. The ACCORD Lipid trial had a mean follow-up of 4.7 years in patients with type 2 diabetes at high risk for cardiovascular disease, who were also on statin therapy.
Lipid Profile
| Parameter | This compound (SYNCHRONY Trial - 150 µg dose) | Fenofibrate (ACCORD Lipid Trial) |
| Change in Triglycerides (%) | ~ -40% (dose-dependent) | -22% (vs. placebo)[5] |
| Change in HDL-C (%) | ~ +20% (dose-dependent) | +8.4% (vs. placebo)[11] |
| Change in LDL-C (%) | ~ -15% (dose-dependent) | -1% (vs. placebo)[11] |
Note: The lipid-modifying effects of this compound were observed to be dose-dependent in the SYNCHRONY trial. The data for Fenofibrate from the ACCORD Lipid trial reflects its effect in addition to statin therapy.
Safety and Tolerability
A comparative overview of the safety profiles is crucial for understanding the clinical applicability of these agents.
| Adverse Event | This compound | Fenofibrate |
| Weight Gain | Yes, dose-dependent[10] | Generally neutral or slight decrease |
| Edema | Yes, dose-dependent[10] | Less common than with PPARγ agonists |
| Increased Serum Creatinine | Yes[1] | Yes, generally reversible[12] |
| Congestive Heart Failure | Increased risk observed[1] | Not a typical side effect |
| Bone Fractures | Increased risk observed[1] | Not a typical side effect |
| Gastrointestinal Bleeding | Increased risk observed[1] | Can cause gastrointestinal discomfort |
Experimental Protocols
Detailed methodologies from key clinical trials provide context for the presented data.
This compound: SYNCHRONY Trial
The SYNCHRONY study was a Phase II, randomized, double-blind, placebo-controlled, dose-ranging trial.
-
Patient Population: Patients with type 2 diabetes who were either drug-naïve or on a stable dose of up to two oral antidiabetic agents.
-
Intervention: Patients were randomized to receive one of four daily doses of this compound (50 µg, 150 µg, 300 µg, or 600 µg), placebo, or open-label pioglitazone (B448) 45 mg for 16 weeks.[10]
-
Efficacy Endpoints: The primary endpoint was the change in HbA1c from baseline. Secondary endpoints included changes in fasting plasma glucose and lipid parameters.
-
Laboratory Methods:
-
HbA1c: Measured by a central laboratory using a standardized, high-performance liquid chromatography (HPLC) method.
-
Lipid Profile: Fasting blood samples were collected, and total cholesterol, HDL-C, LDL-C, and triglycerides were determined using standard enzymatic colorimetric methods.
-
Experimental Workflow for the SYNCHRONY Trial
Fenofibrate: ACCORD Lipid Trial
The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial was a randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with type 2 diabetes at high risk for cardiovascular disease, who were already being treated with a statin.[11]
-
Intervention: Patients were randomized to receive either fenofibrate (160 mg daily) or a placebo, in addition to their statin therapy. The mean follow-up was 4.7 years.[3][11]
-
Efficacy Endpoints: The primary outcome was the first occurrence of a major cardiovascular event. Lipid parameters were assessed as secondary outcomes.
-
Laboratory Methods:
-
Lipid Profile: Blood samples were collected after a 12-hour fast. Total cholesterol, triglycerides, and HDL-C were measured at a central laboratory. LDL-C was calculated using the Friedewald equation.
-
Experimental Workflow for the ACCORD Lipid Trial
Conclusion
References
- 1. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 6. brieflands.com [brieflands.com]
- 7. Fenofibrate treatment is associated with better glycemic control and lower serum leptin and insulin levels in type 2 diabetic patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impact of Fenofibrate on Type 2 Diabetes Patients with Features of the Metabolic Syndrome: Subgroup Analysis From FIELD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action to Control Cardiovascular Risk in Diabetes Lipid Trial - American College of Cardiology [acc.org]
- 12. gpnotebook.com [gpnotebook.com]
A Tale of Two Glitazars: A Comparative Analysis of Aleglitazar and Muraglitazar
Aleglitazar (B1664505) and Muraglitazar (B1676866), both dual peroxisome proliferator-activated receptor (PPAR) agonists, were once promising therapeutic candidates for type 2 diabetes, designed to tackle both hyperglycemia and dyslipidemia.[1][2] However, their development was halted due to significant safety concerns, marking a cautionary chapter in the story of dual PPARα/γ agonists.[2][3][4] This guide provides a detailed, data-driven comparison of these two agents, drawing from the clinical and preclinical data available before their discontinuation.
Mechanism of Action: Dual PPARα/γ Agonism
Both this compound and Muraglitazar exert their effects by activating two subtypes of the peroxisome proliferator-activated receptor: PPARα and PPARγ.[1][2] PPARγ activation is the primary mechanism of thiazolidinediones (TZDs), leading to improved insulin (B600854) sensitivity and glucose uptake in peripheral tissues.[5][6] PPARα activation, the target of fibrate drugs, plays a crucial role in lipid metabolism, primarily by increasing the catabolism of triglycerides and modulating cholesterol levels.[5][6] By combining these two actions, dual PPARα/γ agonists, or "glitazars," were designed to offer a comprehensive treatment for the metabolic abnormalities characteristic of type 2 diabetes.[5]
The intended signaling pathway for these glitazars involves binding to and activating PPARα and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Head-to-Head Comparison of Efficacy
Direct head-to-head clinical trials comparing this compound and Muraglitazar were not completed due to their premature discontinuation. However, by examining their performance against placebo and other comparators in separate clinical trial programs, a comparative assessment of their efficacy can be constructed.
Glycemic Control
Both agents demonstrated significant improvements in glycemic control. In a 24-week monotherapy trial, Muraglitazar at 2.5 mg and 5 mg doses reduced HbA1c levels by -1.05% and -1.23% respectively, compared to a -0.32% reduction with placebo.[7] A pooled analysis of three phase III trials showed that this compound (150 µ g/day ) also led to statistically significant reductions in HbA1c compared to placebo over 26 weeks.[8]
| Parameter | This compound (150 µ g/day ) | Muraglitazar (5 mg/day) | Placebo | Comparator |
| Change in HbA1c from Baseline | Statistically significant reduction[8] | -1.23%[7] | -0.32%[7] | Pioglitazone (15 mg): -0.57%[9] |
Table 1: Comparison of Glycemic Control
Lipid Profile Modification
A key therapeutic goal for dual PPAR agonists is the improvement of dyslipidemia. Both this compound and Muraglitazar showed beneficial effects on lipid profiles. Muraglitazar (5 mg) treatment for 24 weeks resulted in a -27% change in triglycerides and a 16% increase in HDL cholesterol.[7] this compound also demonstrated favorable changes in lipid profiles.[8] In a preclinical study using a primate model, this compound (0.03 mg/kg per day) reduced triglyceride levels by an average of 89% and increased HDL cholesterol levels by 125%.[10][11]
| Parameter | This compound | Muraglitazar (5 mg/day) | Placebo/Comparator |
| Triglycerides | Significant reduction[8][10][11] | -27%[7] | Placebo: N/A; Pioglitazone (15 mg): -9%[9] |
| HDL Cholesterol | Significant increase[8][10][11] | +16%[7] | Placebo: N/A; Pioglitazone (15 mg): +10%[9] |
| LDL Cholesterol | Reduced by 41% (primate study)[10][11] | -5% (non-HDL cholesterol)[7] | N/A |
| Apolipoprotein B | Significant decrease[12] | -12%[7] | N/A |
Table 2: Comparison of Lipid Profile Modifications
Safety and Tolerability: The Achilles' Heel
The promising efficacy of both this compound and Muraglitazar was overshadowed by significant safety concerns that ultimately led to the termination of their development.
Muraglitazar and Cardiovascular Risk
The development of Muraglitazar was halted due to an increased risk of major adverse cardiovascular events.[2][13] A meta-analysis of phase II and III clinical trials revealed that Muraglitazar was associated with a higher incidence of a composite endpoint of death, myocardial infarction, stroke, transient ischemic attack, and congestive heart failure compared to placebo or pioglitazone.[13][14] Specifically, the relative risk for the composite endpoint of death, myocardial infarction, or stroke was 2.23 for Muraglitazar-treated patients.[13][14] The incidence of congestive heart failure was also notably higher in the Muraglitazar group.[13][14]
| Adverse Event | Muraglitazar | Control (Placebo or Pioglitazone) | Relative Risk (95% CI) | P-value |
| Death, MI, or Stroke | 1.47% (35/2374)[13][14] | 0.67% (9/1351)[13][14] | 2.23 (1.07-4.66)[13][14] | 0.03[13][14] |
| Death, MI, Stroke, TIA, CHF | 2.11% (50/2374)[13][14] | 0.81% (11/1351)[13][14] | 2.62 (1.36-5.05)[13][14] | 0.004[13][14] |
| Congestive Heart Failure | 0.55% (13/2374)[13] | 0.07% (1/1351)[13] | 7.43 (0.97-56.8)[13] | 0.053[13] |
Table 3: Cardiovascular Adverse Events with Muraglitazar
This compound: A Different Set of Concerns
The development of this compound was discontinued (B1498344) due to a combination of a lack of cardiovascular efficacy and the emergence of PPAR-related side effects in patients with type 2 diabetes post-acute coronary syndrome.[8] While a meta-analysis did not show the same pronounced cardiovascular risk as Muraglitazar, it did reveal a poor safety profile.[12] this compound treatment was associated with an increased incidence of hypoglycemia, gastrointestinal hemorrhage, bone fractures, and heart failure.[12] It also led to increases in serum creatinine (B1669602) and decreases in the estimated glomerular filtration rate.[12] Furthermore, like other PPARγ agonists, this compound was associated with weight gain.[8]
| Adverse Event | This compound | Placebo/Comparator |
| Hypoglycemia | More frequent (7.8%)[8] | 1.7%[8] |
| Body Weight Change | +1.37 kg[8] | -0.53 kg[8] |
| Peripheral Edema | Similar incidence to placebo[8] | N/A |
| Congestive Heart Failure | No reports in pooled analysis of 3 trials[8] | N/A |
| Increased Serum Creatinine | Significant increase[12] | N/A |
| Decreased eGFR | Significant decrease[12] | N/A |
| Bone Fractures | Higher incidence[12] | N/A |
| Gastrointestinal Hemorrhage | Higher incidence[12] | N/A |
Table 4: Safety Profile of this compound
Experimental Protocols
The data presented in this guide are derived from prospective, randomized, double-blind, multicenter clinical trials.
General Clinical Trial Design
For both this compound and Muraglitazar, phase II and III trials typically enrolled patients with type 2 diabetes who had inadequate glycemic control (e.g., HbA1c between 7% and 10%).[8][13] Patients were randomized to receive the investigational drug, placebo, or an active comparator.[8][13] The treatment duration in the cited studies ranged from 24 to 104 weeks.[13]
The workflow for a typical clinical trial evaluating these agents would follow the structure below:
Key Efficacy and Safety Endpoints
-
Primary Efficacy Endpoint: The primary measure of glycemic control was typically the change in HbA1c from baseline to the end of the study period.[8]
-
Secondary Efficacy Endpoints: These often included changes in fasting plasma glucose, lipid parameters (triglycerides, HDL-C, LDL-C, apolipoprotein B), and measures of insulin resistance.[8]
-
Safety Endpoints: Safety was assessed by monitoring adverse events, including cardiovascular events (death, myocardial infarction, stroke), congestive heart failure, edema, weight gain, and laboratory abnormalities (e.g., liver enzymes, creatinine).[8][13]
Conclusion
This compound and Muraglitazar represent a critical juncture in the development of dual PPARα/γ agonists. While they demonstrated the potential to address both hyperglycemia and dyslipidemia in type 2 diabetes, their development was ultimately curtailed by unacceptable safety profiles. The experience with these agents underscores the challenge of achieving a balanced activation of PPARα and PPARγ to yield a favorable risk-benefit profile. For researchers and drug development professionals, the story of this compound and Muraglitazar serves as a valuable case study, highlighting the importance of thorough cardiovascular safety assessment and the complex interplay of metabolic pathways targeted by dual-acting agents.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muraglitazar - Wikipedia [en.wikipedia.org]
- 3. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR agonist - Wikipedia [en.wikipedia.org]
- 7. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of muraglitazar: a double-blind, 24-week, dose-ranging study in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. saegre.org.ar [saegre.org.ar]
Aleglitazar's Impact on Lipid Profiles: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of Aleglitazar's effects on lipid profiles, comparing its performance with other established lipid-modifying agents. The information is compiled from a range of preclinical and clinical trial data to offer an objective overview for researchers, scientists, and professionals in drug development.
Abstract
This compound (B1664505) is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual agonism is designed to concurrently improve glycemic control and modulate lipid profiles, a significant advantage in managing type 2 diabetes and associated dyslipidemia.[1] Clinical evidence from Phase II and III trials, such as SYNCHRONY and ALECARDIO, demonstrates this compound's efficacy in beneficially altering lipid parameters.[1][2][3][4][5] This guide synthesizes the available quantitative data on this compound's effects on High-Density Lipoprotein Cholesterol (HDL-C), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG), and juxtaposes it with the performance of other commonly prescribed lipid-lowering therapies, including statins, fibrates, and other PPAR agonists.
Data Presentation: Comparative Efficacy on Lipid Profiles
The following tables summarize the percentage change in key lipid parameters observed in various studies for this compound and its comparators. It is important to note that these data are derived from different clinical trials with varying patient populations, study durations, and baseline characteristics; therefore, direct cross-trial comparisons should be interpreted with caution.
Table 1: this compound - Effects on Lipid Profile
| Study/Trial | Dosage | HDL-C Change | LDL-C Change | Triglycerides Change | Reference |
| Primate Model | 0.03 mg/kg/day | ▲ 125% | ▼ 41% | ▼ 89% | [6] |
| ALECARDIO (vs. Placebo) | 150 µ g/day | ▲ 12.9% (vs. 9.4% for placebo) | Data not specified in provided abstracts | Data not specified in provided abstracts | [3][7] |
| SYNCHRONY (Phase II) | 50-600 µ g/day | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [1][5] |
| Pooled Phase III Trials | 150 µ g/day | Beneficial changes noted | Beneficial changes noted | Beneficial changes noted | [7] |
Table 2: Comparator Lipid-Lowering Agents - Effects on Lipid Profile
| Drug Class | Drug | Dosage | HDL-C Change | LDL-C Change | Triglycerides Change | Reference |
| Statins | Atorvastatin | 10 mg/day | ▲ 6% | ▼ 40% | ▼ 25% | [8] |
| Atorvastatin | 80 mg/day | ▲ 5.2% | ▼ 52% | ▼ 35% | [8] | |
| Rosuvastatin | 10 mg/day | ▲ 8-10% | ▼ 46% | ▼ 20-26% | [9] | |
| Rosuvastatin | 40 mg/day | ▲ 8-10% | ▼ 55% | ▼ 20-26% | [9] | |
| Fibrates | Fenofibrate | 160 mg/day | ▲ 18.8% | ▼ 5.5% | ▼ 43.2% | |
| Fenofibrate | 200 mg/day | ▲ 6.5% | ▼ 10% | ▼ 26% | ||
| PPAR Agonist | Pioglitazone | 30 mg/day | ▲ 14.9% | ▲ 15.7% | ▼ 12% | [4] |
| Pioglitazone | 45 mg/day | ▲ 15.6% | ▲ 1.09% (not significant) | ▼ 9.9% |
Experimental Protocols
The clinical trials referenced in this guide generally adhere to established protocols for assessing the efficacy and safety of lipid-modifying drugs. Below is a summary of the typical methodologies employed.
Study Design: The majority of the cited human studies are randomized, double-blind, placebo-controlled trials.[2][4][5] The ALECARDIO trial, a large-scale Phase III study, enrolled 7,226 patients with type 2 diabetes and a recent acute coronary syndrome.[2][3][4] The SYNCHRONY study was a Phase II dose-ranging trial.[1][5]
Patient Population: Inclusion criteria for these trials typically involve patients with type 2 diabetes and dyslipidemia who may or may not be on other standard-of-care medications.[2][5] For instance, the ALECARDIO trial specifically recruited patients with a recent acute coronary syndrome.[2][3][4]
Interventions: Patients are randomly assigned to receive a specific dose of the investigational drug (e.g., this compound 150 µg daily in the ALECARDIO trial) or a matching placebo.[2][4] Some studies, like the SYNCHRONY trial, may include an active comparator arm (e.g., pioglitazone).[5]
Lipid Profile Measurement:
-
Sample Collection: Blood samples are typically collected from patients after a fasting period of 9-12 hours to ensure that lipid levels are not influenced by recent food intake.[10]
-
Analysis: The lipid panel, including total cholesterol, HDL-C, LDL-C, and triglycerides, is analyzed in a central laboratory to ensure consistency and accuracy of the results. Standardized and validated assays are used for these measurements. LDL-C is often calculated using the Friedewald formula, except in cases of high triglycerides, where direct measurement methods may be employed.[11] Modern clinical trials may also utilize advanced techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze lipoprotein particle size and number.
Statistical Analysis: The primary efficacy endpoints in these trials are typically the mean or median percentage change in lipid parameters from baseline to the end of the treatment period. Statistical significance is determined using appropriate statistical tests, such as analysis of covariance (ANCOVA), with baseline values as a covariate.
Mandatory Visualization
Caption: this compound's dual PPARα/γ activation pathway.
Caption: Typical workflow of a lipid-lowering drug clinical trial.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vrn.nl [vrn.nl]
- 4. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investor highlights - Get an overview of our investor services [novonordisk.com]
- 9. Effects of Different Forms of Statins on Lipid Profile in Hyperlipidemic Patients [boa.unimib.it]
- 10. Lipid Panel Analysis | How to read Lipid Panel Blood Work - My Care Labs [mycarelabs.com]
- 11. myadlm.org [myadlm.org]
Aleglitazar and Cardiovascular Outcomes: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR) agonist with a balanced affinity for PPARα and PPARγ subtypes, was developed to address the intertwined issues of dyslipidemia and insulin (B600854) resistance in patients with type 2 diabetes mellitus.[1] The therapeutic rationale was that by activating both PPARα and PPARγ, this compound could simultaneously improve lipid profiles and glycemic control, potentially reducing the high risk of cardiovascular events in this patient population.[2][3] This guide provides a comprehensive comparison of the cardiovascular outcomes of this compound versus placebo, drawing primarily from the pivotal AleCardio phase 3 clinical trial.
Mechanism of Action: Dual PPARα/γ Agonism
This compound's mechanism of action lies in its ability to activate both PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, as well as inflammation.[4] PPARα activation is known to lower triglycerides and increase high-density lipoprotein (HDL) cholesterol, while PPARγ activation improves insulin sensitivity and glucose uptake.[2] The combined agonism was hypothesized to offer a synergistic benefit for cardiovascular risk reduction.[1]
The AleCardio Trial: Experimental Protocol
The primary source of data for this comparison is the AleCardio trial, a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[4]
Objective: To determine if adding this compound to standard medical therapy reduces cardiovascular morbidity and mortality in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[5]
Patient Population: The trial enrolled 7,226 patients with a recent ACS (myocardial infarction or unstable angina) and type 2 diabetes mellitus.[1]
Intervention: Patients were randomized in a 1:1 ratio to receive either 150 μg of this compound daily or a matching placebo, in addition to standard medical care.[5]
Primary Efficacy Endpoint: The primary composite endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[4]
Principal Safety Endpoints: Key safety endpoints included hospitalization due to heart failure and changes in renal function.[4]
Cardiovascular and Safety Outcomes: A Tabular Comparison
The AleCardio trial was terminated prematurely after a median follow-up of 104 weeks due to a determination of futility for the primary efficacy endpoint and an increase in adverse events in the this compound group.[1][5][6]
Primary Cardiovascular Endpoint
This compound did not demonstrate a significant reduction in the primary composite endpoint compared to placebo.[1][5]
| Endpoint | This compound (n=3616) | Placebo (n=3610) | Hazard Ratio (95% CI) | P-value |
| Cardiovascular Death, Nonfatal MI, or Nonfatal Stroke | 344 (9.5%) | 360 (10.0%) | 0.96 (0.83 - 1.11) | 0.57 |
Data from the AleCardio trial.[1][5]
Key Safety Endpoints and Adverse Events
Treatment with this compound was associated with a higher incidence of several serious adverse events compared to placebo.[1][5]
| Adverse Event | This compound (n=3616) | Placebo (n=3610) | P-value |
| Hospitalization for Heart Failure | 3.4% | 2.8% | 0.14 |
| Gastrointestinal Hemorrhage | 2.4% | 1.7% | 0.03 |
| Renal Dysfunction | 7.4% | 2.7% | <0.001 |
| Bone Fractures | Increased risk | Baseline risk | Not specified |
Data from the AleCardio trial.[1][5] A meta-analysis of seven studies including 11,832 individuals also indicated a poor safety profile for this compound, with a higher incidence of hypoglycemia, gastrointestinal hemorrhage, bone fractures, heart failure, and cardiovascular death.[7][8]
Impact on Glycemic Control and Lipid Profile
Despite the lack of cardiovascular benefit, this compound did show efficacy in improving glycemic and lipid parameters.
| Parameter | This compound | Placebo |
| HbA1c Reduction | Statistically significant reduction | - |
| Triglyceride Levels | Significant reduction | - |
| HDL-C Levels | Significant increase | - |
Qualitative summary from multiple sources.[1][7][9]
Conclusion
The AleCardio trial demonstrated that despite favorable effects on glycemic control and lipid profiles, this compound did not reduce the risk of major adverse cardiovascular events in patients with type 2 diabetes and recent acute coronary syndrome.[5] Furthermore, treatment with this compound was associated with an increased risk of serious adverse events, including heart failure, gastrointestinal bleeding, and renal dysfunction.[1][6] These findings led to the discontinuation of the clinical development of this compound for cardiovascular risk reduction.[10] The results of the AleCardio trial underscore the complexity of translating improvements in metabolic markers to tangible cardiovascular benefits and highlight the importance of large-scale cardiovascular outcome trials in the evaluation of new therapies for type 2 diabetes.
References
- 1. vrn.nl [vrn.nl]
- 2. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Aleglitazar's Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Aleglitazar (B1664505), a dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ agonist. The development of this compound was discontinued (B1498344) due to an unfavorable benefit-risk profile, specifically a lack of cardiovascular efficacy and the emergence of safety concerns in the AleCardio trial.[1][2] This analysis offers a comparative look at its performance against a placebo and other classes of drugs for type 2 diabetes, supported by experimental data from key clinical trials.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.
Table 1: Glycemic and Metabolic Efficacy
| Drug Class | Drug | Trial | Change in HbA1c (%) (Drug vs. Placebo/Comparator) | Change in Fasting Plasma Glucose (mg/dL) (Drug vs. Placebo) | Change in Body Weight (kg) (Drug vs. Placebo) |
| Dual PPAR-α/γ Agonist | This compound 150 µg | AleCardio[3] | -0.60 (vs. Placebo) | Significant decrease (vs. Placebo)[4] | +1.37 (vs. Placebo)[5] |
| This compound 150 µg | SYNCHRONY[6] | -0.85 (vs. Placebo) | Not Reported | +0.52 (vs. Placebo) | |
| Thiazolidinedione (PPAR-γ Agonist) | Pioglitazone (B448) 45 mg | SYNCHRONY[7] | Not Directly Compared to Placebo | Not Reported | +1.06 |
| SGLT2 Inhibitor | Canagliflozin (B192856) 100/300 mg | CANVAS[8] | -0.65 / -0.73 (vs. Placebo) | -1.25 / -1.61 mmol/L (vs. Placebo) | -1.9 / -2.4 % (vs. Placebo) |
| Dapagliflozin 10 mg | DECLARE-TIMI 58[9] | Lower than Placebo | Not Reported | Lower than Placebo | |
| GLP-1 Receptor Agonist | Semaglutide 0.5/1.0 mg | SUSTAIN-6[10] | -0.7 / -1.0 (vs. Placebo) | Not Reported | -2.9 / -4.3 (vs. Placebo) |
| Liraglutide 1.8 mg | LEADER[11] | Reduced vs. Placebo | Not Reported | Reduced vs. Placebo |
Table 2: Lipid Profile Modification
| Drug Class | Drug | Trial | Change in HDL-C (%) (Drug vs. Placebo) | Change in LDL-C (%) (Drug vs. Placebo) | Change in Triglycerides (%) (Drug vs. Placebo) |
| Dual PPAR-α/γ Agonist | This compound 150 µg | AleCardio[3] | +3.7 | Increased | Decreased |
| This compound 150 µg | Primate Model[12] | +125 | -41 | -89 | |
| Thiazolidinedione (PPAR-γ Agonist) | Pioglitazone | General[1] | Modest Increase | Generally Neutral or Small Increase | Modest Decrease |
| SGLT2 Inhibitor | Canagliflozin | General | Small Increase | Small Increase | Small Decrease |
| Dapagliflozin | General | Small Increase | Small Increase | Small Decrease | |
| GLP-1 Receptor Agonist | Semaglutide | General | Neutral to Small Increase | Small Decrease | Small to Moderate Decrease |
| Liraglutide | LEADER[13] | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo |
Table 3: Key Adverse Events
| Drug Class | Drug | Trial | Hypoglycemia (Drug vs. Placebo) | Heart Failure (Drug vs. Placebo) | Bone Fractures (Drug vs. Placebo) | Gastrointestinal Hemorrhage (Drug vs. Placebo) |
| Dual PPAR-α/γ Agonist | This compound 150 µg | AleCardio[14] | Increased | 3.4% vs. 2.8% | Increased[2] | 2.4% vs. 1.7% |
| This compound 150 µg | Pooled Analysis[5] | 7.8% vs. 1.7% | No reports of congestive heart failure | Not Reported | Not Reported | |
| Thiazolidinedione (PPAR-γ Agonist) | Pioglitazone | General[1] | Low risk as monotherapy | Increased risk | Increased risk | Not a commonly reported side effect |
| SGLT2 Inhibitor | Canagliflozin | CANVAS[15] | Low risk | 33% risk reduction in hospitalization | Increased risk of amputation | Not a commonly reported side effect |
| Dapagliflozin | DECLARE-TIMI 58[16] | Less frequent than placebo | Reduction in hospitalization | No difference | Not a commonly reported side effect | |
| GLP-1 Receptor Agonist | Semaglutide | SUSTAIN-6[10] | 8.3-10.7% vs. 5.3% | Not Reported | Not Reported | Nausea was common |
| Liraglutide | LEADER[17] | Severe hypoglycemia more common with placebo | Non-significant reduction in hospitalization | Not Reported | Acute gallstone disease more common |
Experimental Protocols
This compound: AleCardio Trial (NCT01042769)[14][18]
-
Objective: To determine if this compound reduces cardiovascular morbidity and mortality in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[18]
-
Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[14][18]
-
Participants: 7,226 patients hospitalized for ACS (myocardial infarction or unstable angina) with type 2 diabetes.[14][18]
-
Intervention: this compound 150 µg daily or placebo, in addition to standard medical therapy.[14]
-
Primary Efficacy Endpoint: Time to the first event of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]
-
Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function.[14]
-
Inclusion Criteria (General): Hospitalization for ACS with established or newly diagnosed type 2 diabetes.[19]
-
Exclusion Criteria (General): Specific contraindications to the study drug or conditions that could interfere with the study's conduct or interpretation.[19]
This compound: SYNCHRONY Trial (NCT00388518)[6]
-
Objective: To establish the glucose-lowering and lipid-modifying effects, and safety profile of this compound.[6]
-
Design: Phase 2, randomized, double-blind, dose-ranging study with an open-label comparator.[6]
-
Participants: 332 patients with type 2 diabetes (drug-naive or on ≤2 oral agents).[6]
-
Intervention: this compound (50 µg, 150 µg, 300 µg, or 600 µg daily), placebo, or open-label pioglitazone 45 mg daily for 16 weeks.[6]
-
Primary Efficacy Endpoint: Change in glycosylated hemoglobin (HbA1c) concentration from baseline to the end of treatment.[6]
-
Secondary Endpoints: Changes in lipid profiles and other safety parameters.[6]
Signaling Pathways and Experimental Workflows
This compound and Pioglitazone: PPAR Signaling Pathway
This compound acts as a dual agonist for both PPAR-α and PPAR-γ, while pioglitazone is a selective PPAR-γ agonist. Activation of these nuclear receptors leads to the regulation of genes involved in glucose and lipid metabolism.[20]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vrn.nl [vrn.nl]
- 4. vectormine.com [vectormine.com]
- 5. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. First Results from Phase 3 CANVAS Trial Show Canagliflozin as Add-on Therapy to Insulin Lowered Blood Sugar Levels in Patients with Type 2 Diabetes at an Elevated Risk for Cardiovascular Disease [jnj.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesonthenet.com [diabetesonthenet.com]
- 11. ajmc.com [ajmc.com]
- 12. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Janssen reports positive results from CANVAS programme of canagliflozin - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. adameetingnews.org [adameetingnews.org]
- 17. diabetesonthenet.com [diabetesonthenet.com]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. cvia-journal.org [cvia-journal.org]
- 20. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
A Comparative Analysis of the AleCardio Clinical Trial: Replicating Key Findings
The AleCardio clinical trial was a significant phase 3 study designed to evaluate the potential of the dual peroxisome proliferator-activated receptor (PPAR) agonist, aleglitazar (B1664505), in reducing cardiovascular morbidity and mortality. This guide provides a detailed comparison of the findings from the AleCardio trial, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
This compound was developed as a dual PPARα and PPARγ agonist, a class of drugs intended to synergistically manage both lipid levels and glucose control.[1] Activation of PPARα primarily influences lipid metabolism, while PPARγ activation improves insulin (B600854) sensitivity.[1][2] Pre-clinical and phase II studies of this compound showed promising results in improving glycemic control and lipid profiles, suggesting a potential for reducing cardiovascular risk in patients with type 2 diabetes.[3][4][5]
The AleCardio Trial: An Overview
The AleCardio trial was a multicenter, randomized, double-blind, placebo-controlled study involving 7,226 patients with type 2 diabetes who had recently experienced an acute coronary syndrome (ACS).[6][7] The trial was conducted across 720 hospitals in 26 countries.[6] Participants were randomized to receive either 150 µg of this compound daily or a placebo, in addition to standard medical therapy.[6][8]
The primary efficacy endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[6][8] Key safety endpoints included hospitalization due to heart failure and changes in renal function.[6]
However, the trial was terminated prematurely by the Data and Safety Monitoring Board (DSMB) after a median follow-up of 104 weeks.[6][9] The termination was due to a determination of futility for the primary efficacy endpoint and an increase in the rate of specific safety concerns.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the AleCardio clinical trial, comparing the this compound group with the placebo group.
Table 1: Primary Efficacy Endpoint and Components
| Outcome | This compound Group (n=3,616) | Placebo Group (n=3,610) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 344 (9.5%) | 360 (10.0%) | 0.96 (0.83-1.11) | 0.57 |
| Cardiovascular Death | 158 (4.4%) | 151 (4.2%) | 1.05 (0.85-1.31) | 0.64 |
| Nonfatal Myocardial Infarction | 149 (4.1%) | 164 (4.5%) | 0.91 (0.73-1.13) | 0.39 |
| Nonfatal Stroke | 47 (1.3%) | 55 (1.5%) | 0.86 (0.59-1.25) | 0.43 |
| Data sourced from Lincoff et al., JAMA, 2014.[6] |
Table 2: Key Safety Endpoints
| Adverse Event | This compound Group (n=3,616) | Placebo Group (n=3,610) | P-value |
| Hospitalization for Heart Failure | 124 (3.4%) | 101 (2.8%) | 0.14 |
| Renal Dysfunction | 267 (7.4%) | 99 (2.7%) | <0.001 |
| Gastrointestinal Hemorrhages | 86 (2.4%) | 63 (1.7%) | 0.03 |
| Bone Fractures | Not specified in primary publication | Not specified in primary publication | - |
| Data sourced from Lincoff et al., JAMA, 2014.[6] Other reports noted bone fractures as a safety concern leading to trial termination.[10] |
Table 3: Effects on Glycemic and Lipid Parameters (Pooled data from other Phase III trials)
| Parameter | This compound | Placebo |
| Change in HbA1c | Statistically significant reduction | - |
| Change in HOMA-IR | Beneficial changes | - |
| Lipid Profile | Beneficial changes | - |
| Change in Body Weight | +1.37 kg | -0.53 kg |
| Hypoglycemia | 7.8% | 1.7% |
| This data is from a pooled analysis of three other phase III trials, not the AleCardio trial itself, but provides context on this compound's metabolic effects.[12] A meta-analysis also confirmed that this compound significantly improved HbA1c, HDL-cholesterol, and triglycerides compared to placebo or pioglitazone.[13] |
Experimental Protocols
Study Design: The AleCardio trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[8]
Patient Population: The study enrolled 7,226 patients with type 2 diabetes mellitus who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina).[7] Key exclusion criteria included symptomatic heart failure (New York Heart Association class II-IV), hospitalization for heart failure within the previous year, severe peripheral edema, and an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73 m².[2][14]
Intervention: Patients were randomized on a 1:1 basis to receive either a daily oral dose of 150 µg of this compound or a matching placebo.[6] This was administered in addition to standard medical care for ACS and type 2 diabetes.[8]
Data Collection and Follow-up: Patients were scheduled for follow-up visits at least every three months during the first year and every six months thereafter.[15] The planned duration of the trial was until at least 950 primary endpoint events had occurred and patients had been followed for a minimum of 2.5 years.[6][8]
Endpoints: The primary efficacy endpoint was a composite of time to cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[6] The principal safety endpoints were hospitalization due to heart failure and changes in renal function, specifically monitoring for renal dysfunction.[6]
Visualizations
The following diagrams illustrate the signaling pathway of this compound, the experimental workflow of the AleCardio trial, and the logical relationship of the primary composite endpoint.
Caption: this compound's dual activation of PPARα and PPARγ.
Caption: Experimental workflow of the AleCardio clinical trial.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Cardiovascular Outcomes After Acute Coronary Syndrome in Patients With Type 2 Diabetes Mellitus - American College of Cardiology [acc.org]
- 3. This compound, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonists for the treatment of cardiovascular disease in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vrn.nl [vrn.nl]
- 8. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist this compound to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. medscape.com [medscape.com]
- 11. Roche halts studies of experimental type 2 diabetes drug | MDedge [medauth2.mdedge.com]
- 12. Efficacy, safety and tolerability of this compound in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure and response analysis of this compound on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
Aleglitazar's effects in combination with other diabetes medications like metformin
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the effects of aleglitazar (B1664505), a dual PPARα/γ agonist, when used in combination with metformin (B114582) for the treatment of type 2 diabetes mellitus. The information is supported by experimental data from clinical trials.
Executive Summary
This compound, a dual peroxisome proliferator-activated receptor (PPAR) agonist, demonstrates synergistic effects when combined with metformin, a first-line therapy for type 2 diabetes. Clinical evidence indicates that this combination therapy leads to significant improvements in glycemic control and lipid profiles compared to metformin alone. However, the development of this compound was halted due to safety concerns in a cardiovascular outcomes trial, a critical consideration for any future research in this area. This guide delves into the mechanisms of action, clinical efficacy, and safety profiles of this combination, supported by data from key clinical trials.
Mechanisms of Action: A Dual Approach to Glycemic and Lipid Control
The combination of this compound and metformin targets multiple pathways involved in the pathophysiology of type 2 diabetes.
This compound: Dual PPARα and PPARγ Agonist
This compound's mechanism of action involves the activation of two key nuclear receptors:
-
PPARα (Peroxisome Proliferator-Activated Receptor Alpha): Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation regulates fatty acid metabolism. This leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Highly expressed in adipose tissue, PPARγ activation enhances insulin (B600854) sensitivity, promoting glucose uptake in peripheral tissues and reducing hepatic glucose production.
Metformin: Activation of the AMPK Pathway
Metformin's primary mode of action is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[1] This is primarily achieved through the inhibition of mitochondrial respiratory chain complex I in the liver.[1]
Activated AMPK leads to:
-
Inhibition of hepatic gluconeogenesis: Reducing the liver's production of glucose.[2]
-
Increased insulin sensitivity: Enhancing glucose uptake in muscle cells.[3]
-
Increased glucose utilization in the gut. [1]
Clinical Efficacy of Combination Therapy
A pooled analysis of three randomized, double-blind, placebo-controlled Phase III clinical trials provides significant data on the efficacy of this compound as an add-on therapy to metformin.[4] These studies evaluated the addition of this compound 150 µg daily versus placebo in patients with type 2 diabetes inadequately controlled on their current regimen, which included metformin monotherapy.[4]
Glycemic Control
The addition of this compound to metformin resulted in statistically significant reductions in key markers of glycemic control.
| Parameter | This compound + Metformin (Mean Change from Baseline) | Placebo + Metformin (Mean Change from Baseline) |
| HbA1c (%) | Statistically significant greater reduction | Less reduction |
| Fasting Plasma Glucose (FPG) | Statistically significant greater reduction | Less reduction |
| HOMA-IR | More beneficial changes | Less beneficial changes |
Source: Pooled data from three randomized phase III clinical trials.[4]
Lipid Profile
The dual action of this compound on PPARα and PPARγ translated to broad improvements in the lipid profile of patients.
| Parameter | This compound + Metformin (Mean Change from Baseline) | Placebo + Metformin (Mean Change from Baseline) |
| Triglycerides | Significant Reduction | Minimal Change |
| HDL Cholesterol | Significant Increase | Minimal Change |
| LDL Cholesterol | Reduction | Minimal Change |
| Apolipoprotein B | Reduction | Minimal Change |
Source: Preliminary evidence from clinical studies.[5]
Safety and Tolerability Profile
While demonstrating efficacy, the safety profile of this compound, particularly in combination with other diabetes medications, is a critical aspect for consideration.
| Adverse Event | This compound + Background Therapy (%) | Placebo + Background Therapy (%) |
| Hypoglycemia | 7.8 | 1.7 |
| Peripheral Edema | Similar incidence in both groups | Similar incidence in both groups |
| Body Weight Change (kg) | +1.37 | -0.53 |
| Congestive Heart Failure | No reports | No reports |
Source: Pooled data from three randomized phase III clinical trials.[4]
The increased incidence of hypoglycemia with this compound was likely influenced by the background medication, which in some of the pooled trials included sulfonylureas.[4] The weight gain observed with this compound is a known side effect of PPARγ agonists.
Experimental Protocols: A Look into a Phase III Clinical Trial
The following provides a detailed methodology for a representative Phase III, multicenter, randomized, double-blind, placebo-controlled study evaluating this compound as an add-on to metformin (based on NCT01691846).[6]
Study Design
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Study of this compound in Combination With Metformin in Patients With Type 2 Diabetes Mellitus Who Are Inadequately Controlled With Metformin Alone | DecenTrialz [decentrialz.com]
- 5. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Aleglitazar in a Research Setting
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical agent, including investigational compounds like aleglitazar (B1664505), is governed by stringent regulations to prevent environmental contamination and ensure human safety.[2] All research laboratories are required to implement proper pharmaceutical waste disposal procedures that comply with federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[2][3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory.
1. Personal Protective Equipment (PPE) and Initial Handling:
-
Before handling this compound waste, laboratory personnel must don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Pure or concentrated forms of the compound should be handled with care to avoid inhalation or skin contact.
2. Waste Characterization and Segregation:
-
The first critical step is to determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Factors that may classify the waste as hazardous include its ignitability, corrosivity, reactivity, or toxicity.[3][4]
-
This compound waste should be segregated from other waste streams, such as biohazardous or radioactive waste, unless it is a mixed waste.
3. Containerization and Labeling:
-
Use only appropriate, chemically compatible containers for storing this compound waste.[3][4]
-
Containers must be in good condition, with secure, leak-proof closures.[4]
-
All waste containers must be clearly labeled with "Hazardous Waste" (if applicable) and the specific contents, including the name "this compound" and any other chemical constituents.
4. Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[3]
-
Keep waste containers closed at all times, except when adding waste.[3]
-
Ensure the storage area is well-ventilated.[4]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, a formal request must be submitted to your institution's EHS office for pickup.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[5][6]
-
EHS will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated.[7]
Table 1: this compound Waste Stream Categorization
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Pure compound, unused formulations. | Labeled, sealed, and chemically compatible container. | Contact EHS for hazardous waste pickup. |
| Contaminated Labware | Vials, pipettes, gloves, etc., contaminated with this compound. | Labeled hazardous waste container. | Contact EHS for hazardous waste pickup. |
| Contaminated Sharps | Needles or syringes used for handling this compound solutions. | Puncture-resistant sharps container labeled for hazardous chemical waste. | Contact EHS for hazardous sharps disposal. |
| Empty Containers | Empty stock bottles that held pure this compound. | Must be managed as hazardous waste; do not triple rinse P-listed waste containers.[3] | Contact EHS for hazardous waste pickup. |
Experimental Protocols Cited
While specific disposal experiments for this compound are not published, the procedures outlined above are based on established protocols for the management of laboratory chemical waste as detailed in various safety guidelines.[3][4][8] The core experimental protocol in this context is the waste characterization process, which would involve consulting Safety Data Sheets (if available for similar compounds) and regulatory lists (such as the EPA's P and U lists) to determine if this compound exhibits hazardous characteristics.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: this compound Disposal Decision Workflow.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. odu.edu [odu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. fda.gov [fda.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistics for Handling Aleglitazar
For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like Aleglitazar is paramount. This compound is a potent dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1][2] While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile from clinical trials, which noted adverse effects such as an increased incidence of hypoglycemia, gastrointestinal hemorrhage, bone fractures, and heart failure, underscores the need for stringent safety protocols.[3] The following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) and are intended to provide essential, immediate safety and logistical information.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves (chemotherapy-grade recommended). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or when aerosols may be generated.[4][5] | Minimizes the risk of inhalation of the powdered compound. |
| Head and Foot Protection | Disposable hair cover and shoe covers. | Prevents contamination of hair and personal footwear and reduces the tracking of contaminants outside the work area.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Before handling this compound, thoroughly review all available safety information and establish a designated handling area.
-
Ensure that all necessary PPE is available and in good condition.
-
Don all required PPE as outlined in Table 1 before entering the designated handling area.
-
-
Handling:
-
All manipulations of solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
When weighing and transferring the powder, use gentle motions to avoid creating airborne dust.
-
Utilize dedicated laboratory equipment (spatulas, weigh boats, glassware) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree for this compound Waste
Caption: Decision tree for the disposal of this compound waste.
Disposal Procedures:
-
Waste Segregation: All waste streams containing this compound must be treated as hazardous chemical waste. Do not mix with other waste types.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and other disposable lab supplies. Collect these materials in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles, syringes, or broken glassware, must be disposed of in a designated, puncture-resistant sharps container.
-
Disposal: All this compound waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PPAR | TargetMol [targetmol.com]
- 3. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, this compound, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
